4-(3-Chloropropyl)morpholine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-(3-chloropropyl)morpholine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClNO.ClH/c8-2-1-3-9-4-6-10-7-5-9;/h1-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQECODMSWJOUAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40206281 | |
| Record name | 4-(3-Chloropropyl)morpholinium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40206281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57616-74-7 | |
| Record name | 4-(3-Chloropropyl)morpholine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57616-74-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Chloropropyl)morpholinium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057616747 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(3-Chloropropyl)morpholinium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40206281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3-chloropropyl)morpholinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.301 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
4-(3-Chloropropyl)morpholine hydrochloride chemical structure and IUPAC name
An In-Depth Technical Guide to 4-(3-Chloropropyl)morpholine Hydrochloride
Introduction
This compound is a pivotal chemical intermediate, recognized for its integral role in the synthesis of a variety of Active Pharmaceutical Ingredients (APIs). As a chloroalkyl salt, its unique bifunctional nature—possessing a reactive chloropropyl group and a versatile morpholine moiety—makes it a valuable building block in complex organic synthesis.[1] This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of its chemical identity, synthesis, characterization, and critical applications, with a particular focus on its role in the development of targeted cancer therapies such as Gefitinib.
Chemical Identity and Structure
A precise understanding of the compound's structure and nomenclature is fundamental for its effective use in research and manufacturing.
IUPAC Name and Synonyms
-
IUPAC Name: 4-(3-chloropropyl)morpholine;hydrochloride[2]
-
Common Synonyms: N-(3-Chloropropyl)morpholine hydrochloride, 3-Morpholinopropyl chloride hydrochloride
-
Free Base IUPAC Name: 4-(3-chloropropyl)morpholine[3]
Chemical Structure
The molecule consists of a morpholine ring N-substituted with a 3-chloropropyl chain. The hydrochloride salt is formed by the protonation of the tertiary amine nitrogen of the morpholine ring by hydrochloric acid. This conversion from the typically oily free base to a crystalline solid enhances its stability and handling properties.
Key Identifiers
The following table summarizes the key identifiers for this compound.
| Identifier | Value | Source(s) |
| CAS Number | 57616-74-7 | [1][4][5][6][7] |
| Molecular Formula | C₇H₁₄ClNO · HCl | [1][2][4][6][7][] |
| Molecular Weight | 200.11 g/mol | [1][2][4][6][7][] |
| EC Number | 260-851-0 | [4][7] |
| PubChem Substance ID | 329764397 | [4][7] |
Physicochemical Properties
The physical and chemical properties of a compound are critical for its handling, storage, and application in chemical reactions.
| Property | Value | Notes | Source(s) |
| Appearance | Crystals | --- | [4] |
| Assay/Purity | ≥97% (GC/AT) | High purity is essential for pharmaceutical applications to avoid side products. | [4][9] |
| Free Base Form | Pale Yellow Oil | The hydrochloride salt is a solid, while the free base (CAS 7357-67-7) is an oil. | [10] |
| Free Base Boiling Point | 227.1°C | Data for the free base provides context for purification via distillation. | [9] |
| Storage | Temperature controlled, NMT 30°C | Recommended to ensure stability. | [5] |
Synthesis and Purification
The synthesis of this compound is typically a two-step process: the formation of the free base followed by its conversion to the hydrochloride salt.
Synthesis Rationale
The core reaction is a nucleophilic substitution. Morpholine, acting as the nucleophile, displaces the bromide from 1-bromo-3-chloropropane. Bromide is a better leaving group than chloride, allowing for selective substitution at the bromine-bearing carbon. An excess of morpholine is often used to both drive the reaction to completion and to act as a base, neutralizing the hydrobromic acid (HBr) byproduct and forming morpholine hydrobromide. The resulting free base is then protonated with hydrochloric acid to yield the final, more stable, crystalline product.
Detailed Experimental Protocol
This protocol describes a common lab-scale synthesis adapted from established methods.[10][11]
Step 1: Synthesis of 4-(3-Chloropropyl)morpholine (Free Base)
-
Reaction Setup: To a solution of 1-bromo-3-chloropropane (10.0 g, 63.5 mmol) in toluene (100 mL) in a round-bottom flask equipped with a reflux condenser, slowly add morpholine (11.0 mL, 127 mmol).
-
Causality: Toluene is an effective, non-reactive solvent that allows for heating to the required reflux temperature. Using a two-fold excess of morpholine ensures the primary reactant is fully consumed.
-
-
Reaction Execution: Heat the reaction mixture to reflux and maintain with continuous stirring for 2 hours.
-
Workup and Isolation: Cool the mixture to room temperature. A precipitate of morpholine hydrobromide will have formed. Filter the mixture to remove these insoluble solids.
-
Purification: Transfer the filtrate to a separatory funnel and wash sequentially with deionized water. Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Self-Validation: The water wash removes any remaining morpholine salts and excess morpholine. Drying ensures water is removed before concentration.
-
-
Concentration: Concentrate the dried organic phase under reduced pressure to remove the toluene. The crude product is a pale yellow oil.[10]
-
Final Purification: Purify the crude oil by vacuum distillation to afford pure 4-(3-chloropropyl)morpholine. A typical yield is around 96%.[10][11]
Step 2: Conversion to Hydrochloride Salt
-
Dissolution: Dissolve the purified 4-(3-chloropropyl)morpholine oil in a suitable anhydrous solvent, such as diethyl ether or isopropanol.
-
Protonation: Cool the solution in an ice bath and bubble anhydrous hydrogen chloride gas through it, or add a solution of HCl in an appropriate solvent, until precipitation is complete.
-
Isolation: Collect the resulting white crystalline solid by filtration, wash with a small amount of cold anhydrous solvent, and dry under vacuum.
Synthesis Workflow Diagram
References
- 1. This compound-57616-74-7 [ganeshremedies.com]
- 2. This compound [lgcstandards.com]
- 3. 4-(3-Chloropropyl)morpholine | C7H14ClNO | CID 95834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(3-Chloropropyl)morpholine 97 57616-74-7 [sigmaaldrich.com]
- 5. This compound, CasNo.57616-74-7 Nanjing Zhiyan Pharmaceutical Technology Co. Ltd. China (Mainland) [zhiyan1.lookchem.com]
- 6. This compound | CAS Number 57616-74-7 [klivon.com]
- 7. 4-(3-氯丙基)吗啉 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. nbinno.com [nbinno.com]
- 10. 4-(3-Chloropropyl)morpholine | 7357-67-7 [chemicalbook.com]
- 11. 4-(3-Chloropropyl)morpholine synthesis - chemicalbook [chemicalbook.com]
4-(3-Chloropropyl)morpholine hydrochloride CAS number 57616-74-7
An In-depth Technical Guide to 4-(3-Chloropropyl)morpholine Hydrochloride (CAS: 57616-74-7) for Advanced Pharmaceutical Development
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of this compound, a pivotal intermediate in modern pharmaceutical synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this guide moves beyond surface-level data to explore the causality behind its synthesis, its critical role in targeted therapies, and the rigorous analytical standards required for its application.
Core Compound Profile and Physicochemical Properties
This compound is a secondary amine hydrochloride salt.[1] Its structure is characterized by a morpholine ring connected to a propyl chloride chain. This unique combination of a versatile heterocyclic pharmacophore and a reactive alkyl halide makes it an invaluable building block in organic synthesis, particularly for introducing the morpholino group into larger molecules.[2][3] The hydrochloride salt form enhances the compound's stability and handling characteristics compared to its free base form (CAS: 7357-67-7).
The compound's physical and chemical properties are critical for its effective use in controlled synthetic environments. Adherence to stringent purity specifications ensures predictable reaction kinetics and minimizes the formation of impurities in the final Active Pharmaceutical Ingredient (API).
Table 1: Physicochemical and Specification Data
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 57616-74-7 | [1][4] |
| Molecular Formula | C₇H₁₄ClNO · HCl | [1][4] |
| Molecular Weight | 200.11 g/mol | [1][4][5] |
| Appearance | White to off-white crystalline solid | [4] |
| Purity (Assay) | Typically ≥97% (GC/Titration) | [4][6] |
| IUPAC Name | 4-(3-chloropropyl)morpholine;hydrochloride | [7] |
| Synonyms | N-(3-Chloropropyl)morpholine HCl, 3-Morpholinopropyl chloride HCl | [8][9] |
| Storage Conditions | Store at room temperature in a well-ventilated, dry place |[5] |
Note: Properties such as boiling point (115°C at 25 mmHg) and density (1.062 g/cm³) typically refer to the free base, 4-(3-Chloropropyl)morpholine.[6][10]
Synthesis and Mechanistic Rationale
The predominant synthesis route for 4-(3-chloropropyl)morpholine involves a classical nucleophilic substitution reaction. The causality behind the chosen reagents and conditions is rooted in fundamental organic chemistry principles aimed at maximizing yield and purity.
Experimental Protocol: Synthesis of 4-(3-Chloropropyl)morpholine Free Base
This protocol describes the synthesis of the free base, which is the precursor to the hydrochloride salt.
Step 1: Reagent Preparation
-
Charge a reaction vessel with 1-bromo-3-chloropropane (1.0 eq, 63.5 mmol) and a suitable solvent such as toluene (100 mL).[11] The choice of toluene is strategic; its boiling point is appropriate for the reaction temperature, and it allows for easy separation from the aqueous phase during workup.
Step 2: Nucleophilic Addition
-
Slowly add morpholine (2.0 eq, 127 mmol) to the solution.[11] Using a two-fold excess of morpholine serves a dual purpose: it acts as the nucleophile and also as a base to neutralize the hydrobromic acid byproduct formed during the reaction, thus driving the equilibrium towards the product.
Step 3: Reaction Under Reflux
-
Heat the mixture to reflux (approximately 110-111°C for toluene) and maintain with continuous stirring for 2-3 hours.[11] The elevated temperature provides the necessary activation energy for the SN2 reaction to proceed at an efficient rate.
Step 4: Workup and Isolation
-
Cool the reaction mixture to room temperature. The byproduct, morpholine hydrobromide, will precipitate out of the toluene.[11]
-
Filter the mixture to remove the insoluble salt.
-
Wash the filtrate sequentially with deionized water to remove any remaining morpholine salts and excess morpholine.[11]
-
Separate the organic layer and dry it over anhydrous sodium sulfate to remove residual water, which could interfere with subsequent steps.[11]
Step 5: Purification
-
Concentrate the organic phase under reduced pressure to remove the toluene.
-
Purify the resulting crude oil via vacuum distillation to yield 4-(3-chloropropyl)morpholine as a pale yellow oil with a high yield (typically ~96%).[10][11]
Step 6: Hydrochloride Salt Formation
-
To form the hydrochloride salt, the purified free base is dissolved in a suitable solvent (e.g., isopropanol) and treated with a stoichiometric amount of hydrochloric acid (either gaseous or as a solution in a solvent like ether or isopropanol). The hydrochloride salt precipitates and can be collected by filtration, washed with a cold solvent, and dried.
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Application in Pharmaceutical Synthesis: A Gefitinib Case Study
This compound is not merely a reagent but a strategic building block, most notably in the synthesis of Gefitinib, a tyrosine kinase inhibitor used to treat certain cancers.[6][10] The morpholine moiety it introduces is a "privileged pharmacophore," a molecular scaffold frequently found in successful drugs.[3] It often imparts favorable properties such as increased aqueous solubility, metabolic stability, and the ability to form key hydrogen bonds with target proteins, enhancing binding affinity.[3]
In the synthesis of Gefitinib, the 4-(3-chloropropyl)morpholine fragment is typically introduced in the final steps via a nucleophilic substitution reaction, where the morpholine nitrogen has already been alkylated with the chloropropyl chain. The terminal chlorine of the propyl chain is then displaced by a phenolic oxygen on the quinazoline core of the Gefitinib precursor.
Logical Integration Diagram
Caption: Role of the intermediate in the final steps of Gefitinib synthesis.
Analytical Characterization and Quality Control
Ensuring the purity and identity of this compound is paramount for its use in GMP (Good Manufacturing Practice) environments. A multi-pronged analytical approach is required.
Protocols for Quality Assurance
1. Purity Determination by Gas Chromatography (GC)
-
Rationale: GC is the gold standard for assessing the purity of volatile and semi-volatile organic intermediates. It effectively separates the main compound from residual solvents, starting materials, and byproducts.
-
Methodology:
-
Column: A non-polar capillary column (e.g., DB-1 or equivalent).
-
Injector: Split/splitless inlet at 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min.
-
Detector: Flame Ionization Detector (FID) at 300°C.
-
Standard: A certified reference standard of 4-(3-Chloropropyl)morpholine is used to establish retention time and response factor.
-
Acceptance Criteria: Purity ≥98.0%, with limits on specific impurities.[6]
-
2. Identity Confirmation by Spectroscopy
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Rationale: Provides an unambiguous confirmation of the molecular structure by mapping the chemical environment of each proton.
-
Typical Spectral Data (for free base in DMSO-d₆):
-
δ 3.70-3.80 (m, 4H): Protons on the morpholine ring adjacent to the oxygen.[11]
-
δ 3.60 (t, 2H): Protons on the carbon bearing the chlorine (-CH₂Cl).[11]
-
δ 2.40-2.60 (m, 6H): Protons on the morpholine ring adjacent to the nitrogen and on the propyl chain adjacent to the nitrogen (-NCH₂-).[11]
-
δ 1.90 (m, 2H): Central methylene protons of the propyl chain (-CH₂-).[11]
-
-
-
Mass Spectrometry (MS):
Safety, Handling, and Storage
Proper handling of this compound is essential due to its hazardous properties.
Table 2: GHS Hazard Identification
| Hazard Class | Hazard Statement | Source |
|---|---|---|
| Acute Toxicity, Oral | H302: Harmful if swallowed | [12] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | [12][13] |
| Serious Eye Damage/Irritation | H318: Causes serious eye damage |[12] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[13]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Wash hands and any exposed skin thoroughly after handling.[13]
-
Respiratory Protection: If dust or aerosols may be generated, use a NIOSH-approved respirator.[13]
-
-
First Aid Measures:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek immediate medical attention.[13]
-
Skin: Wash off immediately with plenty of soap and water. If irritation persists, seek medical advice.[13]
-
Inhalation: Move person to fresh air. Call a poison center or doctor if you feel unwell.[13]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]
Conclusion
This compound is a cornerstone intermediate for the synthesis of a class of life-saving kinase inhibitors. Its value lies not just in its chemical structure, but in the enabling properties that the morpholinopropyl moiety confers upon the final drug molecule. A thorough understanding of its synthesis, analytical profile, and handling requirements is essential for any researcher or drug development professional aiming to leverage this compound in their work. The protocols and insights provided in this guide serve as a validated foundation for its safe and effective application in the advancement of pharmaceutical science.
References
- 1. This compound-57616-74-7 [ganeshremedies.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-(3-Chloropropyl)morpholine 97 57616-74-7 [sigmaaldrich.com]
- 5. calpaclab.com [calpaclab.com]
- 6. nbinno.com [nbinno.com]
- 7. This compound [lgcstandards.com]
- 8. 7357-67-7 CAS MSDS (4-(3-Chloropropyl)morpholine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. This compound | CAS Number 57616-74-7 [klivon.com]
- 10. 4-(3-Chloropropyl)morpholine | 7357-67-7 [chemicalbook.com]
- 11. 4-(3-Chloropropyl)morpholine synthesis - chemicalbook [chemicalbook.com]
- 12. 4-(3-Chloropropyl)morpholine | C7H14ClNO | CID 95834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
4-(3-Chloropropyl)morpholine hydrochloride solubility data
An In-depth Technical Guide to the Solubility of 4-(3-Chloropropyl)morpholine Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the solubility of this compound (CAS: 57616-74-7), a critical intermediate in the synthesis of the targeted anti-cancer therapeutic, Gefitinib. While specific quantitative solubility data for this compound is not extensively published, this document serves as a primary resource for researchers, scientists, and drug development professionals by establishing a robust framework for its determination. We will delve into the core physicochemical properties of the compound, the theoretical principles governing its solubility, and present a detailed, field-proven experimental protocol for accurately measuring its equilibrium solubility. This guide is designed to equip scientific teams with the necessary knowledge and methodology to generate reliable and reproducible solubility data, a cornerstone for successful process development, formulation, and regulatory submission.
Introduction: The Critical Role of a Key Intermediate
This compound is a heterocyclic organic compound that has garnered significant attention in the pharmaceutical industry. Its primary and most critical application is as a key building block in the multi-step synthesis of Gefitinib, a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of certain types of non-small cell lung cancer.[1][2]
The physical behavior of this intermediate, particularly its solubility in various solvent systems, is a paramount concern. Solubility data dictates crucial process parameters, including reaction kinetics, purification strategies (such as crystallization), and formulation of the final active pharmaceutical ingredient (API). Inadequate or inaccurate solubility data can lead to significant challenges in process scale-up, yield optimization, and batch-to-batch consistency. This guide provides the theoretical context and a practical, validated methodology for determining this essential parameter.
Compound Profile: Physicochemical Characteristics
A thorough understanding of a compound's physical and chemical properties is the foundation of any solubility study. The key characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| Chemical Name | This compound | [3] |
| CAS Number | 57616-74-7 | [3][4] |
| Molecular Formula | C₇H₁₄ClNO · HCl | [3] |
| Molecular Weight | 200.11 g/mol | [3] |
| Appearance | Crystalline solid | [3][5] |
| pKa (Predicted, free base) | 7.03 ± 0.10 | [1] |
| Storage Temperature | +5°C to +8°C | [5] |
Theoretical Considerations for Solubility
As the hydrochloride salt of a tertiary amine, the solubility of this compound is governed by several key factors.
-
Solvent Polarity: Being an ionic salt, the compound is highly polar. It is expected to exhibit the greatest solubility in polar protic solvents like water, methanol, and ethanol, which can effectively solvate both the morpholinium cation and the chloride anion through ion-dipole interactions and hydrogen bonding. Solubility will be significantly lower in nonpolar aprotic solvents such as hexane or toluene.
-
Effect of pH: The solubility of this compound in aqueous media will be highly pH-dependent. In acidic to neutral conditions, the morpholine nitrogen remains protonated, and the compound exists in its ionic, more soluble salt form. As the pH increases towards and beyond the pKa of the corresponding free base (predicted around 7.03), the compound will deprotonate to form the less polar, and likely much less water-soluble, free base, 4-(3-chloropropyl)morpholine.
-
Temperature: The dissolution of most crystalline solids is an endothermic process, meaning solubility typically increases with temperature. Quantifying this relationship is essential for developing crystallization processes for purification.
Gold-Standard Protocol for Equilibrium Solubility Determination
The most reliable method for determining the thermodynamic equilibrium solubility of a compound is the isothermal shake-flask method .[1][6] This technique ensures that the solvent is fully saturated with the solute and that a true equilibrium has been reached.
Principle
An excess amount of the solid compound is suspended in a known volume of the solvent of interest. The mixture is then agitated at a constant temperature for a sufficient duration to allow the concentration of the dissolved solid to reach a maximum and unchanging value (equilibrium). After equilibration, the solid and liquid phases are separated, and the concentration of the solute in the clear supernatant is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
Experimental Workflow Diagram
Caption: Isothermal Shake-Flask Solubility Determination Workflow.
Materials and Instrumentation
-
Reagents: this compound (>97% purity), analytical grade solvents (e.g., Water, Ethanol, Methanol, Acetonitrile), buffer salts (e.g., phosphate buffer saline).
-
Instrumentation: Analytical balance (4-decimal place), thermostatic shaker bath or incubator, calibrated thermometer, centrifuge, vortex mixer, volumetric flasks and pipettes, HPLC system with UV detector, syringe filters (0.22 µm, PTFE or other compatible material).
Step-by-Step Methodology
-
Preparation: Add an excess amount of this compound (e.g., ~20-30 mg) to a series of screw-capped glass vials. The exact mass should be sufficient to ensure undissolved solid remains at equilibrium.
-
Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired pre-equilibrated solvent into each vial.
-
Equilibration: Securely cap the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25.0 ± 0.5 °C). Agitate the vials for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. A preliminary experiment to confirm the time to reach equilibrium is recommended.
-
Phase Separation: After equilibration, remove the vials and allow them to stand at the same constant temperature for 1-2 hours to allow for sedimentation. Centrifuge the vials (e.g., at 10,000 rpm for 15 minutes) to pellet the remaining solid.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant, taking care not to disturb the solid pellet. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining particulates.[7]
-
Dilution: Accurately dilute the filtered supernatant with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve.
-
Quantification: Analyze the diluted sample using a validated HPLC-UV method (see Section 5 for an example). Determine the concentration from a calibration curve prepared with known standards.
-
Calculation: Calculate the original solubility (S) in the solvent using the measured concentration (C), the dilution factor (DF), and the following formula: S (mg/mL) = C (mg/mL) × DF
Exemplary Analytical Method: HPLC-UV Quantification
A robust analytical method is essential for accurate quantification. A reverse-phase HPLC method is well-suited for this polar, non-volatile compound.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic or simple gradient (e.g., 95% A, 5% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 210 nm |
| Run Time | ~10 minutes |
Note: This method must be fully validated for linearity, accuracy, and precision according to standard laboratory procedures before use in solubility determination.
Data Presentation
The results of the solubility study should be compiled into a clear and concise table for easy comparison and interpretation.
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Deionized Water | 25.0 | [Experimental Value] | [Calculated Value] |
| Deionized Water | 37.0 | [Experimental Value] | [Calculated Value] |
| PBS (pH 7.4) | 37.0 | [Experimental Value] | [Calculated Value] |
| Ethanol | 25.0 | [Experimental Value] | [Calculated Value] |
| Methanol | 25.0 | [Experimental Value] | [Calculated Value] |
Safety and Handling Precautions
This compound is a hazardous substance and must be handled with appropriate care.
-
Hazards: The compound is classified as acutely toxic if swallowed and may cause skin corrosion or irritation.[3][8] It is crucial to avoid inhalation, ingestion, and contact with skin and eyes.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a laboratory coat. All handling of the solid powder should be performed in a certified chemical fume hood.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, as recommended (+5°C to +8°C).[5] Store locked up and away from strong oxidizing agents.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
While published quantitative data is scarce, this guide establishes a definitive scientific framework for determining the solubility of this compound. By employing the gold-standard isothermal shake-flask method coupled with a validated HPLC-UV analytical procedure, researchers and drug development professionals can generate the accurate and reliable data essential for advancing pharmaceutical process development and formulation. Adherence to the principles and protocols outlined herein will ensure data integrity and contribute to a more robust understanding of this critical pharmaceutical intermediate.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. researchgate.net [researchgate.net]
- 3. bioassaysys.com [bioassaysys.com]
- 4. This compound-57616-74-7 [ganeshremedies.com]
- 5. theses.gla.ac.uk [theses.gla.ac.uk]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]
A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-(3-Chloropropyl)morpholine Hydrochloride
This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-(3-Chloropropyl)morpholine hydrochloride (C₇H₁₄ClNO · HCl), a compound of interest for researchers, scientists, and professionals in drug development.[1][2][3] This document moves beyond a mere listing of spectral data, offering a detailed interpretation grounded in the fundamental principles of NMR spectroscopy and insights derived from structurally analogous compounds.
Introduction: The Structural Significance of this compound
This compound is a key building block in organic synthesis, particularly in the pharmaceutical industry.[4] Its structure combines a morpholine ring, a common scaffold in medicinal chemistry, with a reactive chloropropyl side chain. The hydrochloride salt form ensures stability and enhances solubility in polar solvents, which is a crucial consideration for both reaction chemistry and analytical characterization.
A thorough understanding of its NMR spectra is paramount for confirming its identity, assessing its purity, and understanding its conformational dynamics in solution. This guide will dissect the anticipated ¹H and ¹³C NMR spectra, explaining the rationale behind chemical shifts, coupling patterns, and the profound influence of the protonated morpholinium nitrogen on the overall spectral appearance.
The Bedrock of Analysis: Principles of NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an analytical technique that probes the magnetic properties of atomic nuclei, such as ¹H (protons) and ¹³C.[5][6] When placed in a strong magnetic field, these nuclei align their spins. By applying a radiofrequency pulse, these spins can be perturbed, and as they relax back to their aligned state, they emit a signal. The frequency of this signal, known as the chemical shift (δ), is exquisitely sensitive to the local electronic environment of each nucleus.[7]
Several key factors influence the chemical shift:
-
Electronegativity: Nearby electronegative atoms (like oxygen, nitrogen, and chlorine) withdraw electron density, "deshielding" the nucleus and causing its signal to appear at a higher chemical shift (downfield).[8][9]
-
Inductive Effects: The electron-withdrawing or donating effects of substituent groups are transmitted through sigma bonds, influencing the shielding of nearby nuclei.
-
Anisotropic Effects: These are shielding or deshielding effects that arise from the circulation of electrons in pi systems (like aromatic rings) or double/triple bonds, creating localized magnetic fields.
-
Protonation: The addition of a proton to a basic site, such as the nitrogen in morpholine, has a significant deshielding effect on adjacent nuclei due to the introduction of a positive charge.[10][11]
Furthermore, spin-spin coupling between adjacent non-equivalent nuclei leads to the splitting of NMR signals into multiplets (e.g., triplets, quartets), providing valuable information about the connectivity of atoms within the molecule.[12]
Experimental Protocol for NMR Analysis
The acquisition of high-quality NMR spectra is contingent upon meticulous sample preparation and the selection of appropriate instrumental parameters.
Sample Preparation
A robust and reproducible protocol is essential for obtaining reliable NMR data.
-
Solvent Selection: The choice of a deuterated solvent is critical to avoid overwhelming the spectrum with solvent signals. For amine hydrochlorides, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves the salt and its non-protic nature allows for the observation of the N-H proton.[11] Deuterium oxide (D₂O) is another option, although the N-H proton will rapidly exchange with deuterium and become invisible.[13]
-
Sample Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.[8] For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.
-
Procedure:
-
Accurately weigh the desired amount of this compound into a clean, dry vial.
-
Add the appropriate volume of deuterated solvent.
-
Gently vortex or sonicate the vial to ensure complete dissolution. The solution should be clear and free of any particulate matter.
-
Using a Pasteur pipette with a cotton wool plug to filter out any microparticulates, carefully transfer the solution into a high-quality 5 mm NMR tube.
-
Ensure the sample height in the tube is approximately 4-5 cm.
-
NMR Instrument Parameters
The following are typical starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument and sample.
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30)
-
Number of Scans: 16-64
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time: 3-4 seconds
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single pulse with NOE (zgpg30)
-
Number of Scans: 1024 or more, depending on concentration
-
Relaxation Delay (d1): 2 seconds
-
Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is predicted to exhibit six distinct signals, plus a broad signal for the N-H proton. The protonation of the morpholine nitrogen significantly deshields the adjacent protons.
Caption: Structure of 4-(3-Chloropropyl)morpholinium ion.
Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-N⁺ | ~9.0 - 11.0 | broad singlet | 1H | The acidic proton on the positively charged nitrogen is highly deshielded and often appears as a broad signal. Its chemical shift is highly dependent on solvent and concentration. |
| H-2, H-6 | ~3.8 - 4.1 | triplet | 4H | Protons adjacent to the morpholine oxygen are deshielded. They are coupled to the protons on C-3 and C-5, resulting in a triplet-like appearance.[8] |
| H-3, H-5 | ~3.2 - 3.5 | triplet | 4H | Protons adjacent to the now protonated nitrogen are significantly deshielded and shifted downfield compared to the neutral amine. They couple with the protons on C-2 and C-6.[13] |
| H-α (N-CH₂) | ~3.0 - 3.3 | triplet | 2H | These protons are adjacent to the deshielding morpholinium nitrogen. They are coupled to the H-β protons, appearing as a triplet. |
| H-β (-CH₂-) | ~2.0 - 2.3 | quintet | 2H | These methylene protons are coupled to both the H-α and H-γ protons, resulting in a more complex multiplet, likely a quintet or pentet. |
| H-γ (-CH₂-Cl) | ~3.6 - 3.8 | triplet | 2H | These protons are adjacent to the highly electronegative chlorine atom, causing a significant downfield shift. They are coupled to the H-β protons, appearing as a triplet.[10] |
Note: These are predicted values based on established principles and data from similar compounds. Actual experimental values may vary slightly.
Analysis of the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum provides a clear picture of the carbon skeleton. Due to the symmetry of the morpholine ring, only five signals are expected for the carbon atoms.
Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2, C-6 | ~63 - 66 | These carbons are attached to the electronegative oxygen atom, placing them significantly downfield.[12] |
| C-3, C-5 | ~50 - 53 | Attached to the protonated nitrogen, these carbons are deshielded and shifted downfield compared to a neutral morpholine.[8] |
| C-α (N-CH₂) | ~55 - 58 | This carbon is directly bonded to the deshielding morpholinium nitrogen. |
| C-β (-CH₂-) | ~25 - 28 | This is a standard aliphatic carbon, appearing at a relatively upfield position. |
| C-γ (-CH₂-Cl) | ~40 - 43 | The electronegative chlorine atom deshields this carbon, shifting it downfield. |
Note: These are predicted values based on established principles and data from similar compounds. Actual experimental values may vary slightly.
The Causality Behind Experimental Choices and Spectral Interpretation
Why DMSO-d₆ is the Preferred Solvent
The choice of DMSO-d₆ is deliberate. As an aprotic polar solvent, it readily dissolves the hydrochloride salt while not engaging in proton exchange with the N⁺-H proton.[11] This allows for the direct observation of this key proton signal, confirming the salt's formation. In contrast, using a protic solvent like D₂O would lead to the exchange of the N⁺-H proton with deuterium, causing its signal to disappear from the spectrum.[13]
The Impact of Nitrogen Protonation
The protonation of the morpholine nitrogen is the single most influential factor on the NMR spectrum compared to its free-base form. This protonation introduces a positive charge, which has a strong electron-withdrawing (deshielding) effect. This is why the protons and carbons alpha to the nitrogen (H-3, H-5, C-3, C-5, H-α, and C-α) are shifted significantly downfield.[10] Recognizing this downfield shift is a critical step in confirming the presence of the hydrochloride salt form.[11]
Caption: Effect of nitrogen protonation on adjacent nuclei.
Conclusion
The ¹H and ¹³C NMR spectra of this compound are highly informative, providing a detailed fingerprint of its molecular structure. The key interpretive points are the characteristic signals of the morpholine ring, the distinct resonances of the chloropropyl chain, and the significant downfield shifts of the nuclei adjacent to the protonated nitrogen. By understanding the principles outlined in this guide, researchers can confidently assign the spectra, verify the structure and purity of their material, and gain valuable insights into the chemical nature of this important synthetic intermediate.
References
- 1. d-nb.info [d-nb.info]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. 4-(3-氯丙基)吗啉 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound [lgcstandards.com]
- 5. 4-(3-Chloropropyl)morpholine | C7H14ClNO | CID 95834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Morpholine(110-91-8) 13C NMR spectrum [chemicalbook.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
The Morpholine Ring: A Cornerstone of Modern Drug Design and Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Unassuming Heterocycle with Profound Impact
In the vast and ever-expanding universe of medicinal chemistry, certain molecular scaffolds consistently emerge as cornerstones of successful drug design. Among these "privileged structures," the simple, six-membered saturated heterocycle, morpholine, holds a place of particular distinction.[1] Its unassuming structure, containing both an amine and an ether functional group, belies a remarkable versatility that has propelled its inclusion in a multitude of clinically approved therapeutic agents.[2] This guide, intended for professionals in drug discovery and development, will provide a deep dive into the multifaceted role of the morpholine ring in conferring desirable biological and pharmacological properties to a wide array of molecules. We will explore its fundamental physicochemical characteristics, its influence on pharmacokinetic and pharmacodynamic profiles, and its direct and indirect contributions to target engagement and therapeutic efficacy.
The Physicochemical Advantages Conferred by the Morpholine Moiety
The prevalence of the morpholine ring in drug molecules is not coincidental; it is a direct consequence of its unique and advantageous physicochemical properties that address several key challenges in drug design.[3]
Modulating Basicity and Enhancing Solubility
One of the most critical contributions of the morpholine ring is its ability to modulate the basicity of the nitrogen atom. The electron-withdrawing effect of the oxygen atom in the ring reduces the pKa of the morpholine nitrogen to approximately 8.4-8.7.[1][4] This is a significant departure from the more basic piperidine ring and offers a strategic advantage in drug design. This attenuated basicity can be crucial for optimizing interactions with biological targets and for improving pharmacokinetic properties. A lower pKa can reduce the likelihood of off-target interactions with acidic residues in proteins and can also influence a drug's absorption and distribution profile.
Furthermore, the presence of both a hydrogen bond acceptor (the oxygen atom) and a hydrogen bond donor (the nitrogen atom, when protonated) enhances the aqueous solubility of molecules containing the morpholine moiety.[4] This improved solubility is a critical factor in achieving adequate bioavailability for orally administered drugs.
A Tool for Fine-Tuning Lipophilicity
The morpholine ring also serves as a valuable tool for modulating a molecule's lipophilicity, a key determinant of its ability to cross biological membranes. While it is a polar heterocycle, its incorporation can be strategically employed to balance the overall lipophilic character of a drug candidate. This balance is essential for achieving optimal absorption, distribution, metabolism, and excretion (ADME) properties.
Table 1: Comparative Physicochemical Properties of Morpholine and Related Heterocycles
| Heterocycle | pKa of Conjugate Acid | logP | Water Solubility |
| Morpholine | 8.36[5] | -0.75[6] | Miscible[5] |
| Piperidine | 11.12 | 0.84 | Miscible |
| Piperazine | 9.73 (pKa1), 5.57 (pKa2) | -1.13 | Miscible |
This table provides a comparative overview of the key physicochemical properties of morpholine and its close structural relatives, piperidine and piperazine. The data highlights the intermediate basicity and balanced lipophilicity of the morpholine ring, which are key attributes in its utility in drug design.
The Morpholine Ring's Impact on Pharmacokinetics and Metabolic Stability
A molecule's journey through the body is as critical to its therapeutic success as its interaction with its target. The morpholine ring frequently plays a pivotal role in optimizing this journey by enhancing metabolic stability and improving overall pharmacokinetic profiles.
Enhancing Metabolic Stability
The morpholine ring is generally considered to be more metabolically stable than the piperidine ring.[7] The electron-withdrawing nature of the oxygen atom can decrease the susceptibility of the adjacent carbon atoms to oxidation by cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for drug metabolism.[7] This increased metabolic stability can lead to a longer half-life in the body, potentially allowing for less frequent dosing and a more sustained therapeutic effect. However, it is important to note that the morpholine ring is not metabolically inert and can undergo oxidation of the ring, leading to inactive metabolites, as seen in the metabolism of the antibiotic linezolid.[8]
Improving Bioavailability and CNS Penetration
The enhanced solubility and metabolic stability conferred by the morpholine ring often translate to improved oral bioavailability.[4] For drugs targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is paramount. The balanced lipophilic-hydrophilic nature of the morpholine ring can be instrumental in achieving the requisite permeability to enter the brain.[9]
The Role of the Morpholine Ring in Target Engagement and Biological Activity
Beyond its influence on physicochemical and pharmacokinetic properties, the morpholine ring can directly participate in and enhance interactions with biological targets, thereby contributing to a drug's potency and selectivity.
Direct Interactions with Target Proteins
The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the active site of a target protein.[10] These hydrogen bonds can significantly contribute to the binding affinity and selectivity of a drug. Furthermore, the chair-like conformation of the morpholine ring can serve as a rigid scaffold, positioning other functional groups on the molecule for optimal interaction with the target.
Case Studies: Morpholine in Action
The tangible impact of the morpholine ring on biological activity is best illustrated through its presence in numerous successful drugs across various therapeutic areas.
Linezolid is the first of a new class of antibiotics, the oxazolidinones, and is used to treat serious infections caused by Gram-positive bacteria.[2] Its mechanism of action involves the inhibition of bacterial protein synthesis at a very early stage.[8] Linezolid binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex.[8][11] The morpholine ring in linezolid is crucial for its activity and is also a site of metabolism.[8]
Caption: Mechanism of action of Linezolid.
Gefitinib is a tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.[12] It specifically targets the epidermal growth factor receptor (EGFR), a key player in cancer cell proliferation and survival.[3] Gefitinib competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, inhibiting its activity and blocking downstream signaling pathways.[3][12] The morpholine ring in gefitinib contributes to its solubility and overall pharmacokinetic profile, which are critical for its oral administration and efficacy.[12]
Caption: Gefitinib's inhibition of the EGFR signaling pathway.
Bosutinib is a dual inhibitor of Src and Abl kinases used in the treatment of chronic myeloid leukemia.[13][14] By inhibiting these kinases, bosutinib disrupts the signaling pathways that drive the proliferation of cancer cells.[13] The morpholine moiety in bosutinib is a key structural feature that contributes to its binding affinity and overall pharmacological profile.
Experimental Protocols for Evaluating Morpholine-Containing Compounds
The successful development of drugs containing the morpholine ring relies on a robust suite of in vitro and in vivo assays to characterize their properties. Below are detailed, step-by-step methodologies for key experiments.
Experimental Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes
Objective: To determine the metabolic stability of a morpholine-containing compound by measuring its rate of disappearance when incubated with human liver microsomes. This assay provides an early indication of a compound's hepatic clearance.
Causality Behind Experimental Choices:
-
Human Liver Microsomes (HLMs): HLMs are subcellular fractions of the liver that are rich in cytochrome P450 (CYP) enzymes, the primary drivers of Phase I drug metabolism.[15] Using HLMs provides a cost-effective and high-throughput method to assess a compound's susceptibility to CYP-mediated metabolism.[16][17]
-
NADPH: Nicotinamide adenine dinucleotide phosphate (NADPH) is an essential cofactor for CYP enzyme activity. Its inclusion initiates the metabolic reactions.[18]
-
Positive Controls: Compounds with known metabolic fates (e.g., verapamil for high clearance, diazepam for low clearance) are included to validate the assay's performance.[19]
-
Negative Control: Incubating the compound with heat-inactivated microsomes or in the absence of NADPH serves as a negative control to account for any non-enzymatic degradation.[18]
Self-Validating System: The inclusion of both positive and negative controls ensures the reliability and validity of the experimental results. The positive controls confirm that the microsomal enzymes are active, while the negative control demonstrates that the observed compound depletion is due to enzymatic activity.
Methodology:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice.
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a 10 mM NADPH solution in buffer.
-
Prepare stock solutions of positive and negative control compounds.
-
-
Incubation:
-
In a 96-well plate, add the test compound to the phosphate buffer to a final concentration of 1 µM.
-
Add the human liver microsomes to a final concentration of 0.5 mg/mL.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH solution.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.[19]
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) / (microsomal protein concentration).[7]
-
Caption: Workflow for the in vitro metabolic stability assay.
Experimental Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA) for Blood-Brain Barrier (BBB) Permeability
Objective: To predict the passive permeability of a morpholine-containing compound across the blood-brain barrier using a cell-free in vitro model.
Causality Behind Experimental Choices:
-
Artificial Membrane: The PAMPA assay utilizes a synthetic membrane coated with a lipid solution to mimic the lipid environment of the BBB.[20] This provides a high-throughput and cost-effective method for assessing passive diffusion, a key mechanism for BBB penetration.[21]
-
Donor and Acceptor Plates: The use of a donor plate (containing the test compound) and an acceptor plate allows for the measurement of the compound's diffusion across the artificial membrane over time.[21]
-
pH Control: The pH of the buffers in the donor and acceptor compartments is controlled to mimic physiological conditions and to assess the permeability of the compound in its relevant ionization state.
Self-Validating System: The inclusion of compounds with known BBB permeability (high, medium, and low) as controls validates the performance of the assay and allows for the classification of the test compound's permeability.[22]
Methodology:
-
Preparation of Plates and Reagents:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Prepare a lipid solution (e.g., 1% lecithin in dodecane) to coat the membrane.[23]
-
Prepare phosphate-buffered saline (PBS) at pH 7.4.
-
Prepare stock solutions of control compounds with known BBB permeability.
-
-
Assay Procedure:
-
Coat the filter membrane of the donor plate with 5 µL of the lipid solution.[23]
-
Add 300 µL of PBS to each well of the acceptor plate.[22]
-
Prepare the dosing solution by diluting the test compound stock solution in PBS to a final concentration of 50 µM.[21]
-
Add 200 µL of the dosing solution to the donor plate wells.[22]
-
Carefully place the donor plate on top of the acceptor plate to form a "sandwich."
-
Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours).[21][22]
-
-
Sample Analysis:
-
After incubation, separate the donor and acceptor plates.
-
Determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
-
Data Analysis:
-
Calculate the permeability coefficient (Pe) using the following equation: Pe = [-ln(1 - [C]acceptor / [C]equilibrium)] * (Vdonor * Vacceptor) / ((Vdonor + Vacceptor) * Area * Time) where [C]acceptor is the concentration in the acceptor well, [C]equilibrium is the theoretical equilibrium concentration, Vdonor and Vacceptor are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, and Time is the incubation time.
-
Compare the Pe value of the test compound to those of the control compounds to classify its BBB permeability.
-
Conclusion: A Privileged Scaffold with a Bright Future
The morpholine ring stands as a testament to the power of subtle structural modifications in drug design. Its ability to fine-tune physicochemical properties, enhance metabolic stability, and directly contribute to target binding has solidified its status as a privileged scaffold in medicinal chemistry. From fighting life-threatening infections to combating cancer, morpholine-containing drugs have made a significant impact on human health. As our understanding of disease biology deepens and our synthetic capabilities expand, the versatile and advantageous properties of the morpholine ring will undoubtedly continue to be leveraged in the development of the next generation of innovative therapeutics.
References
- 1. Linezolid: a review of its properties, function, and use in critical care - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Linezolid: Its Role in the Treatment of Gram-Positive, Drug-Resistant Bacterial Infections | AAFP [aafp.org]
- 3. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 5. Morpholine - Wikipedia [en.wikipedia.org]
- 6. Showing Compound Morpholine (FDB008207) - FooDB [foodb.ca]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bioivt.com [bioivt.com]
- 11. researchgate.net [researchgate.net]
- 12. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bosutinib: a dual SRC/ABL kinase inhibitor for the treatment of chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. enamine.net [enamine.net]
- 17. m.youtube.com [m.youtube.com]
- 18. Assessment of the in vitro metabolic stability of CEP-37440, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method: in silico metabolic lability and DEREK alerts screening - PMC [pmc.ncbi.nlm.nih.gov]
- 19. merckmillipore.com [merckmillipore.com]
- 20. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol · GitHub [gist.github.com]
- 21. enamine.net [enamine.net]
- 22. bioassaysys.com [bioassaysys.com]
- 23. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
The Versatile Intermediate: A Technical Guide to 4-(3-Chloropropyl)morpholine Hydrochloride in Pharmaceutical Synthesis
Introduction: Unveiling a Key Building Block in Modern Drug Development
In the intricate landscape of pharmaceutical synthesis, the strategic selection of chemical intermediates is paramount to the efficient and successful development of active pharmaceutical ingredients (APIs). Among these crucial building blocks, 4-(3-Chloropropyl)morpholine hydrochloride (CAS No: 57616-74-7) has emerged as a versatile and highly valuable reagent.[1][2][3] Its unique structural features, comprising a reactive chloropropyl chain and a morpholine moiety, render it an essential component in the synthesis of a range of complex therapeutic agents, most notably in the field of oncology.[4][5] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, reaction mechanisms, applications, and safe handling of this pivotal chemical intermediate. We will delve into the causality behind experimental choices, provide field-proven insights, and offer detailed protocols to empower your research and development endeavors.
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in synthesis.
| Property | Value | Source(s) |
| CAS Number | 57616-74-7 | [6] |
| Molecular Formula | C₇H₁₄ClNO · HCl | [6] |
| Molecular Weight | 200.11 g/mol | [6] |
| Appearance | White to off-white crystalline powder | |
| Boiling Point | 115°C/25mmHg (for free base) | [7] |
| Density | 1.0409 g/cm³ (for free base) | [7] |
| Solubility | Soluble in water | [7] |
The structural integrity of this compound is typically confirmed through a combination of analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).
NMR Spectral Interpretation for Quality Control
-
¹H NMR: The proton NMR spectrum provides a definitive fingerprint of the molecule. Key signals include multiplets for the morpholine ring protons, typically observed as two distinct sets of signals due to the chair conformation of the ring. Protons adjacent to the oxygen atom (C2-H and C6-H) are deshielded and appear at a lower field compared to those adjacent to the nitrogen atom (C3-H and C5-H). The propyl chain protons will exhibit characteristic splitting patterns (triplets and multiplets) at distinct chemical shifts.[8][9][10][11]
-
¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data, showing distinct signals for the carbons of the morpholine ring and the propyl chain. The carbons attached to the electronegative oxygen and nitrogen atoms will appear at lower fields.[8][10]
GC-MS for Purity Assessment
Gas chromatography coupled with mass spectrometry is a powerful tool for assessing the purity of 4-(3-Chloropropyl)morpholine. The gas chromatogram will indicate the presence of any impurities, while the mass spectrum of the main peak will show the molecular ion peak (for the free base) and characteristic fragmentation patterns, confirming the compound's identity.[12][13] A typical purity specification for pharmaceutical-grade intermediate is ≥96.5% as determined by GC.
Synthesis of this compound: A Mechanistic Approach
The synthesis of 4-(3-Chloropropyl)morpholine is a classic example of a nucleophilic substitution reaction, specifically the N-alkylation of an amine.[7] The following section provides a detailed protocol and mechanistic insights.
Reaction Mechanism: Nucleophilic Substitution
The synthesis proceeds via an SN2 mechanism where the nitrogen atom of morpholine, acting as a nucleophile, attacks the electrophilic carbon of 1-bromo-3-chloropropane, displacing the bromide leaving group. The use of a molar excess of morpholine helps to drive the reaction to completion and minimize the formation of dialkylated byproducts.[7] The resulting free base, 4-(3-chloropropyl)morpholine, is then converted to its hydrochloride salt for improved stability and handling.
Diagram: Synthesis of 4-(3-Chloropropyl)morpholine
References
- 1. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-57616-74-7 [ganeshremedies.com]
- 3. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]
- 4. CN105503748A - Preparation method of gefitinib - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-(3-Chloropropyl)morpholine 97 57616-74-7 [sigmaaldrich.com]
- 7. 4-(3-Chloropropyl)morpholine synthesis - chemicalbook [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. acdlabs.com [acdlabs.com]
- 10. researchgate.net [researchgate.net]
- 11. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Chloropropyl Group: A Versatile Workhorse in Modern Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of organic synthesis, the chloropropyl group stands out as a robust and versatile functional moiety. Its prevalence as a key building block in pharmaceuticals, agrochemicals, and material science stems from the predictable yet tunable reactivity of its primary alkyl chloride. This guide offers a deep dive into the chemical behavior of the chloropropyl group, providing both fundamental principles and practical insights for its strategic application in complex molecule synthesis. We will explore the nuances of its reactivity, the factors that control its synthetic transformations, and its role in the construction of valuable compounds, particularly within the realm of drug development.
Fundamental Principles of Reactivity
The synthetic utility of the chloropropyl group is primarily dictated by the carbon-chlorine (C-Cl) bond. As a primary alkyl halide, the carbon atom bonded to the chlorine is electrophilic, making it susceptible to attack by a wide range of nucleophiles. The reactivity is predominantly governed by the bimolecular nucleophilic substitution (SN2) mechanism.
Several key factors influence the rate and outcome of reactions involving the chloropropyl group:
-
Steric Hindrance: The primary nature of the carbon center means it is relatively unhindered, which is a major factor favoring the SN2 pathway.[1][2] Reactions proceed efficiently as nucleophiles have clear access to the electrophilic carbon.
-
Leaving Group Ability: The chloride ion is a reasonably good leaving group, making the substitution reaction thermodynamically favorable.[3] Its leaving group ability is surpassed by bromide and iodide, which are more reactive in SN2 reactions due to weaker C-X bonds and greater stability of the resulting halide anion.[3]
-
Nucleophile Strength: The rate of an SN2 reaction is directly proportional to the strength and concentration of the nucleophile.[1][4][5] Strong, negatively charged nucleophiles generally lead to faster and more efficient reactions.[4][5]
-
Solvent Effects: The choice of solvent is critical. Polar aprotic solvents such as acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are ideal for SN2 reactions.[2][3] These solvents can solvate the counter-ion of the nucleophile but do not form a strong "solvent cage" around the nucleophile itself, thus preserving its reactivity.[1][2] In contrast, polar protic solvents (e.g., water, alcohols) can hinder the nucleophile through hydrogen bonding, slowing down the reaction.[1][2]
Key Synthetic Transformations of the Chloropropyl Group
The chloropropyl group can participate in a variety of synthetic transformations, making it a valuable tool for molecular construction.
Nucleophilic Substitution Reactions
This is the most common and versatile reaction pathway for the chloropropyl group. A wide array of nucleophiles can be employed to introduce diverse functionalities.
-
N-Alkylation: Amines readily displace the chloride to form C-N bonds, a fundamental transformation in the synthesis of many pharmaceuticals. This reaction is often carried out in the presence of a base to neutralize the HCl generated.
-
O-Alkylation: Alkoxides and phenoxides react to form ethers. For less acidic alcohols, a strong base is required to generate the corresponding alkoxide.
-
S-Alkylation: Thiolates are excellent nucleophiles and react efficiently to form thioethers.
-
C-Alkylation: Carbanions, such as those derived from malonic esters or Grignard reagents, can be used to form new C-C bonds.
dot graph "Chloropropyl_Reactivity" { layout=neato; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} Figure 1: Key synthetic pathways for a generic chloropropyl-containing substrate.
Enhancing Reactivity with Phase-Transfer Catalysis
For reactions involving a solid or aqueous nucleophilic salt and an organic substrate, phase-transfer catalysis (PTC) is a powerful technique to accelerate the reaction.[6] A phase-transfer catalyst, typically a quaternary ammonium salt, transports the nucleophile from the aqueous or solid phase into the organic phase where the reaction occurs.[6] This method avoids the need for expensive and often hazardous anhydrous polar aprotic solvents and can lead to faster reactions and higher yields.[6][7] PTC is particularly useful for alkylation reactions with alkyl chlorides.[8][9][10]
Intramolecular Cyclization
When a nucleophilic group is present elsewhere in the molecule containing the chloropropyl moiety, an intramolecular SN2 reaction can lead to the formation of a cyclic compound. This is a common strategy for the synthesis of nitrogen- and oxygen-containing heterocycles. For instance, N-(3-chloropropyl)anilines can undergo intramolecular cyclization to form tetrahydroquinolines.[11] Similarly, appropriately substituted α-amino esters bearing a chloropropyl group can be cyclized to form proline derivatives.[12][13]
Formation of Grignard Reagents
The formation of a Grignard reagent from a chloropropyl group (R-CH₂CH₂CH₂Cl) by reaction with magnesium metal is possible but can be challenging.[14][15] The reactivity of alkyl chlorides in Grignard formation is lower than that of the corresponding bromides and iodides.[3] Special conditions, such as the use of highly reactive magnesium (Rieke magnesium) or entrainment methods, may be necessary to achieve good yields. Care must be taken to use anhydrous conditions as Grignard reagents are strong bases and will react with any protic source.[15]
The Chloropropyl Group in Drug Development
The chloropropyl group is a common structural motif in many active pharmaceutical ingredients (APIs) and their synthetic intermediates.[16] Its ability to act as a flexible three-carbon linker and its reliable reactivity make it an invaluable tool for medicinal chemists.
A prominent example is in the synthesis of several first-generation antipsychotic drugs of the phenothiazine class.[17] For instance, Chlorpromazine, a cornerstone in the treatment of schizophrenia, is synthesized by reacting 2-chlorophenothiazine with 3-dimethylaminopropylchloride.[17][18] Similarly, Perphenazine is synthesized using 1-(3-chloropropyl)-4-(2-hydroxyethyl)piperazine as a key intermediate.[17] The chloropropyl group in these reagents acts as an electrophilic handle to connect the side chain to the phenothiazine core.
dot graph "Antipsychotic_Synthesis" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} Figure 2: General workflow for the synthesis of certain antipsychotic drugs utilizing a chloropropyl-containing side chain.
Experimental Protocols
General Procedure for N-Alkylation of a Secondary Amine with a Chloropropyl Reagent
Objective: To synthesize a tertiary amine via SN2 reaction.
Materials:
-
Secondary amine (1.0 eq)
-
Chloropropyl-containing electrophile (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (or DMF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask charged with the secondary amine and acetonitrile, add potassium carbonate.
-
Stir the suspension at room temperature for 10 minutes.
-
Add the chloropropyl-containing electrophile to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Phase-Transfer Catalyzed O-Alkylation of a Phenol
Objective: To synthesize a phenyl propyl ether using PTC.
Materials:
-
Phenol (1.0 eq)
-
1-Chloro-3-bromopropane (1.1 eq) - Note: The more reactive bromide will react first, leaving the chloropropyl group for subsequent transformations if desired.
-
Sodium hydroxide (50% aqueous solution)
-
Tetrabutylammonium bromide (TBAB) (0.05 eq)
-
Toluene
Procedure:
-
Combine the phenol, toluene, and 50% aqueous sodium hydroxide in a round-bottom flask equipped with a mechanical stirrer.
-
Add the tetrabutylammonium bromide catalyst.
-
Heat the biphasic mixture to 70 °C with vigorous stirring.
-
Add the 1-chloro-3-bromopropane dropwise over 30 minutes.
-
Continue stirring at 70 °C and monitor the reaction by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and separate the layers.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting ether by vacuum distillation or column chromatography.
Conclusion
The chloropropyl group is a cornerstone of modern organic synthesis, offering a reliable and versatile platform for the introduction of a three-carbon chain and subsequent functionalization. Its reactivity, primarily governed by the SN2 mechanism, can be finely tuned through the judicious choice of nucleophile, solvent, and reaction conditions. The application of techniques like phase-transfer catalysis further enhances its utility, enabling greener and more efficient synthetic processes. From the construction of complex heterocyclic scaffolds to the large-scale production of life-saving medicines, the chloropropyl group continues to be an indispensable tool for chemists across research and industry. A thorough understanding of its reactivity and the factors that influence it is essential for any scientist engaged in the art and science of molecule building.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 4. brainkart.com [brainkart.com]
- 5. Factors Affecting SN1 and SN2: Nature of the Substrate, Nucleophile, Solvent, Leaving Group Ability, Difference Between SN1 and SN2 in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 6. ijirset.com [ijirset.com]
- 7. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 8. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline [scirp.org]
- 12. researchgate.net [researchgate.net]
- 13. vapourtec.com [vapourtec.com]
- 14. Isopropylmagnesium chloride - Wikipedia [en.wikipedia.org]
- 15. グリニャール試薬 [sigmaaldrich.com]
- 16. arborpharmchem.com [arborpharmchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Schizophrenia: synthetic strategies and recent advances in drug design - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 4-(3-Chloropropyl)morpholine Hydrochloride: Nomenclature, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical synthesis and drug development, the strategic use of versatile building blocks is paramount to the efficient construction of complex molecular architectures. 4-(3-Chloropropyl)morpholine hydrochloride is one such pivotal intermediate, valued for its distinct bifunctional nature—a nucleophilic morpholine ring and a reactive chloropropyl side chain. This technical guide provides an in-depth exploration of this compound, moving beyond a simple list of synonyms to offer a comprehensive resource on its chemical identity, synthesis, reactivity, and critical role in the manufacturing of Active Pharmaceutical Ingredients (APIs). As a Senior Application Scientist, the following narrative synthesizes technical data with practical, field-proven insights to support laboratory and process development endeavors.
Part 1: Chemical Identity and Nomenclature
Precise identification of chemical reagents is the foundation of reproducible and scalable science. This compound is known by a variety of synonyms and is cataloged under several key identifiers. Understanding this nomenclature is crucial for navigating chemical databases, sourcing materials, and interpreting scientific literature.
The compound exists in two common forms: the free base, 4-(3-Chloropropyl)morpholine, and its hydrochloride salt. The salt form is often preferred for its improved stability and handling characteristics as a crystalline solid.
Key Chemical Identifiers
A multitude of identifiers are used to catalog this compound across different chemical databases and regulatory frameworks. The following table summarizes the most critical identifiers for both the hydrochloride salt and the free base.
| Identifier | This compound | 4-(3-Chloropropyl)morpholine (Free Base) |
| IUPAC Name | 4-(3-chloropropyl)morpholine;hydrochloride | 4-(3-chloropropyl)morpholine |
| CAS Number | 57616-74-7[1][2][3] | 7357-67-7[4] |
| Molecular Formula | C₇H₁₄ClNO · HCl or C₇H₁₅Cl₂NO[1][2] | C₇H₁₄ClNO[4] |
| Molecular Weight | 200.11 g/mol [1][3] | 163.64 g/mol |
| EC Number | 260-851-0[1] | 461-510-0 |
| MDL Number | MFCD00035333[1] | MFCD00039714 |
| PubChem CID | 71758071 (related) | 95834 |
| Beilstein No. | 3684151[1] | N/A |
Common Synonyms
The following list compiles synonyms frequently encountered in patents, publications, and commercial listings:
-
N-(3-Chloropropyl)morpholine hydrochloride[2]
-
Morpholine, 4-(3-chloropropyl)-, hydrochloride[4]
-
3-Morpholinopropyl chloride hydrochloride
-
Chloropropyl morpholine HCl
The visualization below illustrates the relationship between these primary identifiers.
Caption: Key identifiers for the hydrochloride and free base forms.
Part 2: Chemical Reactivity and Scientific Rationale
The utility of this compound as a synthetic intermediate is rooted in the predictable reactivity of its functional groups. The molecule is essentially a bifunctional electrophile/nucleophile synthon, where the reactivity can be modulated by reaction conditions.
The Role of the Alkyl Halide
The primary reactive site for introducing the morpholinopropyl moiety onto other molecules is the terminal chlorine atom on the propyl chain. This primary alkyl chloride is a moderately good electrophile, susceptible to nucleophilic substitution reactions.[5][6]
-
Mechanism: The reaction typically proceeds via an SN2 (Substitution Nucleophilic Bimolecular) mechanism.[7] This is favored because the carbon bearing the chlorine is sterically unhindered (a primary carbon), allowing for backside attack by a wide range of nucleophiles (e.g., phenoxides, amines, thiolates).[7][8]
-
Leaving Group: The chloride ion is a competent leaving group, making the substitution thermodynamically favorable, especially when driven by the formation of a more stable product. The reactivity follows the general trend for halogens: I > Br > Cl, meaning that while chloro-compounds are often more cost-effective and stable, iodo- or bromo-analogs would be more reactive.[9]
The Influence of the Morpholine Ring
The morpholine ring serves two primary functions:
-
Nucleophilicity and Basicity: The nitrogen atom of the morpholine ring is a tertiary amine, making it nucleophilic and basic. In the hydrochloride salt form, this nitrogen is protonated, rendering it non-nucleophilic. To utilize the nitrogen as a nucleophile or for it to act as an internal base, the free base form must be generated in situ or used directly.
-
Solubility and Pharmacokinetics: The morpholine moiety is a polar, heterocyclic ether amine. Its inclusion in a larger molecule generally increases aqueous solubility and can favorably modulate pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). This makes it a desirable structural motif in many drug candidates.
Part 3: Synthesis and Manufacturing
A robust and scalable synthesis is essential for the commercial viability of any chemical intermediate. The preparation of 4-(3-chloropropyl)morpholine is a straightforward N-alkylation reaction.
Protocol: Synthesis of 4-(3-Chloropropyl)morpholine
This protocol describes the synthesis of the free base, which can then be converted to the hydrochloride salt if desired.
Objective: To synthesize 4-(3-chloropropyl)morpholine via N-alkylation of morpholine.
Reactants:
-
Morpholine
-
1-Bromo-3-chloropropane (chosen for its higher reactivity compared to 1,3-dichloropropane)
-
Toluene (Solvent)
-
Anhydrous Sodium Sulfate (Drying agent)
Procedure:
-
To a solution of 1-bromo-3-chloropropane (10.0 g, 63.5 mmol) in toluene (100 mL), slowly add morpholine (11.0 mL, 127 mmol). An excess of morpholine is used to drive the reaction to completion and act as a base to neutralize the HBr byproduct.
-
Heat the reaction mixture to reflux with continuous stirring for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature. A solid precipitate (morpholine hydrobromide) will form.
-
Filter the mixture to remove the insoluble salt.
-
Wash the filtrate sequentially with deionized water to remove any remaining salts and excess morpholine.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Concentrate the dried organic phase under reduced pressure to remove the toluene.
-
Purify the resulting crude oil by vacuum distillation to afford pure 4-(3-chloropropyl)morpholine.
Expected Outcome: A yield of approximately 96% can be achieved. The product is a colorless to pale yellow liquid.
Characterization: The structure can be confirmed by ¹H NMR spectroscopy. The expected peaks in DMSO-d₆ are: δ 3.70-3.80 (m, 4H, -O-CH₂ -CH₂-N-), 3.60 (t, 2H, Cl-CH₂ -), 2.40-2.60 (m, 6H, -N-CH₂ -CH₂-O- and -N-CH₂ -CH₂-CH₂-Cl), 1.90 (m, 2H, -CH₂-CH₂ -CH₂-).
Caption: Workflow for the synthesis of 4-(3-Chloropropyl)morpholine.
Part 4: Application in Active Pharmaceutical Ingredient (API) Synthesis
The primary and most well-documented application of 4-(3-chloropropyl)morpholine is as a key building block for the synthesis of Gefitinib.
Case Study: Synthesis of Gefitinib
Gefitinib (marketed as Iressa) is a tyrosine kinase inhibitor used in the treatment of certain types of non-small cell lung cancer.[1] Its molecular structure features a morpholinopropoxy side chain, which is crucial for its activity and pharmacokinetic profile. This side chain is installed using 4-(3-chloropropyl)morpholine.
The Key Synthetic Step:
The core of the Gefitinib molecule is a quinazoline ring system. In a late-stage step of the synthesis, a precursor molecule, 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-hydroxyquinazoline, is alkylated using 4-(3-chloropropyl)morpholine.
-
Mechanism: The reaction is a classic Williamson ether synthesis. The hydroxyl group on the quinazoline ring is deprotonated by a base (e.g., potassium carbonate) to form a nucleophilic phenoxide. This phenoxide then attacks the electrophilic terminal carbon of the 4-(3-chloropropyl)morpholine, displacing the chloride leaving group to form the desired ether linkage.
Caption: Logical workflow of using the intermediate in Gefitinib synthesis.
This reaction highlights the ideal application of 4-(3-chloropropyl)morpholine: it serves as a robust reagent to introduce the solubilizing and pharmacokinetically important morpholinopropoxy group onto a complex molecular scaffold in an efficient and predictable manner.[1]
Other Potential Applications
The versatility of this intermediate suggests its use in the synthesis of other APIs. While detailed public protocols are less common, manufacturer literature and chemical databases indicate its role as an intermediate for a range of drug classes, potentially including antipsychotics and antihistamines. It is also listed as an intermediate for other complex molecules such as Foretinib and is structurally related to intermediates used in the synthesis of Pinaverium Bromide, an antispasmodic agent.
Part 5: Safety, Handling, and Storage
As with any reactive chemical intermediate, proper handling and storage are critical to ensure laboratory safety and maintain reagent integrity.
Hazard Profile
This compound is classified as a hazardous substance. Key hazard statements include:
-
H301: Toxic if swallowed
-
H312: Harmful in contact with skin
-
H314: Causes severe skin burns and eye damage
-
H317: May cause an allergic skin reaction
Signal Word: Danger
Laboratory Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors. Eyewash stations and safety showers must be readily accessible.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a full-face shield.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities, consider additional protective clothing.
-
-
Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
Storage and Stability
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area. Some suppliers recommend refrigeration.
-
Incompatibilities: Keep away from strong oxidizing agents and strong bases.
-
Stability: The hydrochloride salt is generally stable under recommended storage conditions. The free base may be less stable over long periods.
Conclusion
This compound and its free base are more than just chemicals with a list of synonyms; they are enabling tools for medicinal chemists and process developers. Their value lies in a combination of predictable SN2 reactivity, the beneficial physicochemical properties imparted by the morpholine ring, and a straightforward synthesis. The well-documented application in the manufacturing of Gefitinib serves as a prime example of its strategic importance. By understanding its comprehensive chemical profile, from nomenclature and reactivity to handling and application, researchers can confidently and safely leverage this versatile building block to advance the frontiers of drug discovery and development.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [guidechem.com]
- 3. This compound-57616-74-7 [ganeshremedies.com]
- 4. 4-(3-Chloropropyl)morpholine synthesis - chemicalbook [chemicalbook.com]
- 5. Breaking Down Alkyl Halides: Key Reactions and Uses [eureka.patsnap.com]
- 6. ijrpr.com [ijrpr.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Note: A Detailed Protocol for the Laboratory-Scale Synthesis of 4-(3-Chloropropyl)morpholine HCl
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of 4-(3-Chloropropyl)morpholine Hydrochloride, a key intermediate in the manufacturing of various active pharmaceutical ingredients (APIs), including the anticancer agent Gefitinib.[1] The synthesis is based on the nucleophilic substitution reaction between morpholine and 1-bromo-3-chloropropane. This document outlines the reaction mechanism, provides detailed experimental procedures for the synthesis of the free base and its subsequent conversion to the hydrochloride salt, and includes methods for purification and characterization. Safety precautions and troubleshooting guidance are also provided to ensure a safe and successful synthesis.
Introduction and Scientific Background
4-(3-Chloropropyl)morpholine and its hydrochloride salt are valuable building blocks in medicinal chemistry and organic synthesis. The core of this synthesis is a classic bimolecular nucleophilic substitution (SN2) reaction.[2] In this process, the secondary amine, morpholine, acts as a nucleophile, attacking the electrophilic primary carbon of 1-bromo-3-chloropropane.
Scientist's Note (Reaction Selectivity): The choice of 1-bromo-3-chloropropane is critical. The carbon-bromine bond is weaker and more polarizable than the carbon-chlorine bond, making the bromide a better leaving group. This ensures that the nucleophilic attack by morpholine occurs selectively at the bromine-bearing carbon, leaving the chloro- group intact for subsequent reactions. The reaction is typically performed using an excess of morpholine, which not only drives the reaction to completion but also acts as a base to neutralize the hydrobromic acid (HBr) byproduct, forming morpholine hydrobromide.[1][3]
Reaction Scheme
Part A: Synthesis of 4-(3-Chloropropyl)morpholine (Free Base)

Part B: Formation of Hydrochloride Salt

Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Quantity | Supplier | Notes |
| 1-Bromo-3-chloropropane | 109-70-6 | 157.44 | 10.0 g (63.5 mmol) | Sigma-Aldrich | Toxic, flammable liquid. Handle with care.[4][5][6][7] |
| Morpholine | 110-91-8 | 87.12 | 11.0 mL (127 mmol) | Acros Organics | Corrosive. Use in a fume hood. |
| Toluene | 108-88-3 | 92.14 | 100 mL | Fisher Scientific | Anhydrous grade recommended. |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | ~10 g | VWR | For drying the organic layer. |
| Hydrochloric Acid (conc.) | 7647-01-0 | 36.46 | As needed | J.T. Baker | For salt formation. |
| Diethyl Ether | 60-29-7 | 74.12 | ~100 mL | EMD Millipore | Anhydrous, for precipitation. |
| Deionized Water | 7732-18-5 | 18.02 | ~50 mL | In-house | For washing. |
Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum filtration setup (Büchner funnel)
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
-
Melting point apparatus
-
NMR spectrometer
-
FTIR spectrometer
Experimental Workflow and Protocols
The overall experimental process is depicted below, from initial reaction setup to final product characterization.
Part A: Synthesis of 4-(3-Chloropropyl)morpholine (Free Base)
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add morpholine (11.0 mL, 127 mmol) and toluene (100 mL). Begin stirring the solution.
-
Scientist's Note: Toluene is chosen as the solvent due to its suitable boiling point for the reflux and its ability to dissolve the reactants while being immiscible with water, which simplifies the subsequent workup. Using a two-fold excess of morpholine ensures it acts as both the nucleophile and the acid scavenger.[1][3]
-
-
Reagent Addition: Slowly add 1-bromo-3-chloropropane (10.0 g, 63.5 mmol) to the stirring morpholine solution via the dropping funnel over 15-20 minutes. The addition is exothermic, and a white precipitate (morpholine hydrobromide) will begin to form.
-
Reaction Under Reflux: After the addition is complete, heat the reaction mixture to reflux (approx. 110°C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 2 hours.[1][3]
-
Scientist's Note: Heating the reaction provides the necessary activation energy to overcome the energy barrier for the SN2 reaction, ensuring a reasonable reaction rate. The 2-hour duration is typically sufficient for the reaction to proceed to completion, which can be monitored by Thin-Layer Chromatography (TLC).
-
Part B: Workup and Isolation of the Free Base
-
Cooling and Filtration: After 2 hours, remove the heat source and allow the mixture to cool to room temperature. A significant amount of white solid (morpholine hydrobromide) will be present. Filter the mixture through a Büchner funnel to remove the insoluble salt.[3]
-
Scientist's Note: This filtration step removes the bulk of the byproduct, simplifying the purification process. The salt can be washed with a small amount of fresh toluene to recover any product trapped in the filter cake.
-
-
Aqueous Wash: Transfer the filtrate to a separatory funnel and wash it sequentially with deionized water (2 x 25 mL).[3] Discard the aqueous layer after each wash.
-
Scientist's Note: The water wash removes any remaining morpholine hydrobromide and excess unreacted morpholine, which has some solubility in water.
-
-
Drying and Concentration: Separate the organic (toluene) layer and dry it over anhydrous sodium sulfate (~10 g). Swirl the flask for a few minutes until the liquid is clear. Decant or filter the dried solution and concentrate it under reduced pressure using a rotary evaporator to remove the toluene. This will yield the crude 4-(3-chloropropyl)morpholine as a pale yellow oil.[1] For many applications, this crude oil is of sufficient purity for the next step. For higher purity, vacuum distillation can be performed.[8]
Part C: Hydrochloride Salt Formation
-
Dissolution: Dissolve the crude oil (free base) in approximately 100 mL of anhydrous diethyl ether.
-
Acidification: While stirring, slowly bubble anhydrous HCl gas through the solution, or add a solution of HCl in isopropanol dropwise. A white precipitate of 4-(3-Chloropropyl)morpholine HCl will form immediately.
-
Alternative Method: A simpler method involves adding concentrated aqueous HCl dropwise until the solution is acidic (test with pH paper) and precipitation is complete.
-
-
Isolation: Continue stirring for 30 minutes in an ice bath to maximize precipitation. Collect the white solid product by vacuum filtration.
-
Drying: Wash the filter cake with a small amount of cold diethyl ether and dry the product under vacuum to a constant weight. The final product should be a white to off-white crystalline solid.[9]
Reaction Mechanism
The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen atom of morpholine, with its lone pair of electrons, acts as the nucleophile. It attacks the electron-deficient carbon atom attached to the bromine, which is the more effective leaving group.
Characterization
-
Appearance: White to off-white crystalline solid.
-
Expected Yield: 85-95% (based on 1-bromo-3-chloropropane).
-
Melting Point: 178-182 °C.
-
¹H NMR (DMSO-d₆): The expected proton NMR spectrum for the free base shows characteristic peaks at δ 3.70-3.80 (m, 4H), 3.60 (t, 2H), 2.40-2.60 (m, 6H), 1.90 (m, 2H).[1][3] The spectrum of the HCl salt will show similar peaks with potential shifts due to protonation.
Safety and Troubleshooting
| Hazard/Issue | Precaution/Solution |
| Reagent Toxicity | 1-Bromo-3-chloropropane is toxic and a suspected mutagen.[5][7] Morpholine is corrosive. Handle both in a fume hood with appropriate PPE (gloves, lab coat, safety glasses).[4][10] |
| Exothermic Reaction | The initial addition of the alkyl halide is exothermic. Add slowly and monitor the temperature to prevent an uncontrolled reaction. |
| Low Yield | Ensure anhydrous conditions, as water can compete as a nucleophile. Confirm the quality of the starting materials. Ensure reflux temperature and time are adequate. |
| Product is Oily/Gummy | The free base is an oil.[1] Incomplete conversion to the HCl salt or presence of solvent can result in a non-crystalline product. Ensure complete acidification and wash thoroughly with a non-polar solvent like diethyl ether. Dry under high vacuum. |
References
- 1. 4-(3-Chloropropyl)morpholine | 7357-67-7 [chemicalbook.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 4-(3-Chloropropyl)morpholine synthesis - chemicalbook [chemicalbook.com]
- 4. lobachemie.com [lobachemie.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. carlroth.com [carlroth.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. Page loading... [guidechem.com]
- 9. 4-(3-Chloropropyl)morpholine 97 57616-74-7 [sigmaaldrich.com]
- 10. synquestlabs.com [synquestlabs.com]
Use of 4-(3-Chloropropyl)morpholine hydrochloride in Gefitinib synthesis
An Application Guide for the Synthesis of Gefitinib: The Strategic Role of 4-(3-Chloropropyl)morpholine Hydrochloride
Introduction: Gefitinib and Targeted Cancer Therapy
Gefitinib (marketed as Iressa®) represents a significant milestone in the field of oncology, pioneering the use of targeted therapy for non-small cell lung cancer (NSCLC).[1] It functions as a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[2][3] In many cancer cells, EGFR is overexpressed and its signaling pathway is constitutively active, leading to uncontrolled cell proliferation and survival. Gefitinib competitively binds to the ATP-binding site within the EGFR's intracellular domain, effectively blocking the downstream signaling cascades that drive tumorigenesis.[1]
The chemical structure of Gefitinib, N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazoline-4-amine, is a testament to rational drug design. The quinazoline core acts as a scaffold, the anilino group provides crucial interactions within the EGFR active site, and the morpholinopropoxy side chain at the 6-position significantly enhances the molecule's pharmacokinetic properties, particularly its solubility and oral bioavailability. The introduction of this critical side chain is accomplished using 4-(3-chloropropyl)morpholine or its hydrochloride salt, making it an indispensable reagent in the synthesis of this life-saving drug.[4]
This technical guide provides an in-depth analysis of the synthesis of Gefitinib, with a specific focus on the application and mechanism of this compound in the key etherification step.
Overview of Gefitinib Synthesis Strategy
Several synthetic routes to Gefitinib have been reported since its initial disclosure by AstraZeneca.[5][6] A common and widely adopted strategy involves the late-stage introduction of the morpholinopropoxy side chain onto a pre-formed quinazoline core. This approach is advantageous as it allows for the modular construction of the molecule and avoids carrying the relatively complex side chain through multiple synthetic steps.
The general workflow can be visualized as follows:
Figure 1: General workflow for a common Gefitinib synthesis pathway.
This guide will focus on the pivotal reaction where the key intermediate, 4-(3-chloro-4-fluoroanilino)-7-methoxy-quinazolin-6-ol, is alkylated.
Mechanism and Rationale: The Williamson Ether Synthesis
The introduction of the 3-morpholinopropoxy group is achieved via a classic Williamson ether synthesis. This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.
Causality Behind Experimental Choices:
-
The Nucleophile: The starting material is the phenolic intermediate, 4-(3-chloro-4-fluoroanilino)-7-methoxy-quinazolin-6-ol. The hydroxyl group at the C6 position is weakly acidic. To make it a potent nucleophile, a base is required to deprotonate it, forming a more reactive phenoxide anion.
-
The Base: Potassium carbonate (K₂CO₃) is a commonly used base for this transformation.[2] It is sufficiently basic to deprotonate the phenol but is not so strong as to cause unwanted side reactions. Its insolubility in many organic solvents allows for easy removal by filtration upon reaction completion.
-
The Electrophile: this compound serves as the electrophile. The propyl chain's terminal carbon, bonded to chlorine, is electron-deficient and thus susceptible to nucleophilic attack. The hydrochloride salt form enhances the reagent's stability and shelf-life, though it necessitates the use of at least one extra equivalent of base to neutralize the HCl before the deprotonation of the phenol can occur.
-
The Solvent: A polar aprotic solvent, such as N,N-Dimethylformamide (DMF), is ideal.[2] These solvents can solvate cations (like K⁺) well but are poor at solvating anions. This leaves the phenoxide anion "naked" and highly reactive, accelerating the rate of the SN2 reaction.
The mechanism can be visualized as follows:
Figure 2: Mechanism of the Williamson ether synthesis step.
Experimental Protocol: Synthesis of Gefitinib
This protocol details the final alkylation step to produce Gefitinib from its phenolic precursor.
Safety Precautions:
-
4-(3-Chloropropyl)morpholine is hazardous, causing skin and eye irritation.[7] The hydrochloride salt is toxic if swallowed.
-
DMF is a reproductive toxin and should be handled in a well-ventilated fume hood.
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Materials and Reagents:
| Reagent | CAS Number | Molecular Wt. | Molar Eq. |
| 4-(3-chloro-4-fluoroanilino)-7-methoxy-quinazolin-6-ol | 184475-46-5 | 333.75 g/mol | 1.0 |
| This compound | 57616-74-7 | 200.11 g/mol | 1.2 |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 g/mol | 3.0 |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 g/mol | - |
Step-by-Step Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-(3-chloro-4-fluoroanilino)-7-methoxy-quinazolin-6-ol (1.0 eq).
-
Solvent and Base Addition: Add anhydrous DMF to the flask to create a stirrable suspension (approx. 10 mL of DMF per gram of starting material). Add anhydrous potassium carbonate (3.0 eq).
-
Reagent Addition: Add this compound (1.2 eq) to the suspension. Rationale: A slight excess of the alkylating agent ensures the complete conversion of the starting material.
-
Reaction Conditions: Heat the reaction mixture to 70-80 °C with vigorous stirring under a nitrogen atmosphere. Rationale: Heating increases the reaction rate. A nitrogen atmosphere prevents potential oxidation of the electron-rich phenol.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-6 hours).
-
Work-up: a. Cool the reaction mixture to room temperature. b. Pour the mixture slowly into a beaker containing ice-water (approx. 10 times the volume of DMF used) while stirring. A precipitate will form. c. Continue stirring the aqueous suspension for 30-60 minutes to ensure complete precipitation. d. Isolate the solid product by vacuum filtration. e. Wash the filter cake thoroughly with cold water to remove DMF and inorganic salts.
-
Purification: a. The crude solid can be purified by recrystallization from a suitable solvent system, such as isopropanol or an ethanol/acetone mixture, to yield Gefitinib as a light beige or off-white solid.[8][9] b. Dry the purified product under vacuum at 50-60 °C to a constant weight. The expected yield is typically high for this step (>85%).
Characterization:
The final product's identity and purity should be confirmed using standard analytical techniques:
-
¹H-NMR and ¹³C-NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight (Expected [M+H]⁺ ≈ 447.9 g/mol ).
-
HPLC: To determine the purity of the final compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient heating, inactive reagents, or insufficient base. | Ensure the reaction temperature is maintained. Use fresh, anhydrous reagents and solvent. Confirm the potency of the base. |
| Formation of N-Alkylated Impurity | In some synthetic routes, N-alkylation on the anilino or quinazoline nitrogen can occur.[10] | This is less common with the C6-OH alkylation but can be minimized by careful control of reaction conditions. Purification by column chromatography may be necessary if significant. |
| Low Yield after Precipitation | The product may have some solubility in the water/DMF mixture. | Ensure the water used for precipitation is ice-cold. Allow sufficient time for complete precipitation before filtering. |
Conclusion
The use of this compound is a critical, high-yield step in many industrial syntheses of Gefitinib. Its role as the electrophile in a Williamson ether synthesis allows for the efficient installation of the solubilizing morpholinopropoxy side chain, a key structural feature for the drug's oral bioavailability. A thorough understanding of the SN2 mechanism, careful selection of reagents and conditions, and meticulous execution of the protocol are paramount for the successful and scalable production of this important anticancer agent.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. US8350029B2 - Process for the preparation of gefitinib - Google Patents [patents.google.com]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. fishersci.com [fishersci.com]
- 8. Gefitinib synthesis - chemicalbook [chemicalbook.com]
- 9. Page loading... [wap.guidechem.com]
- 10. WO2010076810A2 - A process for the preparation of gefitinib - Google Patents [patents.google.com]
Application Notes & Protocols: Strategic Use of 4-(3-Chloropropyl)morpholine HCl in Nucleophilic Substitution Reactions
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides an in-depth exploration of 4-(3-chloropropyl)morpholine hydrochloride, a versatile and highly valuable building block in modern organic synthesis and pharmaceutical development. We will dissect the core principles governing its reactivity in nucleophilic substitution reactions, offering detailed, field-proven protocols for its application in the alkylation of phenols, amines, and thiols. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent's unique structural and reactive properties to construct complex molecular architectures efficiently.
Introduction: The Strategic Value of the Morpholinopropyl Moiety
4-(3-Chloropropyl)morpholine is a bifunctional reagent that combines a stable, polar morpholine heterocycle with a reactive three-carbon electrophilic chain.[1] The morpholine ring is a "privileged structure" in medicinal chemistry, prized for its favorable physicochemical properties, including aqueous solubility, metabolic stability, and its ability to act as a hydrogen bond acceptor.[1] This makes it a frequent component of biologically active compounds, from anticancer agents to antihistamines.[2][3][4]
The reagent is most commonly supplied and stored as its hydrochloride salt (CAS 57616-74-7), which enhances stability and shelf-life.[5][] The reactive potential lies in the terminal chloride on the propyl chain, which serves as an excellent leaving group in nucleophilic substitution reactions, allowing for the covalent attachment of the morpholinopropyl group to a wide variety of molecular scaffolds.[1] Its most notable application is as a key intermediate in the synthesis of Gefitinib, a targeted therapy for non-small cell lung cancer, highlighting its industrial and pharmaceutical significance.[2][7]
Mechanistic Underpinnings: Mastering the SN2 Pathway
The synthetic utility of 4-(3-chloropropyl)morpholine is primarily channeled through the SN2 (Substitution, Nucleophilic, Bimolecular) mechanism. Understanding the causality behind this pathway is critical for optimizing reaction outcomes.
Key Mechanistic Pillars:
-
Primary Alkyl Halide: The electrophilic carbon is primary (bonded to only one other carbon), which minimizes steric hindrance. This open access allows for the backside attack by a nucleophile, a hallmark of the SN2 pathway.[8][9]
-
The Role of the Nucleophile: The rate of the SN2 reaction is directly dependent on the concentration and strength of the nucleophile. Stronger nucleophiles (e.g., thiolates, amines) react more rapidly than weaker ones (e.g., water, alcohols).[10]
-
Solvent Effects: Polar aprotic solvents such as Dimethylformamide (DMF), Acetonitrile (MeCN), or Dimethyl sulfoxide (DMSO) are ideal. They can solvate the cation (e.g., K⁺ from the base) but do not form a tight solvent shell around the anionic nucleophile, leaving it "naked" and highly reactive.[9]
-
The Hydrochloride Salt: The commercially available HCl salt is unreactive. The reaction must be initiated by adding a base. The base serves a dual purpose: first, to neutralize the hydrochloride, liberating the free amine form of the reagent, and second, to deprotonate the nucleophile (e.g., phenol to phenoxide), thereby activating it for attack.
Caption: General SN2 mechanism for 4-(3-chloropropyl)morpholine.
Core Application Protocols
The following protocols are designed as robust starting points. Researchers should perform small-scale trials to optimize conditions for their specific substrates.
Protocol 1: O-Alkylation of Phenols
This reaction is fundamental for synthesizing aryl ethers, a common motif in pharmaceuticals and materials science. The process involves the deprotonation of a phenol to a more nucleophilic phenoxide, which then displaces the chloride.
Workflow Diagram: O-Alkylation
Caption: Experimental workflow for the O-alkylation of phenols.
Detailed Step-by-Step Methodology:
-
Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the phenol (1.0 eq), potassium carbonate (K₂CO₃, 2.5 eq), and 4-(3-chloropropyl)morpholine HCl (1.2 eq).
-
Causality: An excess of the mild base K₂CO₃ is used to first neutralize the HCl salt and then ensure complete deprotonation of the phenol. Using a carbonate base is preferable to hydroxides, which can promote unwanted side reactions.
-
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to achieve a concentration of approximately 0.5 M with respect to the phenol.
-
Causality: DMF is an excellent polar aprotic solvent that facilitates SN2 reactions by effectively solvating the potassium counter-ion.[11]
-
-
Reaction Execution: Heat the stirred mixture to 80-100 °C.
-
Causality: Heating provides the necessary activation energy to overcome the reaction barrier, significantly increasing the reaction rate.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting phenol is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.
-
Causality: The aqueous quench dissolves the inorganic salts (KCl, excess K₂CO₃) and DMF, while the desired ether product partitions into the organic ethyl acetate layer.
-
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid via flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient).
Quantitative Data Summary: Phenol Alkylation
| Parameter | Recommended Value | Rationale |
| Phenol:Reagent:Base Ratio | 1.0 : 1.2 : 2.5 | Ensures complete reaction of the limiting reagent. |
| Solvent | Anhydrous DMF or MeCN | Promotes SN2 kinetics. |
| Temperature | 80 - 100 °C | Balances reaction rate against potential decomposition. |
| Typical Yield | 75 - 95% | Substrate dependent. |
Protocol 2: N-Alkylation of Amines and N-Heterocycles
This protocol allows for the synthesis of complex polyamines and functionalized heterocycles, which are prevalent in many classes of drugs, including antihistamines and antipsychotics.[4][12][13] The nucleophilicity of amines varies greatly, so conditions must be adjusted accordingly.
Detailed Step-by-Step Methodology:
-
Reagent Preparation: In a sealed tube or pressure vessel, combine the primary/secondary amine or N-heterocycle (1.0 eq), 4-(3-chloropropyl)morpholine HCl (1.1 eq), and a suitable base. For less basic amines, a non-nucleophilic organic base like diisopropylethylamine (DIPEA, 3.0 eq) is used. For N-heterocycles like imidazole or pyrazole, a stronger base like sodium hydride (NaH, 1.2 eq, 60% dispersion in oil) may be required.
-
Causality: The choice of base is critical. DIPEA acts as a scavenger for the generated HCl without competing as a nucleophile.[11] NaH is a powerful, non-reversible base needed for deprotonating less acidic N-H bonds.
-
-
Solvent Addition: Add anhydrous acetonitrile (MeCN) or DMF. If using NaH, tetrahydrofuran (THF) is often preferred.
-
Reaction Execution: If using an organic base, heat the mixture to 80-120 °C. If using NaH, the reaction often proceeds at room temperature after initial deprotonation.
-
Monitoring: Monitor the reaction by LC-MS. Be aware of potential double alkylation if a primary amine is used.
-
Workup (Organic Base): Cool, concentrate the solvent, and purify directly by column chromatography or perform an acid-base extraction to isolate the basic product.
-
Workup (NaH): Cool the reaction in an ice bath and carefully quench by the slow addition of water or saturated aqueous ammonium chloride (NH₄Cl). Extract with an organic solvent, dry, and purify as described above.
-
Safety: Quenching NaH is highly exothermic and releases hydrogen gas. Extreme caution is required.
-
Quantitative Data Summary: Amine Alkylation
| Parameter | Recommended Value | Rationale |
| Amine:Reagent:Base Ratio | 1.0 : 1.1 : 3.0 (DIPEA) or 1.2 (NaH) | Stoichiometry depends heavily on base strength and type. |
| Solvent | Anhydrous MeCN, DMF, or THF | Chosen based on compatibility with the base. |
| Temperature | 25 - 120 °C | Dependent on amine nucleophilicity and base used. |
| Typical Yield | 60 - 90% | Highly substrate and condition dependent. |
Experimental Considerations and Self-Validating Systems
A robust protocol is a self-validating one. Pay close attention to these factors to ensure reproducibility and high yields.
| Consideration | Expert Insight & Rationale | Troubleshooting Action |
| Purity of Reagent | The hydrochloride salt should be a white to off-white crystalline solid. A yellow or brown color may indicate degradation, leading to lower yields. | Use high-purity reagent (≥97%). If purity is suspect, recrystallize or acquire a new batch. |
| Anhydrous Conditions | Water is a competing (albeit weak) nucleophile and can hydrolyze the alkyl chloride, especially at high temperatures. It can also quench strong bases like NaH. | Use flame-dried glassware, anhydrous solvents, and maintain an inert atmosphere (N₂ or Ar). |
| Choice of Base | The base pKa should be sufficient to deprotonate the nucleophile but not so strong as to cause elimination (E2) side reactions. K₂CO₃ is ideal for phenols (pKa ~10), while stronger bases are needed for less acidic nucleophiles. | If elimination is observed, switch to a milder base or lower the reaction temperature. If no reaction occurs, a stronger base is needed. |
| Reaction Monitoring | Relying solely on time can be misleading. Substrate reactivity varies. | Use TLC or LC-MS to confirm the consumption of the limiting reagent. This provides a definitive endpoint and prevents the formation of degradation products from prolonged heating. |
Safety and Handling
4-(3-Chloropropyl)morpholine and its hydrochloride salt are classified as irritants and can cause skin and serious eye damage.[16] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for comprehensive handling and disposal information.
Conclusion
4-(3-Chloropropyl)morpholine HCl is a powerful and versatile electrophile for introducing the pharmaceutically relevant morpholinopropyl moiety. By understanding the underlying SN2 mechanism and carefully controlling reaction parameters such as the choice of base, solvent, and temperature, researchers can reliably and efficiently synthesize a diverse array of complex molecules. The protocols provided herein serve as a foundation for developing optimized, scalable, and reproducible synthetic routes in drug discovery and chemical development.
References
- 1. nbinno.com [nbinno.com]
- 2. 4-(3-Chloropropyl)morpholine | 7357-67-7 [chemicalbook.com]
- 3. Synthesis of anti-allergic drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound-57616-74-7 [ganeshremedies.com]
- 7. nbinno.com [nbinno.com]
- 8. tyson.chemistry.gatech.edu [tyson.chemistry.gatech.edu]
- 9. asccollegekolhar.in [asccollegekolhar.in]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 12. Design and synthesis of novel 3-(4-chlorophenyl)-2-(3-substituted propyl thio) quinazolin-4-(3H)-ones as a new class of H1-antihistaminic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. researchgate.net [researchgate.net]
- 15. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 4-(3-Chloropropyl)morpholine | C7H14ClNO | CID 95834 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 4-(3-Chloropropyl)morpholine Hydrochloride in the Synthesis of Advanced Kinase Inhibitors
This guide provides an in-depth exploration of 4-(3-chloropropyl)morpholine hydrochloride, a pivotal reagent in the synthesis of contemporary kinase inhibitors. We will dissect its chemical utility, present detailed, field-tested protocols, and explain the scientific rationale behind its application, empowering researchers and drug development professionals to effectively incorporate this versatile building block into their synthetic strategies.
Introduction: The Strategic Importance of the Morpholine Moiety
Kinase inhibitors represent one of the most significant classes of modern therapeutics, particularly in oncology.[1] Their success hinges on achieving high potency and selectivity for the target kinase. In this pursuit, medicinal chemists often rely on "privileged scaffolds"—molecular substructures that are repeatedly found in successful drugs. The morpholine ring is a quintessential example of such a scaffold.[2]
The inclusion of a morpholine moiety in a drug candidate can confer a multitude of benefits:
-
Enhanced Potency and Selectivity: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, forming critical interactions with the hinge region of the kinase active site.[3] This can significantly increase binding affinity and contribute to selectivity over other kinases.[3][4]
-
Improved Physicochemical Properties: As a saturated heterocycle, morpholine can increase the aqueous solubility of a compound, a crucial factor for oral bioavailability.[3]
-
Favorable ADME Profile: The morpholine ring is generally metabolically stable, reducing the likelihood of rapid clearance from the body.[5] Its polarity can also be tuned to modulate permeability across biological membranes, including the blood-brain barrier in certain cases.[4][6]
This compound is a commercially available[7] and highly effective building block for introducing a flexible, three-carbon linker attached to a morpholine ring (the "morpholinopropoxy" group). This side chain is a key feature in several approved kinase inhibitors, making this reagent indispensable for both academic research and industrial drug development.[8][9]
Section 1: The Fundamental Chemistry of the Reagent
This compound is a stable, crystalline solid that serves as a potent electrophilic alkylating agent.[10] The core of its reactivity lies in the propyl chain, which is activated by the terminal chlorine atom, a good leaving group. The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.[11]
In a typical synthesis, a nucleophilic atom on the kinase inhibitor scaffold (commonly an oxygen from a phenol or a nitrogen from an amine) attacks the carbon atom bearing the chlorine. This displaces the chloride ion and forms a new, stable covalent bond—either an ether or an amine linkage.
The hydrochloride salt form enhances the reagent's shelf-life and handling characteristics. In the reaction, the added base serves a dual purpose: it neutralizes the hydrochloride salt to free the tertiary amine of the morpholine ring and deprotonates the nucleophile on the substrate, thereby activating it for the SN2 attack.
Section 2: Application Case Study: The Synthesis of Gefitinib (Iressa®)
Gefitinib is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, used in the treatment of non-small cell lung cancer.[8][12] A key step in its synthesis is the installation of the morpholinopropoxy side chain onto the quinazoline core, a reaction that critically employs 4-(3-chloropropyl)morpholine.[12][13]
Detailed Protocol: Synthesis of Gefitinib from its Phenolic Precursor
This protocol details the final alkylation step, a robust procedure widely cited in the literature.[12][13][14]
Materials:
-
4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-ol (1.0 eq)
-
This compound (1.2 - 1.5 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous, powdered (3.0 - 4.0 eq)
-
Potassium Iodide (KI), catalytic amount (optional, ~0.1 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Reaction Setup: To a dry, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the quinazolin-6-ol precursor (1.0 eq) and anhydrous potassium carbonate (3.0-4.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to create a stirrable suspension (approx. 5-10 mL of DMF per gram of the starting phenol).
-
Reagent Addition: Add this compound (1.2-1.5 eq) to the suspension. A catalytic amount of potassium iodide can be added at this stage.
-
Reaction Execution: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture slowly into a beaker containing ice-water. This will precipitate the crude product.
-
Stir the aqueous suspension for 30-60 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration and wash the filter cake thoroughly with water to remove DMF and inorganic salts.
-
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., isopropanol or ethanol) to yield Gefitinib as a pure solid.[13]
Causality Behind Experimental Choices:
-
Base (K₂CO₃): Potassium carbonate is a moderately strong, inexpensive base that is sufficient to deprotonate the phenol (pKa ~10) and neutralize the reagent's hydrochloride salt. Its insolubility in DMF makes its removal via simple filtration straightforward.[12]
-
Solvent (DMF): DMF is a polar aprotic solvent, which is ideal for SN2 reactions. It effectively solvates the potassium cation, leaving the carbonate anion more reactive. Its high boiling point (153 °C) allows the reaction to be conducted at elevated temperatures to increase the reaction rate.[12]
-
Catalyst (KI): The optional addition of potassium iodide can accelerate the reaction via the in situ Finkelstein reaction. The iodide ion displaces the chloride on the propyl chain, forming a more reactive iodo-intermediate, which is then more readily displaced by the phenoxide nucleophile.
Section 3: General Protocols for Scaffold Modification
The utility of this compound extends far beyond Gefitinib. The following general protocols can be adapted for the alkylation of various phenolic (O-alkylation) or amine (N-alkylation) moieties within novel kinase inhibitor scaffolds.
Protocol 1: General O-Alkylation of Phenols
-
Setup: Combine the phenolic substrate (1.0 eq), K₂CO₃ (2.5 eq), and this compound (1.2 eq) in anhydrous acetonitrile or DMF.
-
Reaction: Heat the mixture to reflux (for acetonitrile, ~82°C) or 80-90°C (for DMF) for 4-12 hours.
-
Monitoring: Track the disappearance of the starting phenol using TLC or LC-MS.
-
Work-up: Cool the reaction, filter off the inorganic solids, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography or recrystallization.
Protocol 2: General N-Alkylation of Secondary Amines
-
Setup: Combine the secondary amine substrate (1.0 eq), a suitable base (e.g., K₂CO₃ or a stronger non-nucleophilic base like DBU if the amine is less nucleophilic, 2.5 eq), and this compound (1.1 eq) in anhydrous acetonitrile.
-
Reaction: Heat the mixture to reflux for 6-24 hours. N-alkylation is often slower than O-alkylation.
-
Monitoring: Monitor by LC-MS, looking for the desired product mass and consumption of the starting amine.
-
Work-up: Cool the reaction, filter the base, and concentrate the filtrate. The crude product can be taken up in an organic solvent (e.g., ethyl acetate) and washed with water to remove residual salts.
-
Purification: Purify the organic residue via column chromatography.
| Parameter | O-Alkylation (Phenols) | N-Alkylation (Amines) | Rationale & Insights |
| Typical Base | K₂CO₃, Cs₂CO₃ | K₂CO₃, DBU, DIPEA | Phenols are more acidic than most secondary amines, requiring a less powerful base. Cesium carbonate (Cs₂CO₃) can accelerate reactions but is more expensive. For N-alkylation, non-nucleophilic organic bases like DBU or DIPEA can be beneficial. |
| Solvent | DMF, Acetonitrile | Acetonitrile, THF | DMF is excellent for O-alkylation due to its high polarity. Acetonitrile is a good general-purpose solvent for both, offering easier removal during work-up. |
| Temperature | 60 - 90 °C | 80 °C to Reflux | O-alkylation is generally faster and can be run at lower temperatures. N-alkylation often requires more thermal energy to proceed at a reasonable rate. |
| Catalyst | KI (optional) | NaI or KI (optional) | The Finkelstein reaction is effective for accelerating both C-O and C-N bond formation by generating a more reactive alkyl iodide intermediate.[12] |
Section 4: Troubleshooting and Field-Proven Insights
-
Low Conversion/Yield: If the reaction stalls, consider using a stronger base (e.g., Cs₂CO₃ for phenols, NaH for very stubborn cases, though this requires stricter anhydrous conditions) or adding a catalytic amount of NaI or KI.[12] Ensure all reagents and solvents are sufficiently dry, as water can quench the deprotonated nucleophile.
-
Side Reactions: With substrates containing multiple nucleophilic sites (e.g., a primary amine and a phenol), protecting group strategies may be necessary to ensure regioselectivity. For instance, a primary amine can be protected as a Boc-carbamate before performing O-alkylation on a nearby phenol.
-
Purification Challenges: The basic morpholine nitrogen in the product can cause it to streak on silica gel columns. This can often be mitigated by pre-treating the silica with triethylamine or adding a small percentage (~1%) of triethylamine or ammonia in methanol to the eluent system.
Conclusion
This compound is more than just a simple alkylating agent; it is a strategic tool for installing a highly valued pharmacophore into kinase inhibitors. Its robust reactivity, commercial availability, and documented success in approved drugs like Gefitinib make it an essential reagent for any researcher in the field. By understanding the underlying SN2 mechanism and carefully selecting reaction conditions, scientists can reliably and efficiently synthesize novel compounds with potentially superior therapeutic profiles.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Application of a macrocyclization strategy in kinase inhibitor development – ScienceOpen [scienceopen.com]
- 6. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. nbinno.com [nbinno.com]
- 9. scbt.com [scbt.com]
- 10. This compound-57616-74-7 [ganeshremedies.com]
- 11. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 12. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gefitinib synthesis - chemicalbook [chemicalbook.com]
- 14. newdrugapprovals.org [newdrugapprovals.org]
Mastering the Handling and Storage of 4-(3-Chloropropyl)morpholine Hydrochloride: A Comprehensive Guide for Researchers
Introduction: Understanding the Critical Role and Chemical Nature of 4-(3-Chloropropyl)morpholine Hydrochloride
This compound (CAS No: 57616-74-7) is a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably the tyrosine kinase inhibitor Gefitinib, used in cancer therapy.[1][2] Its molecular structure, featuring a reactive chloropropyl group and a morpholine ring, makes it a versatile building block in medicinal chemistry.[3] However, the very reactivity that makes this compound valuable also necessitates stringent handling and storage procedures to ensure the safety of laboratory personnel and maintain its chemical integrity. This guide provides an in-depth, experience-driven protocol for the safe handling, storage, and disposal of this compound, designed for researchers, scientists, and drug development professionals.
Chemical and Physical Properties: A Foundation for Safe Handling
A thorough understanding of the chemical and physical properties of a substance is the cornerstone of its safe management in a laboratory setting. This compound is the hydrochloride salt of 4-(3-Chloropropyl)morpholine, and its properties are summarized in the table below.[2][4][]
| Property | Value | Source |
| CAS Number | 57616-74-7 | [2][4] |
| Molecular Formula | C₇H₁₄ClNO · HCl | [2] |
| Molecular Weight | 200.11 g/mol | [2][4] |
| Appearance | Crystals | |
| Storage Temperature | +5°C | [4] |
Hazard Identification and Safety Precautions: A Proactive Approach to Risk Mitigation
This compound is classified as a hazardous substance, and a comprehensive understanding of its potential risks is essential for safe handling.[6] The primary hazards are associated with its acute toxicity, corrosivity, and potential for skin sensitization.
GHS Hazard Classifications:
-
Acute Toxicity, Oral (Category 3): Toxic if swallowed.
-
Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.
-
Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.
-
Skin Sensitization (Category 1): May cause an allergic skin reaction.
Personal Protective Equipment (PPE): Your First Line of Defense
The causality behind the stringent PPE requirements lies in preventing any direct contact with the compound. Given its corrosive nature and potential for skin sensitization, a multi-layered approach to PPE is non-negotiable.
References
Application Notes and Protocols for the Preparation of 4-(3-Chloropropyl)morpholine Hydrochloride Stock Solutions
Abstract
This comprehensive guide provides detailed application notes and protocols for the preparation, storage, and handling of stock solutions of 4-(3-Chloropropyl)morpholine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes chemical principles with practical laboratory procedures to ensure the accuracy, stability, and safety of these solutions. While specific empirical data on the solubility and stability of this compound are not extensively available in peer-reviewed literature, this guide establishes a robust framework based on the physicochemical properties of the molecule, data from analogous compounds, and established best practices for handling amine hydrochlorides.
Introduction: Understanding the Criticality of Stock Solution Preparation
This compound is a key intermediate in the synthesis of various pharmaceutical compounds, including the targeted cancer therapeutic, Gefitinib[1]. The accuracy and purity of stock solutions prepared from this compound are paramount to the reliability and reproducibility of downstream applications, from chemical synthesis to biological assays. The hydrochloride salt form generally confers greater aqueous solubility and stability compared to the free base, making it the preferred form for many laboratory applications[2].
This document provides a detailed methodology for preparing stock solutions of this compound, with a focus on solvent selection, stability considerations, and quality control. The protocols herein are designed to be self-validating, empowering the researcher to prepare high-quality stock solutions even in the absence of extensive compound-specific literature.
Material Characterization and Properties
A thorough understanding of the material's properties is the foundation for proper handling and preparation of solutions.
| Property | Value | Source |
| Chemical Name | This compound | [3][4] |
| CAS Number | 57616-74-7 | [5] |
| Molecular Formula | C₇H₁₄ClNO · HCl | [5] |
| Molecular Weight | 200.11 g/mol | [5] |
| Physical Form | Crystals | [5] |
| Purity | Typically ≥97% | [5] |
Safety and Handling Precautions
This compound is a hazardous substance and must be handled with appropriate care in a laboratory setting.
Hazard Classifications:
-
Acute Toxicity, Oral (Category 3)
-
Skin Corrosion/Irritation (Category 1B)
-
Serious Eye Damage/Irritation (Category 1)
-
Skin Sensitization (Category 1)
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.
-
Body Protection: A lab coat and closed-toe shoes must be worn.
Handling Procedures:
-
Work in a well-ventilated area, preferably a chemical fume hood.
-
Avoid inhalation of dust.
-
Prevent contact with skin and eyes.
-
Wash hands thoroughly after handling.
In case of exposure, consult the material safety data sheet (MSDS) for detailed first-aid measures.
Solvent Selection and Solubility Considerations
The choice of solvent is critical and depends on the intended application. While quantitative solubility data for this compound is not widely published, the following guidelines are based on the chemical properties of amine hydrochlorides.
| Solvent | Expected Solubility | Rationale and Recommendations |
| Water | Soluble | As a hydrochloride salt, it is expected to be soluble in water. The protonated morpholine nitrogen and the chloride counter-ion enhance its polarity. For applications requiring aqueous solutions, sterile, deionized, and filtered water should be used. |
| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of compounds[6]. It is a common choice for preparing high-concentration stock solutions for biological assays. |
| Ethanol (EtOH) | Soluble to Sparingly Soluble | Ethanol is a polar protic solvent. The solubility may be lower than in water or DMSO. It is advisable to test solubility in a small volume before preparing a large batch. |
Recommendation: For most biological applications, DMSO is the recommended solvent for initial high-concentration stock solutions, which can then be further diluted in aqueous buffers. For chemical synthesis, the choice of solvent will be dictated by the reaction conditions.
Potential Stability Issues: Hydrolysis and Cyclization
The chemical structure of 4-(3-Chloropropyl)morpholine contains a reactive chloropropyl group, which can be susceptible to degradation, particularly in solution.
Caption: Potential degradation pathways for 4-(3-Chloropropyl)morpholine in solution.
Hydrolysis: The terminal chloride can be displaced by water, especially at neutral or alkaline pH, to form the corresponding alcohol, 4-(3-hydroxypropyl)morpholine.
Intramolecular Cyclization: The morpholine nitrogen can act as a nucleophile and displace the chloride via an intramolecular SN2 reaction, forming a quaternary ammonium salt[7]. This is a common reaction for haloamines.
To mitigate these degradation pathways, it is recommended to:
-
Store stock solutions at low temperatures (-20°C or -80°C).
-
Protect solutions from light.
-
For aqueous solutions, consider using a slightly acidic buffer (pH 4-6), if compatible with the intended use, to decrease the nucleophilicity of the morpholine nitrogen.
-
Prepare fresh solutions for critical applications or perform stability studies for long-term storage.
Detailed Protocol for Stock Solution Preparation
This protocol provides a step-by-step guide for preparing a 100 mM stock solution in DMSO.
Materials
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Volumetric flask (Class A)
-
Spatula
-
Appropriate PPE (gloves, goggles, lab coat)
Experimental Workflow
References
- 1. 4-(3-Chloropropyl)morpholine | 7357-67-7 [chemicalbook.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. This compound [lgcstandards.com]
- 4. 57616-74-7|this compound|BLD Pharm [bldpharm.com]
- 5. 4-(3-Chloropropyl)morpholine 97 57616-74-7 [sigmaaldrich.com]
- 6. 7357-67-7|4-(3-Chloropropyl)morpholine|BLD Pharm [bldpharm.com]
- 7. researchgate.net [researchgate.net]
Application Note: A Comprehensive Guide to the Synthesis of N-Aryl-N'-(3-morpholinopropyl)amines
Introduction: The Strategic Importance of the Morpholine Moiety
In the landscape of modern medicinal chemistry, the morpholine ring is considered a "privileged structure."[1] Its prevalence in biologically active compounds stems from its favorable physicochemical properties, including metabolic stability and the ability to improve aqueous solubility. 4-(3-Chloropropyl)morpholine (CAS: 7357-67-7) is a critical bifunctional reagent that expertly leverages these benefits. It combines the stable, beneficial morpholine scaffold with a reactive 3-chloropropyl chain, creating a versatile building block for drug development.[1]
The primary utility of this reagent lies in its ability to alkylate nucleophiles, particularly aromatic amines, through a nucleophilic substitution reaction. This reaction is a cornerstone in the synthesis of numerous pharmaceutical agents. A prominent example is its role as a key intermediate in the synthesis of Gefitinib, a targeted therapy for non-small cell lung cancer that functions as an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.[2][3] The morpholine group in Gefitinib is essential for achieving the specific molecular architecture required for its therapeutic action.[2]
This document provides an in-depth guide for researchers and drug development professionals on the reaction of 4-(3-chloropropyl)morpholine with aromatic amines. It covers the underlying reaction mechanism, a detailed and validated experimental protocol, characterization techniques, and key considerations for optimizing this pivotal synthetic transformation.
Reaction Mechanism: Nucleophilic Aliphatic Substitution (SN2)
The reaction between an aromatic amine and 4-(3-chloropropyl)morpholine proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.
-
Nucleophile: The aromatic amine, with its lone pair of electrons on the nitrogen atom. The nucleophilicity can be modulated by the electronic properties of the substituents on the aromatic ring. Electron-donating groups enhance nucleophilicity, while electron-withdrawing groups decrease it.
-
Electrophile: 4-(3-Chloropropyl)morpholine. The carbon atom bonded to the chlorine is electrophilic due to the electronegativity of the chlorine atom, which polarizes the C-Cl bond.
-
Leaving Group: The chloride ion (Cl⁻), which is a competent leaving group.
The reaction is typically facilitated by a non-nucleophilic base and heat. The base serves a dual purpose: it can deprotonate the ammonium salt intermediate to regenerate a neutral amine, and it neutralizes the HCl that is formed as a byproduct, driving the reaction to completion.
Caption: SN2 mechanism for the N-alkylation of an aromatic amine.
Detailed Experimental Protocol: General Procedure
This protocol outlines a robust and reproducible method for the N-alkylation of a generic aromatic amine. Researchers should note that reaction times and temperatures may require optimization based on the specific reactivity of the aromatic amine substrate.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Aromatic Amine | ≥98% | Standard Chemical Supplier | Substrate |
| 4-(3-Chloropropyl)morpholine | ≥98% | Standard Chemical Supplier | Alkylating Agent[4] |
| Potassium Carbonate (K₂CO₃) | Anhydrous, Powdered | Standard Chemical Supplier | Base |
| N,N-Dimethylformamide (DMF) | Anhydrous | Standard Chemical Supplier | Solvent |
| Ethyl Acetate (EtOAc) | ACS Grade | Standard Chemical Supplier | Extraction Solvent |
| Brine (Saturated NaCl) | - | Lab Prepared | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Standard Chemical Supplier | Drying Agent |
| Deionized Water | - | - | For work-up |
| TLC Plates | Silica Gel 60 F₂₅₄ | Standard Chemical Supplier | Reaction Monitoring |
Step-by-Step Methodology
-
Reaction Setup:
-
To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aromatic amine (1.0 eq.).
-
Add anhydrous potassium carbonate (2.0-3.0 eq.). The use of a powdered base maximizes surface area and reaction rate.
-
Add anhydrous DMF to the flask to achieve a substrate concentration of approximately 0.2-0.5 M.
-
Expert Insight: DMF is an excellent polar aprotic solvent for SN2 reactions as it solvates cations well, leaving the anion (carbonate) more reactive, and has a high boiling point allowing for elevated reaction temperatures.
-
-
Reagent Addition:
-
Begin stirring the mixture at room temperature.
-
Slowly add 4-(3-chloropropyl)morpholine (1.1-1.2 eq.) to the suspension. A slight excess of the alkylating agent ensures complete consumption of the limiting aromatic amine.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-100 °C using an oil bath.
-
Maintain stirring at this temperature. The reaction progress should be monitored periodically.
-
-
Reaction Monitoring (Self-Validation):
-
Monitor the reaction every 1-2 hours using Thin-Layer Chromatography (TLC).
-
Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) is a good starting point. Adjust polarity as needed.
-
Visualization: UV light (254 nm) and/or staining with potassium permanganate.
-
The reaction is complete upon the disappearance of the limiting starting material (aromatic amine).
-
-
Work-up and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with deionized water and then with brine. The brine wash helps to remove residual water from the organic phase.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is typically purified by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes to isolate the pure N-aryl-N'-(3-morpholinopropyl)amine product.
-
Caption: General experimental workflow for the synthesis.
Optimization and Troubleshooting
The success of this N-alkylation is dependent on several factors. The following table provides guidance on optimizing the reaction and addressing common issues.
| Parameter | Standard Condition | Rationale & Optimization Tips | Common Issues & Solutions |
| Base | K₂CO₃ (2-3 eq.) | Mild, inexpensive, and effective for scavenging HCl. For less reactive amines, stronger bases like Sodium Hydride (NaH) can be used, but require strictly anhydrous conditions. Triethylamine (Et₃N) can also be used.[5] | Incomplete Reaction: Increase base equivalents or switch to a stronger base like NaH. Side Products: Use a milder, non-nucleophilic base. |
| Solvent | DMF | High boiling point, polar aprotic. Acetonitrile (ACN) is a good alternative with a lower boiling point. Toluene can also be used, especially under reflux conditions.[4] | Low Solubility: Ensure sufficient solvent is used. DMF is generally excellent for solubility. Difficult to Remove: ACN is more volatile and easier to remove than DMF. |
| Temperature | 80-100 °C | Provides sufficient energy to overcome the activation barrier without significant decomposition. | No Reaction: Gradually increase the temperature, up to the reflux temperature of the solvent. Decomposition: Lower the temperature and allow for a longer reaction time. |
| Stoichiometry | 1.1-1.2 eq. Alkyl Halide | A slight excess drives the reaction to completion. | Di-alkylation: Using a large excess of the aromatic amine can favor mono-alkylation. However, for most aromatic amines, di-alkylation is sterically hindered. Polyalkylation is a common issue with primary aliphatic amines.[6] |
Product Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.
-
¹H NMR: The most informative technique. Expect to see characteristic signals for the morpholine protons (typically two triplets around 3.6-3.8 ppm and 2.4-2.6 ppm), the propyl chain protons (a multiplet around 1.8-2.0 ppm and two triplets), and the aromatic protons. The disappearance of one N-H proton from the starting amine and the appearance of a new N-H proton (if applicable) or characteristic shifts of adjacent protons are key indicators.
-
¹³C NMR: Confirms the carbon skeleton. Look for the characteristic morpholine carbons (~67 ppm and ~54 ppm) and the three new aliphatic carbons from the propyl chain.
-
Mass Spectrometry (MS): Provides the molecular weight of the product. Electrospray ionization (ESI-MS) should show a strong [M+H]⁺ ion corresponding to the expected product mass.[4]
Applications in Drug Discovery
The N-aryl-N'-(3-morpholinopropyl)amine scaffold is a valuable pharmacophore found in a variety of therapeutic agents.[7] Beyond its famous inclusion in Gefitinib, this structural motif is explored in the development of:
-
Anticancer Agents: As kinase inhibitors and compounds that inhibit cell proliferation.[3][8]
-
Antimicrobial Agents: The morpholine moiety can enhance the activity of compounds against various bacterial and fungal strains.[5][9]
-
Antiviral and Antileishmanial Agents: Derivatives have shown promise in combating various pathogens.[10]
The synthetic accessibility of these compounds, via the robust protocol described herein, makes them highly attractive for generating libraries for high-throughput screening and lead optimization campaigns in drug discovery.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. 4-(3-Chloropropyl)morpholine | 7357-67-7 [chemicalbook.com]
- 4. 4-(3-Chloropropyl)morpholine synthesis - chemicalbook [chemicalbook.com]
- 5. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. Page loading... [guidechem.com]
- 9. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(3-Chloropropyl)morpholine Hydrochloride
Welcome to the technical support guide for the synthesis of 4-(3-chloropropyl)morpholine hydrochloride (CAS: 57616-74-7). This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols to enhance reaction yield and product purity. As a key intermediate in the synthesis of pharmaceuticals like Gefitinib, achieving high purity and yield is critical.[1][2]
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses the most common issues encountered during the synthesis, providing a logical framework for diagnosis and resolution.
Issue 1: Low Final Product Yield (<70%)
A lower-than-expected yield is the most frequent challenge. Yields can vary significantly, with some reports as low as 49% and optimized processes achieving up to 96% for the free base.[2][3][4] The discrepancy often lies in reaction control and work-up procedures.
Potential Causes & Recommended Solutions
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The disappearance of the limiting reagent (typically 1-bromo-3-chloropropane) is a key indicator. If the reaction stalls, consider extending the reaction time. Standard protocols often call for 2 hours at reflux, but this can be extended to 4-6 hours if necessary.[2][3]
-
-
Suboptimal Reagent Stoichiometry: An incorrect ratio of morpholine to the alkylating agent is a primary cause of low yield and side product formation.
-
Solution: Use a molar excess of morpholine. A 2:1 molar ratio of morpholine to 1-bromo-3-chloropropane is highly effective.[2][3][4] This ensures the alkylating agent is the limiting reagent and minimizes the formation of the dialkylation impurity, where a second morpholine molecule displaces the chloride from the product.
-
-
Competing Side Reactions (Dialkylation): The desired product, 4-(3-chloropropyl)morpholine, can react with another equivalent of morpholine to form an undesired quaternary ammonium salt or a diamine impurity after workup.
-
Solution: Maintain a strict 2:1 or slightly higher molar excess of morpholine. Adding the 1-bromo-3-chloropropane dropwise to the heated solution of morpholine (rather than the other way around) ensures that the alkylating agent is always in the presence of a large excess of the primary nucleophile, favoring the desired mono-alkylation.
-
-
Loss of Product During Work-up: The product can be lost during aqueous washes if the pH is not controlled or if emulsions form.
-
Solution: During the aqueous wash of the organic layer, ensure the aqueous phase is basic (pH > 10) to keep the product in its free base form, which is more soluble in organic solvents. If emulsions form, a small amount of brine (saturated NaCl solution) can be added to break them.
-
Issue 2: Presence of Significant Impurities in the Final Product
High purity, often exceeding 98% by GC, is essential for subsequent pharmaceutical applications.[1]
Potential Causes & Recommended Solutions
-
Unreacted 1-bromo-3-chloropropane: This starting material may carry through the work-up.
-
Solution: Ensure the reaction goes to completion. After the reaction, washing the organic layer with water will help remove any residual water-soluble starting materials. Purification by vacuum distillation is highly effective at separating the higher-boiling product from the more volatile alkylating agent.[2][3]
-
-
Dialkylation Impurity: As mentioned above, this is a common side product.
-
Moisture Content: The final product, especially the hydrochloride salt, can be hygroscopic.
-
Solution: Ensure all solvents and glassware are thoroughly dried, particularly for the final hydrochloride salt formation step. Dry the organic layer with a suitable drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent removal.[2][3] Store the final product under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.
-
Visual Troubleshooting Workflow
The following diagram provides a logical path for diagnosing and resolving common synthesis issues.
Caption: A flowchart for troubleshooting common issues in the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the best alkylating agent for this synthesis? 1-bromo-3-chloropropane or 1,3-dichloropropane?
A1: 1-bromo-3-chloropropane is the preferred reagent. The reaction is a nucleophilic substitution (SN2), and bromide is a much better leaving group than chloride. This leads to faster reaction rates and generally higher yields under milder conditions. Using 1,3-dichloropropane would require more forcing conditions (higher temperatures, longer reaction times), which could increase the likelihood of side product formation.
Q2: Why is a solvent like toluene used? Can other solvents be used?
A2: Toluene is an excellent choice because its boiling point (~111 °C) allows the reaction to be run at a sufficiently high temperature to ensure a reasonable rate without being excessive.[2][3] It is also non-polar enough to be easily separated from the aqueous phase during work-up. Other aprotic solvents like acetonitrile or methyl isobutyl ketone (MIBK) could also be used, but toluene is often chosen for its cost-effectiveness and favorable temperature profile.
Q3: Is a base required for this reaction?
A3: While morpholine itself is a base, some protocols add an inorganic base like potassium carbonate or sodium carbonate.[4] The reaction of morpholine with the alkylating agent produces morpholine hydrobromide as a byproduct. Adding an inexpensive inorganic base can neutralize this acidic byproduct as it forms, ensuring that a sufficient amount of free morpholine nucleophile is always available to react. This can help drive the reaction to completion and may improve yields.
Q4: How should the final hydrochloride salt be prepared from the free base?
A4: Once the purified 4-(3-chloropropyl)morpholine free base (which is typically an oil[2]) is obtained, it should be dissolved in a dry, non-protic solvent such as diethyl ether, isopropyl alcohol, or ethyl acetate. Then, a solution of anhydrous HCl in a compatible solvent (e.g., HCl in isopropanol or diethyl ether) is added dropwise with stirring, or anhydrous HCl gas is bubbled through the solution. The hydrochloride salt, being insoluble in these solvents, will precipitate out. The solid can then be collected by filtration, washed with a small amount of the cold solvent, and dried under vacuum.
Key Reaction Parameters and Their Impact
The following table summarizes the critical parameters that influence the success of the synthesis.
| Parameter | Recommended Setting | Rationale & Impact on Yield/Purity |
| Reagent Ratio | 2:1 (Morpholine : Alkylating Agent) | Maximizes Yield: Ensures the expensive alkylating agent is the limiting reagent. Improves Purity: Suppresses the formation of the dialkylation side product.[3][4] |
| Alkylating Agent | 1-Bromo-3-chloropropane | Improves Reaction Rate: Bromide is a superior leaving group to chloride, leading to a more efficient SN2 reaction. |
| Solvent | Toluene | Optimal Temperature: Refluxing provides sufficient energy for the reaction without promoting side reactions. Facilitates easy work-up.[2][3] |
| Temperature | Reflux (approx. 110-115 °C) | Drives Reaction: Ensures a practical reaction rate. Overheating should be avoided to minimize side product formation. |
| Addition Method | Slow addition of alkylating agent to morpholine | Controls Exotherm & Purity: Maintains a constant excess of morpholine in the reaction mixture, minimizing dialkylation. |
| Purification | Vacuum Distillation | High Purity: Effectively separates the product from unreacted starting materials and lower-boiling impurities.[2][3] |
Visualizing the Reaction and Key Relationships
Core Reaction Mechanism
The synthesis proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism.
Caption: The SN2 reaction pathway for N-alkylation of morpholine.
Interplay of Key Synthesis Parameters
This diagram illustrates how experimental choices are interconnected and influence the final outcome.
Caption: Relationship between reaction parameters and final product quality.
Optimized Experimental Protocols
Protocol 1: Synthesis of 4-(3-Chloropropyl)morpholine (Free Base)
This protocol is based on high-yield procedures reported in the literature.[2][3]
-
Setup: To a dry 250 mL three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add morpholine (22.0 mL, 254 mmol) and toluene (100 mL).
-
Heating: Begin stirring and heat the mixture to reflux (approx. 110-115 °C) using a heating mantle.
-
Addition: Once refluxing, add 1-bromo-3-chloropropane (10.0 g, 63.5 mmol) dropwise from the addition funnel over a period of 30-45 minutes. An exotherm may be observed; maintain a steady reflux.
-
Reaction: After the addition is complete, continue stirring under reflux for 2-4 hours. Monitor the reaction by TLC (e.g., using a 10% Methanol in Dichloromethane mobile phase) until the 1-bromo-3-chloropropane spot has disappeared.
-
Cooling & Filtration: Cool the reaction mixture to room temperature. A white precipitate (morpholine hydrobromide) will form. Filter the mixture through a Büchner funnel to remove the solid and wash the solid with a small amount of fresh toluene.
-
Work-up: Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying & Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a pale yellow oil.
-
Purification: Purify the crude oil by vacuum distillation to obtain pure 4-(3-chloropropyl)morpholine. A yield of ~9.8 g (94%) can be expected.
Protocol 2: Conversion to this compound
-
Dissolution: Dissolve the purified 4-(3-chloropropyl)morpholine (10.0 g, 61.1 mmol) in 100 mL of anhydrous diethyl ether in an Erlenmeyer flask equipped with a magnetic stirrer.
-
Precipitation: Cool the solution in an ice bath. Slowly bubble anhydrous hydrogen chloride gas through the stirred solution. Alternatively, add a 2M solution of HCl in diethyl ether dropwise. A white precipitate will form immediately.
-
Completion: Continue adding HCl until no further precipitation is observed. Check the pH of the solution with a glass rod on moist pH paper to ensure it is acidic.
-
Isolation: Stir the slurry in the ice bath for an additional 30 minutes. Collect the white solid by vacuum filtration.
-
Washing & Drying: Wash the filter cake with a small amount of cold, anhydrous diethyl ether. Dry the solid product in a vacuum oven at 40-50 °C to a constant weight.
By following these guidelines and understanding the chemical principles behind them, researchers can reliably improve the yield and purity of their this compound synthesis.
References
Technical Support Center: Purification of 4-(3-Chloropropyl)morpholine Hydrochloride
Welcome to the technical support guide for 4-(3-Chloropropyl)morpholine hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this valuable pharmaceutical intermediate.[1][2][3][4] As a key building block in the synthesis of APIs like Gefitinib, ensuring its purity is paramount for the success of subsequent downstream applications.[1][4] This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions.
Section 1: Understanding the Impurity Profile
The successful purification of this compound begins with a thorough understanding of the potential impurities that can arise during its synthesis. The most common synthetic route involves the N-alkylation of morpholine with an alkylating agent like 1-bromo-3-chloropropane or 1,3-dichloropropane in a suitable solvent such as toluene.[5][6]
While seemingly straightforward, this reaction can generate several byproducts that complicate purification. The diagram below illustrates the primary reaction and the formation of two critical impurities.
Caption: Primary synthesis and common impurity formation pathways.
The table below summarizes the most frequently encountered impurities.
| Impurity Name | Probable Origin | Key Characteristics & Removal Strategy |
| Morpholine | Unreacted starting material (often used in excess). | Highly water-soluble. Removed by aqueous workup of the organic phase. |
| 1-Bromo-3-chloropropane | Unreacted starting material. | Non-polar, volatile. Removed by vacuum distillation of the free base product. |
| Impurity A (Quaternary Salt) | Over-alkylation of the tertiary amine product by the alkylating agent. | Highly polar, non-volatile salt. Insoluble in many organic solvents. Removed by filtering the crude product solution or during recrystallization of the hydrochloride salt. |
| Impurity B (Bis-morpholino Dimer) | Nucleophilic attack of the product on another molecule of product. | Dicationic salt, highly polar. Behavior is similar to Impurity A. |
| Morpholine Hydrohalide | Byproduct of the initial N-alkylation reaction. | Inorganic salt. Removed by filtration and subsequent aqueous washes.[6] |
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the purification process in a practical question-and-answer format.
Q1: My final product is a sticky oil or gum and refuses to crystallize into the hydrochloride salt. What is the likely cause?
Answer: This is a classic sign of impurities disrupting the crystal lattice formation. The most common culprits are:
-
Residual Free Base: Incomplete conversion to the hydrochloride salt. The free base of 4-(3-chloropropyl)morpholine is an oil, and even small amounts can prevent crystallization.[1] Solution: Ensure a stoichiometric or slight excess of hydrochloric acid is used during salt formation. Re-acidify the mixture and attempt crystallization again.
-
Trapped Solvent: Solvents like toluene or the distillation residue may be present. Solution: Ensure the free base is thoroughly dried under high vacuum after distillation and before salt formation.
-
Excess Starting Materials: Unreacted 1-bromo-3-chloropropane can remain as an oily residue. Solution: This indicates inefficient purification of the free base prior to salt formation. The free base should be purified by vacuum distillation to remove volatile starting materials.[5][6]
Q2: My NMR analysis shows a significant amount of unreacted morpholine even after an aqueous wash. How can I improve its removal?
Answer: While morpholine is water-soluble, its partition coefficient may still allow some to remain in the organic layer, especially if the organic solvent is polar.
-
Acidic Wash: Perform an aqueous wash with a dilute acid solution (e.g., 1M HCl). This will protonate the basic morpholine, forming the highly water-soluble morpholinium salt, which will be efficiently extracted into the aqueous phase.[7] Remember to subsequently wash with a basic solution (e.g., sat. NaHCO₃) and then brine to neutralize the organic layer before drying and solvent removal.
-
Vacuum Distillation: If purifying the free base, morpholine (boiling point ~129 °C) is more volatile than the product (boiling point ~115 °C at 25 mmHg) and can be partially removed as a forerun during careful fractional vacuum distillation.[1]
Q3: I have a highly polar impurity that is insoluble in my recrystallization solvent and appears as a solid residue. What is it and how do I handle it?
Answer: This is almost certainly the quaternary ammonium salt (Impurity A). Its dicationic nature makes it highly polar and largely insoluble in common organic solvents used for recrystallization.
-
Expert Insight: The formation of this byproduct is driven by high temperatures and prolonged reaction times. It is crucial to monitor the reaction and stop it once the starting morpholine is consumed.
-
Removal Strategy: This impurity can often be removed mechanically. Before attempting to crystallize your desired hydrochloride salt, dissolve the crude solid in a minimal amount of a hot polar solvent (like ethanol or isopropanol). The quaternary salt will likely remain insoluble. Perform a hot filtration to remove this solid impurity. The desired product in the filtrate can then be cooled to induce crystallization.
Q4: My final hydrochloride salt product is off-white or yellow. What causes this discoloration and can it be removed?
Answer: Discoloration typically arises from minor, highly conjugated impurities formed through degradation pathways, often promoted by heat.
-
Solution: The most effective method for color removal is treatment with activated carbon during the recrystallization step.
-
Dissolve the crude hydrochloride salt in the minimum amount of hot recrystallization solvent.
-
Add a small amount (typically 1-2% by weight) of activated carbon to the hot solution.
-
Hold the solution at temperature for 5-10 minutes with gentle swirling.
-
Perform a hot filtration through a pad of Celite® or filter paper to remove the carbon.
-
Allow the clear, colorless filtrate to cool slowly to obtain pure crystals.
-
Section 3: Standard Operating Protocols (SOPs)
Here we provide validated, step-by-step protocols for the key purification stages.
SOP 1: Purification of 4-(3-Chloropropyl)morpholine (Free Base) by Vacuum Distillation
This protocol is essential for removing non-volatile salts (like Impurity A) and volatile starting materials before converting to the final hydrochloride salt.
Caption: Workflow for vacuum distillation of the free base.
Methodology:
-
Preparation: The crude organic layer, after being washed and dried over an anhydrous salt (e.g., Na₂SO₄), is concentrated under reduced pressure using a rotary evaporator to yield the crude oil.
-
Apparatus: Assemble a fractional distillation apparatus suitable for vacuum operation. Use a short Vigreux column for efficient separation. Ensure all glass joints are properly sealed with vacuum grease.
-
Distillation:
-
Begin heating the distillation flask gently using an oil bath.
-
Apply vacuum slowly to the system.
-
Collect any initial low-boiling fractions (the "forerun"), which may contain residual solvent and unreacted starting materials.
-
Carefully increase the temperature until the main product fraction begins to distill at a stable temperature and pressure (literature value: ~115 °C at 25 mmHg).[1]
-
Collect the clear, colorless liquid product in a pre-weighed receiving flask.
-
-
Completion: Stop the distillation before the pot runs dry to avoid charring and potential decomposition of the non-volatile residue, which contains quaternary salts and other polymeric material.
-
Result: A purified, clear oil of 4-(3-chloropropyl)morpholine.[1][5][6]
SOP 2: Preparation and Recrystallization of this compound
This protocol converts the purified free base into a stable, crystalline solid and serves as the final purification step.
Methodology:
-
Salt Formation:
-
Dissolve the purified 4-(3-chloropropyl)morpholine free base (1.0 equivalent) in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).
-
Cool the solution in an ice bath.
-
Slowly add a solution of anhydrous HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) or bubble anhydrous HCl gas through the solution, until the mixture is acidic (check with pH paper). A white precipitate will form immediately.
-
-
Isolation of Crude Salt:
-
Stir the resulting slurry in the ice bath for 30-60 minutes to ensure complete precipitation.
-
Collect the crude solid by vacuum filtration, wash the filter cake with cold anhydrous solvent (e.g., diethyl ether), and dry under vacuum.
-
-
Recrystallization:
-
Select an appropriate solvent system. A good starting point is a polar protic solvent mixed with a non-polar co-solvent.
-
Transfer the crude solid to an Erlenmeyer flask and add the minimum amount of the hot primary solvent (e.g., isopropanol) required to achieve complete dissolution.
-
If the solution is colored, this is the point to perform an activated carbon treatment (see Troubleshooting Q4).
-
Slowly add the anti-solvent (e.g., diethyl ether or hexane) to the hot solution until persistent cloudiness is observed.
-
Re-heat gently until the solution becomes clear again.
-
Allow the flask to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.
-
-
Final Isolation:
-
Collect the pure crystalline product by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent mixture.
-
Dry the final product in a vacuum oven to a constant weight. The result should be a white crystalline solid.
-
Recommended Recrystallization Solvent Systems:
| Primary Solvent (Good Solubility) | Anti-Solvent (Poor Solubility) |
| Isopropanol (IPA) | Diethyl Ether |
| Ethanol | Ethyl Acetate |
| Methanol | Dichloromethane |
Section 4: Frequently Asked Questions (FAQs)
FAQ 1: How can I best monitor the progress of the initial N-alkylation reaction? You can effectively monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For TLC, use a mobile phase like 10% methanol in dichloromethane. Morpholine will have a low Rf, while the product will be higher. The disappearance of the morpholine spot indicates reaction completion. GC is a more quantitative method for tracking the consumption of starting materials and the appearance of the product.
FAQ 2: What is the most effective way to minimize the formation of the quaternary ammonium salt (Impurity A)? Minimizing this side reaction is key to a clean synthesis.
-
Stoichiometry: Use a slight excess of morpholine (e.g., 1.5-2.0 equivalents). This ensures the alkylating agent is more likely to react with the more nucleophilic primary reactant (morpholine) rather than the tertiary amine product.[1][5]
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures accelerate the undesired over-alkylation. Some procedures even call for stirring at ambient temperature for an extended period.[6]
-
Order of Addition: Slowly add the alkylating agent to the solution of morpholine. This maintains a low instantaneous concentration of the alkylating agent, favoring the reaction with the abundant morpholine.
FAQ 3: What are the recommended storage conditions for the product?
-
4-(3-Chloropropyl)morpholine (Free Base): This is a liquid that can be sensitive to air and heat.[8] It should be stored in an airtight container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated (0-10°C).
-
This compound (Salt): As a crystalline solid, the salt is significantly more stable. It should be stored in a tightly sealed container in a cool, dry place away from moisture.
FAQ 4: Beyond NMR, what analytical techniques are best for a final purity assessment of the hydrochloride salt?
-
Gas Chromatography (GC): After neutralizing a sample of the salt, GC is excellent for detecting volatile organic impurities, such as residual starting materials or solvents. Purity is often reported as >98% by GC.[9]
-
Acid-Base Titration (AT): Titrating a known weight of the salt with a standardized base (e.g., NaOH) can provide a highly accurate assay of the hydrochloride salt content, typically with a specification of 96.5-103.5%.[9]
-
Melting Point: A sharp melting point close to the literature value is a strong indicator of high purity.
References
- 1. 4-(3-Chloropropyl)morpholine | 7357-67-7 [chemicalbook.com]
- 2. This compound | CAS Number 57616-74-7 [klivon.com]
- 3. This compound-57616-74-7 [ganeshremedies.com]
- 4. atamankimya.com [atamankimya.com]
- 5. 4-(3-Chloropropyl)morpholine synthesis - chemicalbook [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. labproinc.com [labproinc.com]
- 9. 4-(3-Chloropropyl)morpholine 97 57616-74-7 [sigmaaldrich.com]
Technical Support Center: Synthesis of 4-(3-Chloropropyl)morpholine and Its Derivatives
Welcome to the technical support center for the synthesis of 4-(3-chloropropyl)morpholine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important pharmaceutical intermediate.[1] As a key building block in the synthesis of compounds like Gefitinib, an EGFR inhibitor used in cancer therapy, ensuring the purity and yield of 4-(3-chloropropyl)morpholine is paramount.[1]
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and mechanistic insights to empower you to optimize your synthetic outcomes.
I. Overview of the Primary Synthesis: N-Alkylation of Morpholine
The most common and industrially scalable method for preparing 4-(3-chloropropyl)morpholine is the N-alkylation of morpholine with 1-bromo-3-chloropropane.[2][3] This reaction leverages the nucleophilicity of the secondary amine in morpholine to displace the more reactive bromide leaving group on the haloalkane.
Core Reaction:
-
Nucleophile: Morpholine
-
Electrophile: 1-Bromo-3-chloropropane
-
Product: 4-(3-Chloropropyl)morpholine
-
Byproduct: Morpholine hydrobromide
The differential reactivity of the bromine and chlorine atoms in 1-bromo-3-chloropropane is the cornerstone of this synthesis, allowing for selective alkylation at the bromine-bearing carbon.
II. Troubleshooting Guide & FAQs: Navigating Common Side Reactions
Even with a well-defined primary reaction, several side reactions can occur, leading to impurities that can complicate purification and impact the quality of your final product. This section addresses the most common issues in a question-and-answer format.
FAQ 1: My yield of 4-(3-chloropropyl)morpholine is lower than expected, and I observe a significant amount of a high-boiling point impurity. What could this be?
Answer: A likely culprit for a high-boiling point impurity is the formation of 4,4'-(propane-1,3-diyl)bismorpholine .
Mechanism: The Bis-Alkylation Reaction
This side product arises when a molecule of the desired product, 4-(3-chloropropyl)morpholine, reacts with another molecule of morpholine. The remaining chloro group on the propyl chain is susceptible to nucleophilic attack by the excess morpholine present in the reaction mixture.
Diagram: Formation of 4,4'-(propane-1,3-diyl)bismorpholine
Caption: Desired reaction versus the formation of the bis-morpholine impurity.
Troubleshooting & Prevention:
-
Stoichiometry Control: Carefully controlling the stoichiometry of your reactants is crucial. Using a large excess of morpholine will favor the formation of the bis-adduct. A molar ratio of approximately 2:1 of morpholine to 1-bromo-3-chloropropane is a common starting point to ensure the haloalkane is the limiting reagent while providing enough base to neutralize the HBr formed.[2][3]
-
Slow Addition: Adding the 1-bromo-3-chloropropane slowly to the morpholine solution can help maintain a localized high concentration of morpholine, promoting the initial desired reaction over the subsequent reaction of the product.
-
Temperature Management: Running the reaction at a moderate temperature (e.g., reflux in toluene) is generally sufficient.[2][3] Excessively high temperatures might accelerate the rate of the second alkylation.
Identification:
-
GC-MS: This is an excellent technique to identify this impurity. 4,4'-(propane-1,3-diyl)bismorpholine will have a higher retention time than the desired product and a distinct mass spectrum. The molecular ion peak [M]+ would be observed at m/z 214, with characteristic fragments.
-
NMR Spectroscopy: In the ¹H NMR spectrum, you would expect to see the disappearance of the triplet corresponding to the -CH₂-Cl protons (around 3.6 ppm in DMSO-d₆) and the appearance of new signals for the second morpholine ring. The ¹³C NMR would also show a different set of signals, lacking the carbon attached to chlorine.
FAQ 2: I've noticed a water-soluble, solid precipitate forming in my reaction. What is it, and how do I deal with it?
Answer: This precipitate is most likely the hydrobromide salt of morpholine . Additionally, a highly polar, often intractable impurity that may be present is a quaternary ammonium salt .
Mechanism 1: Morpholine Hydrobromide Formation
For every molecule of 4-(3-chloropropyl)morpholine formed, one molecule of hydrobromic acid (HBr) is generated. This strong acid will be immediately neutralized by the basic morpholine in the reaction mixture, forming the morpholine hydrobromide salt. This salt is often poorly soluble in non-polar organic solvents like toluene and will precipitate out.
Mechanism 2: Quaternization
The nitrogen atom in the desired product, 4-(3-chloropropyl)morpholine, is still nucleophilic and can react with another molecule of 1-bromo-3-chloropropane. This leads to the formation of a quaternary ammonium salt, specifically 4-(3-chloropropyl)-4-(3-bromopropyl)morpholin-4-ium bromide . This is a classic example of a Menschutkin reaction.[4]
Diagram: Quaternary Salt Formation
Caption: The desired product can act as a nucleophile, leading to a quaternary salt.
Troubleshooting & Prevention:
-
Control Reactant Ratios: Using an excess of morpholine helps to ensure that the 1-bromo-3-chloropropane preferentially reacts with the more abundant primary nucleophile (morpholine) rather than the product.
-
Monitor Reaction Time: Prolonged reaction times, especially at elevated temperatures, can increase the likelihood of quaternization. Monitoring the reaction progress by TLC or GC-MS can help determine the optimal endpoint.
-
Temperature Control: As with bis-alkylation, avoiding excessively high temperatures can help minimize this side reaction.
Identification & Removal:
-
Solubility: Quaternary ammonium salts are typically highly polar and soluble in water but insoluble in many organic solvents. The morpholine hydrobromide salt can be removed by filtration at the end of the reaction.
-
Aqueous Wash: During the workup, a water wash will effectively remove the quaternary ammonium salt and any remaining morpholine hydrobromide from the organic layer.
-
NMR Spectroscopy: The formation of a quaternary ammonium salt can be identified in the ¹H NMR spectrum by a significant downfield shift of the protons on and adjacent to the nitrogen atom due to the positive charge.
FAQ 3: My reaction mixture has a distinct, sharp odor, and I see some unexpected lower-boiling point impurities in my GC-MS. What could be the cause?
Answer: This could be due to an elimination reaction of 1-bromo-3-chloropropane to form allyl chloride .
Mechanism: E2 Elimination
Morpholine, being a secondary amine, is also a moderately strong base. It can abstract a proton from the carbon adjacent to the bromine atom in 1-bromo-3-chloropropane, leading to the elimination of HBr and the formation of a double bond. This is an E2 (bimolecular elimination) reaction.
Diagram: Elimination Side Reaction
Caption: Morpholine acting as a base can induce the elimination of HBr.
Troubleshooting & Prevention:
-
Temperature Control: Elimination reactions are often favored at higher temperatures. Running the reaction at the lowest effective temperature can help to minimize the formation of allyl chloride.
-
Solvent Choice: While toluene is a common solvent, exploring more polar aprotic solvents might slightly disfavor the E2 pathway, although this needs to be balanced with potential impacts on the desired SN2 reaction rate.
-
Base Selection: In cases where elimination is a significant issue, a non-nucleophilic, sterically hindered base could be used in place of excess morpholine to neutralize the HBr formed. However, this adds complexity and cost to the process.
Identification:
-
GC-MS: Allyl chloride is volatile and will have a very short retention time in a GC-MS analysis. Its mass spectrum is well-documented and will show a characteristic molecular ion peak.
-
Odor: Allyl chloride has a pungent, irritating odor.
III. Experimental Protocols
A. Synthesis of 4-(3-Chloropropyl)morpholine
This protocol is a standard procedure adapted from multiple sources.[2][3]
Materials:
-
Morpholine (2 equivalents)
-
1-Bromo-3-chloropropane (1 equivalent)
-
Toluene
-
Deionized water
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add morpholine (2 eq.) and toluene.
-
Slowly add 1-bromo-3-chloropropane (1 eq.) to the stirred solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC or GC.
-
Cool the reaction mixture to room temperature. A precipitate of morpholine hydrobromide may be observed.
-
Filter the mixture to remove any insoluble salts.
-
Transfer the filtrate to a separatory funnel and wash sequentially with deionized water to remove excess morpholine, morpholine hydrobromide, and any quaternary ammonium salts.
-
Separate the organic layer and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the organic layer under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain 4-(3-chloropropyl)morpholine as a pale yellow oil.
B. Characterization Data for 4-(3-Chloropropyl)morpholine
| Parameter | Value | Source |
| Molecular Formula | C₇H₁₄ClNO | [5] |
| Molecular Weight | 163.65 g/mol | [5] |
| Appearance | Pale yellow oil | [3] |
| Boiling Point | 115 °C / 25 mmHg | [3] |
| ¹H NMR (300 MHz, DMSO-d₆) | δ 3.70-3.80 (m, 4H), 3.60 (t, 2H), 2.40-2.60 (m, 6H), 1.90 (m, 2H) | [2][3] |
| MS (M+H)⁺ | 164 | [2][3] |
IV. Summary of Potential Impurities and Identification
| Impurity | Formation Mechanism | Identification (¹H NMR) | Identification (MS) |
| 4,4'-(Propane-1,3-diyl)bismorpholine | Further N-alkylation of the product | Absence of -CH₂-Cl signal; additional morpholine signals | M⁺ at m/z 214 |
| Quaternary Ammonium Salt | N-alkylation of the product with starting material | Downfield shift of protons near the N⁺ center | Higher mass ion, depends on counter-ion |
| Allyl Chloride | E2 Elimination of 1-bromo-3-chloropropane | Characteristic vinyl proton signals (δ 5-6 ppm) | M⁺ at m/z 76/78 (isotope pattern) |
| Unreacted Morpholine | Incomplete reaction | Characteristic morpholine signals | M⁺ at m/z 87 |
V. Concluding Remarks
The synthesis of 4-(3-chloropropyl)morpholine is a robust and widely used reaction. However, a thorough understanding of the potential side reactions is essential for achieving high yields and purity. By carefully controlling stoichiometry, reaction time, and temperature, and by employing appropriate analytical techniques to monitor the reaction, researchers can effectively troubleshoot and optimize their synthetic protocols. This guide provides the foundational knowledge to anticipate and address common challenges, ultimately leading to a more efficient and successful synthesis.
VI. References
-
Synthesis of 4,4'-(propane-1,3-diyl)bismorpholine. (n.d.). SIELC Technologies. Retrieved January 6, 2026, from --INVALID-LINK--
-
4-(3-Chloropropyl)morpholine synthesis. (n.d.). ChemicalBook. Retrieved January 6, 2026, from --INVALID-LINK--
-
4-(3-Chloropropyl)morpholine | 7357-67-7. (n.d.). ChemicalBook. Retrieved January 6, 2026, from --INVALID-LINK--
-
Yoon, T. P., Dong, V. M., & MacMillan, D. W. C. (1999). Development of a New Lewis Acid-Catalyzed Claisen Rearrangement. Journal of the American Chemical Society, 121(42), 9726–9727.
-
4-Allylmorpholine - Optional[1H NMR] - Chemical Shifts - SpectraBase. (n.d.). SpectraBase. Retrieved January 6, 2026, from --INVALID-LINK--
-
An In-depth Technical Guide to ¹H and ¹³C NMR Spectral Analysis of Morpholine Derivatives. (n.d.). Benchchem. Retrieved January 6, 2026, from --INVALID-LINK--
-
Lewis Acid-Catalyzed Halonium Generation for Morpholine Synthesis and Claisen Rearrangement. (2022). National Institutes of Health. Retrieved January 6, 2026, from --INVALID-LINK--
-
¹H and ¹³C NMR Spectra of N-substituted Morpholines. (2005). National Institutes of Health. Retrieved January 6, 2026, from --INVALID-LINK--
-
Quaternary Ammonium Salts of Cationic Lipopeptides with Lysine Residues — Synthesis, Antimicrobial, Hemolytic and Cytotoxic Activities. (2023). National Institutes of Health. Retrieved January 6, 2026, from --INVALID-LINK--
-
Recognizing the NMR pattern for morpholine. (2008). ACD/Labs. Retrieved January 6, 2026, from --INVALID-LINK--
-
(PDF) Morpholines. Synthesis and Biological Activity. (n.d.). ResearchGate. Retrieved January 6, 2026, from --INVALID-LINK--
-
4,4'-(Propane-1,3-diyl)bismorpholine. (n.d.). SIELC Technologies. Retrieved January 6, 2026, from --INVALID-LINK--
-
4,4'-(Propane-1,3-diyl)bismorpholine | C11H22N2O2 | CID 95009. (n.d.). PubChem. Retrieved January 6, 2026, from --INVALID-LINK--
-
New strategy for the synthesis of substituted morpholines. (2009). National Institutes of Health. Retrieved January 6, 2026, from --INVALID-LINK--
-
¹H and¹³C NMR spectra ofN-substituted morpholines | Request PDF. (n.d.). ResearchGate. Retrieved January 6, 2026, from --INVALID-LINK--
-
Exploring the Chemical Properties and Applications of 4-(3-Chloropropyl)morpholine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 6, 2026, from --INVALID-LINK--
-
Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. (n.d.). National Institutes of Health. Retrieved January 6, 2026, from --INVALID-LINK--
-
Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. (2014). International Journal for Pharmaceutical Research Scholars. Retrieved January 6, 2026, from --INVALID-LINK--
-
Highly Effective and Broad-Spectrum Antimicrobial Quaternary Ammonium Salts Containing Camphene Structure: Preparation, Surface-Active Properties, and Bioassay. (n.d.). ACS Publications. Retrieved January 6, 2026, from --INVALID-LINK--
-
4-(3-Chloropropyl)morpholine | C7H14ClNO | CID 95834. (n.d.). PubChem. Retrieved January 6, 2026, from --INVALID-LINK--
-
Morpholine(110-91-8) ¹H NMR spectrum. (n.d.). ChemicalBook. Retrieved January 6, 2026, from --INVALID-LINK--
-
Morpholine MNR spectra δ ¹H (above) and δ ¹³C (below) spectra. (n.d.). ResearchGate. Retrieved January 6, 2026, from --INVALID-LINK--
-
4,4'-(propane-1,3-diyl)bismorpholine | 48152-09-6. (n.d.). ChemicalBook. Retrieved January 6, 2026, from --INVALID-LINK--
-
Product information, 4,4'-(Propane-1,3-diyl)bismorpholine. (n.d.). P&S Chemicals. Retrieved January 6, 2026, from --INVALID-LINK--
-
Fragment of ¹H-NMR spectrum of the quaternary ammonium salt of compound 3b [DMSO-d6, 298 K, 400 MHz]. (n.d.). ResearchGate. Retrieved January 6, 2026, from --INVALID-LINK--
-
¹H-NMR spectra of quaternary ammonium monomers. (n.d.). ResearchGate. Retrieved January 6, 2026, from --INVALID-LINK--
-
Synthesis and Antimicrobial Evaluation of Bis‐morpholine Triazine Quaternary Ammonium Salts. (n.d.). National Institutes of Health. Retrieved January 6, 2026, from --INVALID-LINK--
-
Synthesis and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. (2019). National Institutes of Health. Retrieved January 6, 2026, from --INVALID-LINK--
-
Quaternary ammonium cation. (n.d.). Wikipedia. Retrieved January 6, 2026, from --INVALID-LINK--
-
4-(3-Chloropropyl)morpholine 97 57616-74-7. (n.d.). Sigma-Aldrich. Retrieved January 6, 2026, from --INVALID-LINK--
-
¹H and ¹³C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (2017). SciSpace. Retrieved January 6, 2026, from --INVALID-LINK--
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4,4′-(((Perfluoropropane-2,2-diyl)bis(4,1-phenylene))bis(oxy))bis(2,3,5,6-tetrafluoropyridine). (n.d.). MDPI. Retrieved January 6, 2026, from --INVALID-LINK--
-
1,3-Bis(diphenylphosphino)propane. (n.d.). NIST WebBook. Retrieved January 6, 2026, from --INVALID-LINK--
-
Synthesis of Functionalized γ-Lactams by a Lewis Acid Catalyzed Ketene Formation/Cyclization/Claisen Rearrangement Sequence of 5,5-Disubstituted Meldrum's acid | Request PDF. (n.d.). ResearchGate. Retrieved January 6, 2026, from --INVALID-LINK--
-
{4,4'-Dibromo-2,2'-[propane-1,3-diyl-bis(nitrilo-methyl-idyne)]diphenolato}zinc(II). (2008). National Institutes of Health. Retrieved January 6, 2026, from --INVALID-LINK--
-
mass spectrum of propane C3H8 CH3CH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of propane image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry. Retrieved January 6, 2026, from --INVALID-LINK--
References
Technical Support Center: Optimizing N-alkylation Reactions with 4-(3-Chloropropyl)morpholine
Welcome to the technical support center for optimizing N-alkylation reactions using 4-(3-chloropropyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile reaction. Here, we will delve into the mechanistic underpinnings of experimental choices, provide robust troubleshooting protocols, and answer frequently asked questions to ensure the success of your synthesis.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Low to No Product Formation
A common frustration in any synthesis is the failure to form the desired product. In the context of N-alkylation with 4-(3-chloropropyl)morpholine, this can stem from several factors related to reactivity and reaction conditions.
Possible Causes & Solutions:
-
Poor Nucleophilicity of the Substrate: Amines with strong electron-withdrawing groups exhibit reduced nucleophilicity, leading to sluggish or failed reactions.[1]
-
Solution: Consider using a stronger base to enhance the nucleophilicity of your amine. For less reactive substrates, switching to a more polar aprotic solvent like DMF or DMSO can also accelerate the reaction, although caution is advised with DMSO at high temperatures in the presence of a base.[2][3]
-
-
Insufficient Reaction Temperature: N-alkylation with alkyl chlorides can be slow, especially when compared to bromides or iodides.[1]
-
Inappropriate Base Selection: The choice of base is critical. It must be strong enough to deprotonate the amine (or other nucleophile) without causing unwanted side reactions with the alkylating agent.
-
Catalyst Addition: The chloride leaving group is less reactive than bromide or iodide.
-
Solution: The addition of a catalytic amount of sodium iodide or potassium iodide can significantly improve the reaction rate through an in-situ Finkelstein reaction, converting the alkyl chloride to the more reactive alkyl iodide.[5]
-
Issue 2: Formation of Multiple Products (Over-alkylation)
A significant challenge in N-alkylation is the potential for the product to be more nucleophilic than the starting material, leading to a cascade of reactions that yield di- or even tri-alkylated species and quaternary ammonium salts.[1][7][8][9]
Possible Causes & Solutions:
-
Stoichiometry: Using an equimolar ratio or an excess of the alkylating agent will favor over-alkylation.[1]
-
Solution: To favor mono-alkylation, use a significant excess of the amine nucleophile relative to 4-(3-chloropropyl)morpholine.[1] This statistically favors the alkylating agent reacting with the more abundant starting material.
-
-
Reaction Conditions Favoring Further Alkylation:
-
Solution: Lowering the reaction temperature and using a less polar solvent can help to control the rate of subsequent alkylations.[1]
-
Issue 3: Presence of Elimination Byproducts
The formation of alkenes through the elimination of HCl is a potential side reaction, particularly under strongly basic conditions.[10]
Possible Causes & Solutions:
-
Strongly Basic and Hindered Bases: The use of bulky, strong bases can favor elimination over substitution.
-
Solution: Opt for a less hindered base like potassium carbonate or sodium bicarbonate. If a stronger base is required, consider its steric profile.
-
-
High Reaction Temperatures: Elevated temperatures can also promote elimination pathways.
-
Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress closely to avoid prolonged heating after the starting material has been consumed.
-
Frequently Asked Questions (FAQs)
Q1: What are the best general conditions for N-alkylation with 4-(3-chloropropyl)morpholine?
While optimal conditions are substrate-dependent, a good starting point is to use 1.0 equivalent of your amine, 1.1-1.2 equivalents of 4-(3-chloropropyl)morpholine, and 2-3 equivalents of potassium carbonate as the base in a polar aprotic solvent like acetonitrile or DMF.[2] The reaction is typically heated to 60-80 °C and monitored by TLC or LC-MS.
Q2: How can I improve the solubility of my reagents?
If you encounter solubility issues, particularly with inorganic bases like K₂CO₃ in solvents like acetone, switching to a more polar solvent such as DMF or DMSO can be beneficial.[5] Alternatively, for some systems, the use of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the reaction in a biphasic system or with poorly soluble bases.[11]
Q3: Is 4-(3-chloropropyl)morpholine stable?
4-(3-Chloropropyl)morpholine is a relatively stable liquid with a high boiling point (227.1 °C).[12] However, as with all alkylating agents, it should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment.[13] It is advisable to store it in a cool, dry place.
Q4: Can I use 4-(3-chloropropyl)morpholine to alkylate other nucleophiles besides amines?
Yes, 4-(3-chloropropyl)morpholine can be used to alkylate a variety of nucleophiles, including phenols (O-alkylation) and thiols (S-alkylation), under appropriate basic conditions. The principles of nucleophilicity, base selection, and solvent choice discussed for N-alkylation are generally applicable.
Q5: What is the mechanism of N-alkylation with 4-(3-chloropropyl)morpholine?
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3] The nucleophilic amine attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming a new carbon-nitrogen bond.
Experimental Protocols
General Protocol for N-Alkylation of an Amine
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the amine (1.0 eq), potassium carbonate (2.0 eq), and a catalytic amount of potassium iodide (0.1 eq) in anhydrous acetonitrile (5-10 mL per mmol of amine).
-
Reagent Addition: Add 4-(3-chloropropyl)morpholine (1.1 eq) to the stirred suspension.
-
Reaction: Heat the mixture to reflux (approximately 82 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Solvent | Acetonitrile, DMF | Polar aprotic solvents facilitate SN2 reactions.[2] |
| Base | K₂CO₃, Cs₂CO₃ | Effective and generally non-interfering base.[5] |
| Temperature | 60-80 °C or reflux | Provides sufficient energy to overcome the activation barrier. |
| Catalyst | NaI or KI (catalytic) | Converts the alkyl chloride to the more reactive iodide in situ.[5] |
Troubleshooting Workflow
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 4. Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. reddit.com [reddit.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Amine alkylation - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. m.youtube.com [m.youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. nbinno.com [nbinno.com]
- 13. fishersci.com [fishersci.com]
Technical Support Center: Reactions Involving 4-(3-Chloropropyl)morpholine HCl
Welcome to the technical support center for 4-(3-Chloropropyl)morpholine HCl. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during its use as an alkylating agent. We will delve into the causality behind byproduct formation and provide field-proven, actionable solutions to optimize your reactions.
Introduction
4-(3-Chloropropyl)morpholine hydrochloride is a key building block in pharmaceutical synthesis, prized for its bifunctional nature. It provides a morpholine moiety, which can enhance physicochemical properties like aqueous solubility and receptor affinity, and a reactive chloropropyl chain for covalent bond formation.[1][2] However, like any reactive chemical, its use is not without challenges. Understanding the potential side reactions is crucial for maximizing yield, simplifying purification, and ensuring the synthesis of the desired target molecule. This guide provides a structured approach to troubleshooting these common issues.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a problem-cause-solution format.
Problem 1: Low Yield of Desired Product & Significant Unreacted Starting Material
You've run your N-alkylation reaction, but TLC or LC-MS analysis shows a large amount of your starting nucleophile and only a small amount of the desired product.
Potential Causes & Solutions
| Cause | Scientific Rationale | Suggested Solutions |
| Inadequate Base Strength/Solubility | The reaction requires a base to deprotonate your nucleophile (e.g., an amine, phenol, or thiol) and to neutralize the HCl from the starting material. If the base is too weak or insoluble, the concentration of the active nucleophile will be too low for the reaction to proceed efficiently.[3] | 1. Switch to a stronger, non-nucleophilic base: Consider bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH).[3] 2. Improve solubility: Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile, which can better dissolve inorganic bases.[4] 3. Use a phase-transfer catalyst (PTC): For biphasic systems, a PTC like tetrabutylammonium bromide (TBAB) can shuttle the nucleophile into the organic phase. |
| Low Reaction Temperature | Alkylation with alkyl chlorides is generally slower than with bromides or iodides due to the stronger C-Cl bond. The reaction may require more thermal energy to overcome the activation barrier.[5] | 1. Increase Temperature: Gradually increase the reaction temperature in 10-20°C increments. Monitor by TLC/LC-MS for product formation versus byproduct generation. 2. Add a Catalyst: Introduce a catalytic amount (5-10 mol%) of sodium or potassium iodide (NaI/KI). The iodide will displace the chloride in-situ (Finkelstein reaction) to form the more reactive 3-iodopropyl derivative, accelerating the reaction.[4] |
| Premature Work-up | The reaction may simply be slow and has not yet reached completion. | 1. Monitor Reaction Progress: Before committing to a timeframe, run a time-course experiment, taking aliquots every few hours to determine the optimal reaction time. |
Problem 2: Major Byproduct Detected with M-36 or M-37 Mass (Loss of HCl)
Your mass spectrometry results show a significant peak corresponding to the molecular weight of your desired product minus ~36.5 amu, or your starting nucleophile shows a peak corresponding to its mass plus ~41 amu (C₃H₅).
Potential Cause: E2 Elimination
The most common cause is a competing bimolecular elimination (E2) reaction. Instead of attacking the carbon atom (an Sₙ2 reaction), the basic nucleophile abstracts a proton from the carbon adjacent to the chlorine, leading to the formation of N-allyl-morpholine and your unreacted starting nucleophile. This is favored by strong, sterically hindered bases and higher temperatures.[6][7]
Solutions to Favor Sₙ2 over E2
-
Choice of Base: Use a less sterically hindered, "softer" base. Potassium or cesium carbonate are often better choices than bulky alkoxides like potassium tert-butoxide.[8][9]
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable Sₙ2 reaction rate. Avoid excessive heating.
-
Solvent: Use a polar aprotic solvent (e.g., DMF, acetonitrile) which solvates the cation of the base but leaves the anion nucleophile reactive, favoring Sₙ2.
Workflow: Differentiating Sₙ2 and E2 Pathways
Caption: Logic diagram for base selection to control Sₙ2 vs. E2 competition.
Problem 3: A More Polar Byproduct is Observed (M+18)
LC-MS analysis reveals a byproduct with a molecular weight 18 amu higher than 4-(3-chloropropyl)morpholine, which corresponds to 3-morpholinopropan-1-ol.
Potential Cause: Hydrolysis
The terminal alkyl chloride can undergo hydrolysis to the corresponding alcohol. This is often slow with water alone but can be accelerated by the presence of a base (like hydroxide ions) or high temperatures in aqueous or protic solvents.[10][11][12] This byproduct, 3-morpholinopropan-1-ol, is unreactive as an alkylating agent and will reduce the overall yield.
Solutions to Minimize Hydrolysis
-
Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried. Use freshly opened solvents or dry them over molecular sieves. Run the reaction under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture.
-
Aprotic Solvents: Use polar aprotic solvents (DMF, DMSO, THF, acetonitrile) instead of protic solvents (water, ethanol, methanol).
-
Non-Hydroxide Bases: Avoid using sodium or potassium hydroxide if possible, as the hydroxide ion is a competing nucleophile. Opt for carbonate bases or hydrides.[11]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct when using 4-(3-chloropropyl)morpholine HCl for N-alkylation?
The most frequently encountered byproduct is typically the result of E2 elimination, which produces N-allylmorpholine . This occurs when the nucleophile/base abstracts a proton from the propyl chain instead of attacking the carbon bearing the chlorine.[7] This is especially prevalent when using strong, bulky bases at elevated temperatures. The second most common byproduct is often the hydrolysis product, 3-morpholinopropan-1-ol , particularly if reaction conditions are not strictly anhydrous.[10]
Q2: How does the choice of base influence byproduct formation?
The base is arguably the most critical factor. Its role is twofold: to deprotonate the nucleophile and to neutralize the HCl salt.
-
Strong, Sterically Hindered Bases (e.g., Potassium tert-butoxide): These favor the E2 elimination pathway because their bulk makes it difficult to access the electrophilic carbon for an Sₙ2 attack, so they preferentially act as a base, abstracting a proton.[6][8]
-
Strong, Non-Nucleophilic Bases (e.g., NaH, DBU): These are excellent for deprotonating the nucleophile without competing in the Sₙ2 reaction themselves. However, the resulting alkoxide or amide can still promote E2 if it is sterically hindered.
-
Weaker, "Soft" Bases (e.g., K₂CO₃, Cs₂CO₃): These are often the best choice. They are strong enough to deprotonate many common nucleophiles (phenols, secondary amines, thiols) but are less likely to promote elimination. Cesium bases are particularly effective due to the "cesium effect," which enhances the nucleophilicity of the deprotonated species.[13]
-
Hydroxide Bases (e.g., NaOH, KOH): These should be used with caution as they introduce water and a competing hydroxide nucleophile, leading to the hydrolysis byproduct.[12]
Q3: Can the morpholine ring open during the reaction?
Under typical N-alkylation conditions (e.g., <120°C, basic or neutral pH), the morpholine ring is very stable and ring-opening is highly unlikely. The ether and amine linkages are robust. However, under very harsh acidic conditions or at extremely high temperatures, degradation of the morpholine ring can occur, but this is not a common byproduct in standard synthetic applications.[14][15]
Q4: What is the role of the HCl salt, and should I use the free base instead?
The material is often supplied as the hydrochloride salt for improved stability and handling. The HCl protonates the morpholine nitrogen, rendering it non-nucleophilic and preventing self-reaction or polymerization. When using the HCl salt, you must add at least one equivalent of base to neutralize the acid and a second equivalent to deprotonate your nucleophile.
Using the free base of 4-(3-chloropropyl)morpholine is an option if you can source it or prepare it by neutralizing the salt and extracting. This reduces the total amount of base needed in the reaction. However, the free base is less stable and can be more prone to self-condensation over time. For most applications, using the stable HCl salt and adding sufficient base is the standard, reliable method.
Q5: How can I effectively purify my desired product from these byproducts?
Purification strategy depends on the nature of the byproduct.
| Byproduct | Purification Method | Rationale |
| Unreacted Starting Nucleophile | Flash Column Chromatography | Usually a significant polarity difference between the starting material and the more complex, alkylated product. |
| N-Allylmorpholine (Elimination) | Flash Column Chromatography | N-allylmorpholine is relatively non-polar and volatile. It should separate well from the typically more polar desired product. |
| 3-Morpholinopropan-1-ol (Hydrolysis) | Acid/Base Extraction or Chromatography | The hydroxyl group makes this byproduct quite polar. An acidic wash (e.g., 1M HCl) can protonate both the desired product and this byproduct, pulling them into the aqueous layer away from non-basic impurities. After re-basifying the aqueous layer and extracting, column chromatography can separate the desired product from the more polar alcohol. |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation with Byproduct Minimization
This protocol is a starting point for the alkylation of a generic amine nucleophile (R₂NH).
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq), 4-(3-chloropropyl)morpholine HCl (1.1 eq), and anhydrous potassium carbonate (2.5 eq).
-
Solvent: Add anhydrous acetonitrile or DMF to achieve a concentration of approximately 0.1-0.5 M.
-
Catalyst (Optional): Add potassium iodide (0.1 eq) to accelerate the reaction.
-
Reaction: Stir the mixture at 60-80°C. Monitor the reaction progress by TLC or LC-MS every 2-4 hours.
-
Work-up: Once the starting amine is consumed, cool the reaction to room temperature. Filter off the inorganic salts and rinse with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in an organic solvent like dichloromethane or ethyl acetate. Wash with water to remove any remaining salts. Purify the organic layer by flash column chromatography.
Protocol 2: Troubleshooting Workflow for Reaction Optimization
Caption: A decision-tree for troubleshooting common alkylation issues.
References
- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Understanding the SN2 Versus E2 Competition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 8.4 Comparison and Competition Between SN1, SN2, E1 and E2 – Organic Chemistry I [kpu.pressbooks.pub]
- 10. savemyexams.com [savemyexams.com]
- 11. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 12. quora.com [quora.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Morpholine - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Low Yield in Coupling Reactions with 4-(3-Chloropropyl)morpholine
Welcome to the technical support center for researchers utilizing 4-(3-chloropropyl)morpholine in their synthetic workflows. This guide is structured as a series of frequently asked questions (FAQs) to directly address common challenges, particularly low reaction yields. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: I'm getting a very low yield in my coupling reaction with 4-(3-chloropropyl)morpholine. What are the most common culprits?
Low yields are a frequent but solvable issue.[1][2] The problem typically originates from one of four areas: (1) Reagent Integrity , (2) Sub-optimal Reaction Conditions , (3) Nucleophile Reactivity , or (4) Competing Side Reactions . A systematic approach is the key to identifying the root cause.
This guide will break down each of these areas. We recommend starting with the simplest checks (reagent quality) before moving to more complex optimizations (reaction conditions and side reaction analysis).
Section 1: Reagent Integrity and Handling
The quality and handling of your starting materials are the foundation of a successful reaction. Even minor impurities or degradation can significantly inhibit product formation.[2]
Q2: How can I verify the quality of my 4-(3-chloropropyl)morpholine?
4-(3-chloropropyl)morpholine should be a colorless to light yellowish clear liquid.[3][4] Any significant deviation in color could indicate degradation.
Key Quality Checks:
-
Purity: High-purity reagent (≥98%) is crucial to prevent the introduction of detrimental side products.[3] If you suspect issues, verify the purity by Gas Chromatography (GC).
-
Moisture: This reagent, like many amines and alkyl halides, can be sensitive to moisture. Ensure it has been stored in a tightly sealed container, preferably under an inert atmosphere.[5]
-
Storage: It should be stored under refrigerated conditions (0-10°C) as recommended by suppliers.[4]
| Parameter | Specification | Potential Impact of Deviation | Verification Method |
| Appearance | Colorless to light yellow liquid | Darker color may indicate decomposition/impurities. | Visual Inspection |
| Purity (GC) | ≥98.0% | Side reactions, lower yield. | Gas Chromatography (GC) |
| Moisture | ≤0.5% | Hydrolysis of reagent, interference with base. | Karl Fischer Titration |
| Storage | Refrigerated (0-10°C), Inert Gas | Thermal or oxidative degradation. | Check supplier CoA/label |
Q3: My other reagents (amine/phenol, base, solvent) are old. Could this be the problem?
Absolutely. The success of the reaction is equally dependent on all its components.
-
Nucleophile (Amine/Phenol): Ensure your nucleophile is pure and free of oxidative degradation.
-
Base: Many common bases (e.g., NaH, K₂CO₃, Cs₂CO₃) are hygroscopic. Clumped or old base will have reduced activity. Use freshly opened or properly stored base. Potassium carbonate, for example, should be activated before use.[6]
-
Solvents: Anhydrous solvents are critical, especially when using strong bases like sodium hydride (NaH). Water will quench the base and the deprotonated nucleophile. Peroxides in ether solvents (like THF) can also cause unpredictable side reactions.
Section 2: Optimizing Reaction Conditions
4-(3-chloropropyl)morpholine is primarily used in Sₙ2-type reactions, such as N-alkylation of amines or O-alkylation of phenols (a Williamson Ether Synthesis).[7][8] The conditions for these reactions must be carefully tuned.
Q4: What is the best solvent and base combination for my reaction?
The optimal choice depends heavily on the pKa of your nucleophile (the molecule you are coupling with the chloropropylmorpholine).
-
For N-Alkylation (coupling with primary/secondary amines):
-
Bases: Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices. They are generally strong enough to act as an acid scavenger for the HCl generated without being overly harsh.[9] For less reactive amines, a stronger base may be needed.
-
Solvents: Polar aprotic solvents like DMF, DMSO, or Acetonitrile (MeCN) are standard as they effectively solvate the reactants. Toluene under reflux conditions is also a common and effective choice.[10]
-
-
For O-Alkylation (coupling with phenols - Williamson Ether Synthesis):
-
Bases: Phenols are more acidic than aliphatic amines but less nucleophilic. A stronger base is typically required to fully deprotonate the hydroxyl group to form the more potent phenoxide nucleophile. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are common choices.[7] A milder base like K₂CO₃ can work but may require higher temperatures and longer reaction times.[11]
-
Solvents: Anhydrous polar aprotic solvents like DMF or THF are essential to prevent quenching the strong base and the resulting alkoxide.[11]
-
| Reaction Type | Typical Nucleophile | Recommended Base (starting point) | Recommended Solvent | Key Rationale |
| N-Alkylation | Primary/Secondary Amine | K₂CO₃, Cs₂CO₃, DIPEA | DMF, MeCN, Toluene | Base acts as an acid scavenger. Reaction driven by amine nucleophilicity. |
| O-Alkylation | Phenol, Alcohol | NaH, K-OtBu, K₂CO₃ | Anhydrous THF, DMF | A strong base is needed to generate the alkoxide/phenoxide nucleophile.[7] |
Q5: Is temperature and reaction time critical?
Yes. Most N-alkylation and O-alkylation reactions require heating to proceed at a reasonable rate.[2]
-
Starting Point: Begin with a moderate temperature (e.g., 50-80°C) and monitor the reaction by TLC or LC-MS.
-
High Temperatures: While increasing the temperature can accelerate the reaction, excessively high temperatures (e.g., >120°C), especially in solvents like DMF, can lead to decomposition of the starting material or product.[2]
-
Reaction Time: These reactions can be slow. A reaction that appears to have failed after 4 hours might simply need 16-24 hours to reach completion.[11] Monitor progress before abandoning the experiment.
Section 3: Troubleshooting Side Reactions
If reagent quality and reaction conditions are optimal, the low yield may be due to competing side reactions.
Q6: I'm seeing an unexpected alkene byproduct and my mass spec shows loss of the morpholine group. What is happening?
This is a classic sign of a Hofmann Elimination side reaction.[12][13] This is the most common and problematic side reaction for this reagent.
Mechanism:
-
Quaternization: Your desired product, which is a tertiary amine, can be further alkylated by another molecule of 4-(3-chloropropyl)morpholine. This forms a quaternary ammonium salt.
-
Elimination: Under basic and/or heated conditions, this quaternary salt can undergo an E2 elimination reaction. The bulky quaternary morpholinium group acts as a good leaving group, and a base will abstract a proton from the propyl chain, leading to the formation of N-allyl-morpholine and regenerating your tertiary amine product.[14][15]
Caption: The pathway to low yield via Hofmann Elimination.
How to Mitigate Hofmann Elimination:
-
Control Stoichiometry: Use a slight excess of the nucleophile relative to the 4-(3-chloropropyl)morpholine to minimize the chance of the product reacting with unconsumed alkylating agent.
-
Lower Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Choice of Base: Very strong bases can promote elimination. Use the mildest base necessary for the reaction.
Q7: My starting nucleophile is sterically hindered. How can I improve my yield?
Steric hindrance around the nucleophilic atom can dramatically slow down an Sₙ2 reaction.[8][16]
-
Increase Temperature: Higher temperatures can provide the energy needed to overcome the activation barrier caused by steric bulk.
-
Use a More Active Halide: While you are using a chloro- compound, the analogous 4-(3-bromo propyl)morpholine or 4-(3-iodo propyl)morpholine would be significantly more reactive, potentially allowing the reaction to proceed under milder conditions.
-
Change the Base/Solvent System: For hindered substrates, a combination of a non-nucleophilic, sterically hindered base (like DBU) in a polar aprotic solvent might be effective.
Protocols & Workflows
General Troubleshooting Workflow
Caption: Systematic workflow for troubleshooting low yields.
Protocol 1: General Procedure for N-Alkylation of a Secondary Amine
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the secondary amine (1.2 equivalents), potassium carbonate (K₂CO₃, 2.0 equivalents), and acetonitrile (MeCN) or Dimethylformamide (DMF) (approx. 0.1 M concentration relative to the limiting reagent).
-
Reagent Addition: Add 4-(3-chloropropyl)morpholine (1.0 equivalent) to the stirring mixture.
-
Reaction: Heat the reaction mixture to 80°C under an inert atmosphere (Nitrogen or Argon).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the 4-(3-chloropropyl)morpholine is consumed (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature. Filter off the inorganic base and wash the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography.
Protocol 2: General Procedure for O-Alkylation of a Phenol (Williamson Ether Synthesis)
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the phenol (1.1 equivalents) and anhydrous DMF (approx. 0.2 M).
-
Base Addition: Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for another 30 minutes until gas evolution ceases.
-
Reagent Addition: Add 4-(3-chloropropyl)morpholine (1.0 equivalent) dropwise to the mixture.
-
Reaction: Heat the reaction mixture to 60-70°C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the phenol is consumed (typically 6-18 hours).
-
Workup: Cool the reaction to 0°C and carefully quench by the slow addition of water. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. 4-(3-Chloropropyl)morpholine synthesis - chemicalbook [chemicalbook.com]
- 11. reddit.com [reddit.com]
- 12. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 13. byjus.com [byjus.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. The Hofmann Elimination - Chemistry Steps [chemistrysteps.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 4-(3-Chloropropyl)morpholine Hydrochloride
Welcome to the comprehensive technical support guide for the synthesis of 4-(3-Chloropropyl)morpholine Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the intricacies of scaling up this important pharmaceutical intermediate. As a key building block in the synthesis of active pharmaceutical ingredients such as Gefitinib, ensuring a robust and reproducible synthetic process is paramount.[1] This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during laboratory and pilot-plant scale production.
Synthesis Overview
The synthesis of this compound is most commonly achieved through the reaction of morpholine with a 3-chloropropylating agent. The resulting free base, 4-(3-chloropropyl)morpholine, is then converted to its hydrochloride salt. This guide will focus on the prevalent and scalable method utilizing 1-bromo-3-chloropropane as the alkylating agent.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues that may arise during the synthesis.
Reaction & Work-Up
Question 1: My reaction is sluggish or incomplete, resulting in a low yield of 4-(3-chloropropyl)morpholine. What are the likely causes and how can I improve the conversion?
Answer:
Several factors can contribute to an incomplete reaction. Let's break down the potential causes and solutions:
-
Insufficient Reaction Time or Temperature: While some procedures suggest refluxing for 2 hours, larger scale reactions may require longer durations to reach completion.[2] It is recommended to monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). If the reaction has stalled, consider extending the reflux time. Ensure your heating mantle and condenser are functioning efficiently to maintain a consistent reflux.
-
Inadequate Mixing: On a larger scale, inefficient stirring can lead to localized concentration gradients and poor reaction kinetics. Ensure your overhead stirrer is appropriately sized for the reaction vessel and that the stirring speed is sufficient to create a vortex and ensure homogeneity.
-
Reagent Quality: The purity of your starting materials is critical.
-
Morpholine: Use freshly opened or properly stored morpholine. Over time, it can absorb atmospheric moisture and carbon dioxide, which can interfere with the reaction.
-
1-Bromo-3-chloropropane: This reagent can degrade over time. It's advisable to use a fresh bottle or purify older stock by distillation if its purity is questionable.
-
-
Incorrect Stoichiometry: An excess of morpholine is typically used to drive the reaction to completion and minimize the formation of dialkylated byproducts.[2] A 2:1 molar ratio of morpholine to 1-bromo-3-chloropropane is a good starting point.
Question 2: I am observing a significant amount of a high-boiling point impurity in my crude product. What is it and how can I prevent its formation?
Answer:
The most common high-boiling point impurity is the dialkylated byproduct, 1,3-dimorpholinopropane. This occurs when a second molecule of morpholine reacts with the desired product, 4-(3-chloropropyl)morpholine.
Prevention Strategies:
-
Maintain an Excess of Morpholine: As mentioned previously, using a stoichiometric excess of morpholine will favor the formation of the mono-alkylated product.
-
Controlled Addition of Alkylating Agent: On a larger scale, the slow, controlled addition of 1-bromo-3-chloropropane to the heated solution of morpholine can help to maintain a high local concentration of the amine, thereby minimizing the chance of the product reacting further.
Question 3: During the aqueous work-up, I am experiencing emulsion formation, making the phase separation difficult. How can I resolve this?
Answer:
Emulsion formation is a common issue when working with amines. Here are several techniques to break the emulsion:
-
Addition of Brine: Washing with a saturated sodium chloride solution can increase the ionic strength of the aqueous phase, which often helps to break up emulsions.
-
Addition of a Different Organic Solvent: If you are using toluene, adding a small amount of a more polar solvent like ethyl acetate can sometimes disrupt the emulsion.
-
Gentle Swirling: Instead of vigorous shaking in the separatory funnel, gentle inversions can minimize emulsion formation.
-
Filtration through Celite®: For persistent emulsions, filtering the entire mixture through a pad of Celite® can help to break it up.
Purification
Question 4: My vacuum distillation of 4-(3-chloropropyl)morpholine is not giving a pure product. What are the critical parameters for a successful distillation?
Answer:
A successful vacuum distillation hinges on several key factors:
-
Efficient Vacuum: Ensure your vacuum pump is in good working order and that all connections are airtight. A good vacuum is essential for distilling at a lower temperature, which prevents product decomposition.
-
Fractionating Column: For a cleaner separation of the product from lower and higher boiling impurities, the use of a short path distillation head or a Vigreux column is recommended.
-
Controlled Heating: Use a heating mantle with a stirrer and a thermometer to ensure smooth and even boiling. Avoid overheating, as this can lead to decomposition and a discolored distillate. The reported boiling point for N-(3-chloropropyl)-morpholine is 70-80°C at 2.6 mmHg.[3]
Question 5: The final hydrochloride salt is off-color (yellow or brown). What is the cause and how can I obtain a white crystalline solid?
Answer:
Discoloration of the hydrochloride salt is usually due to impurities carried over from the free base or formed during the salt formation step.
-
Purity of the Free Base: The color of your final salt is directly related to the purity of the distilled 4-(3-chloropropyl)morpholine. If the distillate is colored, consider redistilling it.
-
Salt Formation Conditions:
-
Solvent Choice: The choice of solvent for the salt formation is crucial. A common method is to dissolve the free base in a non-polar solvent like diethyl ether or toluene and then bubble dry HCl gas through the solution, or add a solution of HCl in a solvent like isopropanol.
-
Temperature Control: The salt formation is an exothermic process. It is advisable to cool the solution of the free base in an ice bath during the addition of HCl to promote the formation of fine, white crystals and prevent the trapping of impurities.
-
-
Recrystallization: If the isolated salt is still colored, it can be recrystallized. A common solvent system for recrystallization is ethanol/diethyl ether.
Experimental Protocols
Synthesis of 4-(3-Chloropropyl)morpholine
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Morpholine | 87.12 | 110 mL (110 g) | 1.26 |
| 1-Bromo-3-chloropropane | 157.44 | 100 g | 0.635 |
| Toluene | - | 1 L | - |
Procedure:
-
To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add morpholine (110 mL, 1.26 mol) and toluene (500 mL).
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add 1-bromo-3-chloropropane (100 g, 0.635 mol) dissolved in toluene (500 mL) via the dropping funnel over a period of 1-2 hours.
-
After the addition is complete, continue to reflux the reaction mixture for an additional 2-4 hours, monitoring the reaction progress by GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the precipitated morpholine hydrobromide.
-
Wash the filtrate sequentially with deionized water (2 x 500 mL) and then with brine (1 x 500 mL).
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude 4-(3-chloropropyl)morpholine.
Purification by Vacuum Distillation
-
Set up a vacuum distillation apparatus.
-
Transfer the crude 4-(3-chloropropyl)morpholine to the distillation flask.
-
Slowly apply vacuum and begin to heat the flask.
-
Collect the fraction boiling at the appropriate temperature and pressure (e.g., 70-80°C at 2.6 mmHg).[3]
Formation of this compound
-
Dissolve the purified 4-(3-chloropropyl)morpholine in a suitable solvent such as diethyl ether or toluene in a flask.
-
Cool the solution in an ice bath.
-
Slowly bubble dry hydrogen chloride gas through the solution with stirring, or add a solution of HCl in isopropanol dropwise.
-
Continue the addition until the precipitation of the hydrochloride salt is complete.
-
Filter the white precipitate, wash it with cold diethyl ether, and dry it under vacuum to yield this compound.
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for common synthesis issues.
References
Technical Support Center: Monitoring Reactions of 4-(3-Chloropropyl)morpholine HCl via TLC
This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers using thin-layer chromatography (TLC) to monitor the progress of reactions involving 4-(3-chloropropyl)morpholine hydrochloride. As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a framework for making informed decisions to overcome common challenges in the lab.
Section 1: Understanding the Molecule and the Challenge
This compound is a bifunctional molecule, presenting a unique set of challenges for chromatographic monitoring. Its key features are:
-
A Tertiary Amine (Morpholine Ring): This functional group is basic and highly polar, leading to strong interactions with the stationary phase (silica gel).
-
An Alkyl Halide (Chloropropyl Chain): This is the reactive site for nucleophilic substitution, the typical reaction this molecule undergoes.
-
The Hydrochloride Salt Form: This salt is highly polar and often has low solubility in many common organic solvents used for TLC.
The primary challenge in monitoring reactions with this starting material is its high polarity, which can lead to significant streaking on the TLC plate and poor separation from other polar components in the reaction mixture.
Section 2: Troubleshooting Guide & FAQs
This section is designed to address the most common issues encountered when developing a TLC method for reactions involving 4-(3-chloropropyl)morpholine HCl.
FAQ 1: My starting material is streaking badly on the TLC plate. How can I fix this?
Answer: Streaking of amine-containing compounds on silica gel is a classic problem caused by the strong interaction between the basic amine and the acidic silica gel. Here’s a breakdown of the causes and solutions:
-
The Cause: The lone pair of electrons on the nitrogen of the morpholine ring can be protonated by the acidic silanol groups (Si-OH) on the surface of the silica gel. This creates a charged species that binds tightly to the stationary phase, leading to a "streak" rather than a compact spot.
-
The Solutions:
-
Add a Competitive Base to the Mobile Phase: The most effective way to prevent streaking is to add a small amount of a volatile base to your eluent. This base will "pre-treat" the silica gel, neutralizing the acidic sites and allowing your amine to travel up the plate unimpeded.
-
Recommended Bases: Triethylamine (Et₃N) or ammonia (as a solution in methanol).
-
Typical Concentration: Start with 0.5-2% (v/v) of the base in your mobile phase. For example, in a 9:1 Dichloromethane:Methanol eluent, you would prepare a stock solution of 90 mL Dichloromethane, 10 mL Methanol, and 1-2 mL of Triethylamine.
-
-
Use a Different Stationary Phase: If adding a base is not compatible with your reaction, consider using a different type of TLC plate.
-
Alumina (Al₂O₃) Plates: Alumina is less acidic than silica and can be a good alternative for separating basic compounds.
-
Reverse-Phase (C18) Plates: In this case, you would use a polar mobile phase (e.g., acetonitrile/water or methanol/water) and the separation is based on hydrophobicity.
-
-
FAQ 2: I can't see my spots on the TLC plate after developing. What visualization stain should I use?
Answer: 4-(3-Chloropropyl)morpholine HCl lacks a strong chromophore, so it will not be visible under UV light unless your product has a UV-active group. Therefore, you will need to use a chemical stain.
-
Primary Recommendation: Potassium Permanganate (KMnO₄) Stain
-
Why it Works: The morpholine ring and other functional groups can be oxidized by the strong oxidizing agent KMnO₄. This reaction consumes the purple permanganate, leaving a yellow-brown spot on a purple background.
-
How to Prepare: A common recipe is 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.
-
How to Use: Dip the developed TLC plate into the stain and gently heat with a heat gun until the spots appear.
-
-
Alternative Stains:
-
Ninhydrin Stain: While typically used for primary and secondary amines, some tertiary amines can give a weak response. It is worth trying if KMnO₄ is not suitable.
-
Iodine Chamber: A simple and often effective method. Place the developed TLC plate in a sealed chamber containing a few crystals of iodine. The iodine vapor will adsorb to the organic compounds on the plate, making them visible as brown spots.
-
FAQ 3: My spots are all at the baseline (Rf = 0). What should I do?
Answer: An Rf value of zero indicates that your compound is not moving from the origin. This is due to the mobile phase being too non-polar for your highly polar compound.
-
The Solution: You need to increase the polarity of your mobile phase.
-
Systematic Approach: A good starting point for a mobile phase for this type of compound is a mixture of a relatively non-polar solvent and a polar solvent. A common combination is Dichloromethane (DCM) and Methanol (MeOH).
-
How to Adjust:
-
Start with a low percentage of the polar solvent (e.g., 95:5 DCM:MeOH).
-
Gradually increase the proportion of the polar solvent (e.g., 90:10, 85:15 DCM:MeOH) until you achieve an Rf value for your starting material between 0.2 and 0.4. This range typically provides the best separation.
-
-
Remember to add a base (like triethylamine) to your mobile phase to prevent streaking, as discussed in FAQ 1.
-
FAQ 4: How do I know which spot is my product?
Answer: This is a critical question in reaction monitoring. Here’s a systematic approach to identify your product spot:
-
The "Three-Lane" TLC Method: This is the most reliable way to monitor your reaction.
-
Lane 1 (Starting Material - SM): Spot a dilute solution of your 4-(3-chloropropyl)morpholine HCl starting material.
-
Lane 2 (Co-spot - C): In the middle lane, spot the starting material first, and then carefully spot the reaction mixture directly on top of the starting material spot.
-
Lane 3 (Reaction Mixture - RM): Spot a sample of your ongoing reaction.
-
-
Interpreting the Results:
-
As the reaction progresses, you should see the intensity of the starting material spot in the RM lane decrease.
-
A new spot, corresponding to your product, should appear in the RM lane.
-
The co-spot lane helps to confirm the identity of the starting material spot in the reaction mixture.
-
Your product will likely have a different Rf value than the starting material. If you are performing a nucleophilic substitution where a non-polar group is added, the product will likely be less polar and have a higher Rf value.
-
Section 3: Experimental Protocols
Protocol 1: Standard TLC Setup for Monitoring a Reaction with 4-(3-Chloropropyl)morpholine HCl
-
Prepare the Mobile Phase:
-
Start with a 90:10 mixture of Dichloromethane (DCM) and Methanol (MeOH).
-
To this mixture, add 1% (v/v) of Triethylamine (Et₃N). For 100 mL of mobile phase, this would be 90 mL DCM, 10 mL MeOH, and 1 mL Et₃N.
-
Mix thoroughly.
-
-
Prepare the TLC Chamber:
-
Pour a small amount (0.5-1 cm depth) of the prepared mobile phase into a TLC developing chamber.
-
Place a piece of filter paper in the chamber, ensuring it is saturated with the mobile phase. This helps to saturate the chamber with solvent vapors, leading to better and more reproducible results.
-
Cover the chamber and let it equilibrate for at least 5-10 minutes.
-
-
Prepare the TLC Plate:
-
Using a pencil, gently draw a light origin line about 1-1.5 cm from the bottom of a silica gel TLC plate.
-
Mark three lanes on the origin line for your starting material (SM), co-spot (C), and reaction mixture (RM).
-
-
Spot the TLC Plate:
-
Using a capillary tube or micropipette, apply a small spot of your starting material solution to the SM lane.
-
Apply a spot of the starting material to the C lane, and then apply a spot of your reaction mixture directly on top of it.
-
Apply a spot of your reaction mixture to the RM lane.
-
Ensure the spots are small and concentrated.
-
-
Develop the TLC Plate:
-
Carefully place the spotted TLC plate into the equilibrated chamber.
-
Ensure the origin line is above the level of the mobile phase.
-
Cover the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
-
Visualize the TLC Plate:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely in a fume hood.
-
Dip the plate into a potassium permanganate stain and gently warm with a heat gun until spots appear.
-
-
Analyze the Results:
-
Calculate the Rf values for each spot (Rf = distance traveled by spot / distance traveled by solvent front).
-
Compare the lanes to determine the extent of the reaction.
-
Section 4: Visualizing the Workflow
Diagram 1: The "Three-Lane" TLC Workflow
Caption: Workflow for the three-lane TLC monitoring method.
Diagram 2: Troubleshooting Logic for Common TLC Problems
Caption: Troubleshooting guide for common TLC issues.
Section 5: References
-
Thin-Layer Chromatography: A Complete Guide to Principles and Applications. Jork, H., Funk, W., Fischer, W., & Wimmer, H. (1990). VCH Publishers. (General principles of TLC).
-
Reaxys Database. (Chemical properties and reactivity of this compound). Elsevier. --INVALID-LINK--
-
PubChem Database. (Safety and physical properties of this compound). National Center for Biotechnology Information. --INVALID-LINK--
--INVALID-LINK--
--INVALID-LINK--
Technical Support Center: Effective Drying of 4-(3-Chloropropyl)morpholine hydrochloride
Welcome to the technical support center for handling and processing critical pharmaceutical intermediates. This guide provides in-depth, experience-driven advice for researchers, chemists, and manufacturing professionals on the effective drying of 4-(3-Chloropropyl)morpholine hydrochloride (CAS: 57616-74-7). Proper drying is a non-negotiable step to ensure material stability, purity, and performance in downstream applications, such as the synthesis of Active Pharmaceutical Ingredients (APIs).[1]
This document moves beyond simple instructions to explain the underlying principles, helping you troubleshoot common issues and select the optimal drying strategy for your specific needs.
Frequently Asked Questions (FAQs): Understanding Your Material
This section addresses the fundamental properties of this compound, which are crucial for developing a safe and effective drying protocol.
Q1: What is this compound and why is its dryness so critical?
This compound is a crystalline solid organic compound. It serves as a key building block in the synthesis of various pharmaceuticals.[1] The dryness of this material is paramount for several reasons:
-
Reaction Stoichiometry: Residual water or solvents can alter the concentration of the reactant, leading to inaccurate stoichiometric calculations, incomplete reactions, or the formation of impurities.
-
Stability: The presence of moisture can promote hydrolytic degradation or other undesirable side reactions, particularly under thermal stress. As a hydrochloride salt, it is generally more stable than its free base, but residual moisture can still be a vector for instability.
-
Regulatory Compliance: For use in GMP environments, strict limits on residual solvents and water content are required to ensure the final API is safe and effective.[2]
-
Physical Properties: Excess moisture can cause the crystalline powder to become sticky or form clumps, leading to handling issues and poor flowability in automated processes.[3]
Q2: What key physical properties must I consider before starting a drying procedure?
Understanding the material's physical characteristics is the foundation of a good drying plan. While a specific melting point for the hydrochloride salt is not consistently reported in publicly available literature, the properties of the free base and general knowledge of similar compounds provide guidance.
| Property | Value / Observation | Significance for Drying |
| CAS Number | 57616-74-7 | Ensures correct material identification. |
| Molecular Formula | C₇H₁₄ClNO · HCl[] | Confirms the compound is a hydrochloride salt. |
| Molecular Weight | 200.11 g/mol [] | Used for all stoichiometric calculations. |
| Physical Form | Crystalline Solid | Crystalline materials have different drying kinetics than amorphous solids. Surface area is a key factor. |
| Thermal Stability | Data not available. | CRITICAL: The absence of a defined decomposition temperature necessitates a conservative approach. Drying temperatures should be kept low (e.g., 40-60°C) to prevent degradation.[5][6] |
Q3: Is this compound hygroscopic?
Field-Proven Insight: After drying, do not leave the material exposed to ambient air. Immediately transfer the dried powder to a tightly sealed container, preferably within a low-humidity environment like a glove box or a desiccator. Storage recommendations often include refrigeration (2-8°C) under an inert atmosphere, further underscoring its sensitivity.[7]
Q4: How can I definitively know when my product is dry?
Visual inspection is not sufficient. "Dry" is a quantifiable parameter, and you must use an appropriate analytical method to confirm that residual moisture and solvents are below the required specification.
-
Loss on Drying (LOD): This is a gravimetric method where a sample is heated in an oven and the mass loss is measured.[8] It is a simple but non-specific test, as it measures the loss of all volatile components, including water and any residual organic solvents.[2][9] A typical procedure involves heating 1-2 g of the sample at a specified temperature (e.g., 105°C, but this would be too high for this compound) until a constant weight is achieved.[8]
-
Karl Fischer (KF) Titration: This is the gold standard for water determination.[10] It is a chemical titration that is highly specific to water and can detect even trace amounts.[11][12] This method is preferred when you need to distinguish water content from residual organic solvents.[9]
Expert Recommendation: For GMP applications, Karl Fischer titration is the required method for quantifying water content. For in-process checks where the primary volatile is known to be water, LOD can be a useful and faster screening tool.[2]
Troubleshooting Guide: Addressing Common Drying Issues
Q5: My "dried" product is a sticky, clumpy solid, not a free-flowing powder. What happened?
This is a classic sign of incomplete drying or post-drying moisture absorption.
-
Causality: The stickiness is likely due to residual solvent (e.g., isopropanol, ethanol) or absorbed atmospheric water acting as a plasticizer between the crystals. Amine hydrochlorides are particularly prone to this.
-
Troubleshooting Steps:
-
Verify Dryness Analytically: Use Karl Fischer titration to check the water content. If it's high, the drying process was insufficient.
-
Re-Dry Under More Rigorous Conditions: Increase the drying time or improve the vacuum level. Avoid significantly increasing the temperature unless you have thermal stability data (e.g., from a TGA analysis).
-
Improve Post-Drying Handling: Once the material is removed from the oven, is it being handled in a low-humidity environment? Transfer it directly to a desiccator to cool, and package it immediately in a well-sealed container.
-
Q6: My post-drying analytical results (NMR, HPLC) show new, unexpected peaks. What is the cause?
The appearance of new impurities is a red flag for product degradation, almost certainly caused by excessive thermal stress during drying.[6]
-
Causality: Even at temperatures below a visible melting or decomposition point, slow degradation can occur over long drying times. The chloropropyl moiety could be susceptible to intramolecular reactions or other degradation pathways when heated.
-
Troubleshooting Steps:
-
Lower the Drying Temperature: This is the most critical parameter. Reduce the oven temperature significantly (e.g., from 50°C to 40°C) and compensate by increasing the drying time.[5]
-
Use a High Vacuum: A better vacuum lowers the boiling point of residual solvents more effectively, allowing for efficient drying at lower temperatures.[13][14]
-
Consider Non-Thermal Methods: For extremely sensitive materials, drying in a vacuum desiccator at room temperature over a strong desiccant (like phosphorus pentoxide) may be necessary, albeit much slower.
-
Experimental Protocols & Method Selection
The choice of drying method depends on the scale of your experiment, the nature of the residual volatiles, and the thermal sensitivity of the material.
Decision Logic for Selecting a Drying Method
The following diagram outlines a decision-making process for choosing the most appropriate drying technique.
Caption: Decision tree for selecting the appropriate drying method.
Protocol 1: Vacuum Oven Drying (Recommended Primary Method)
This method is the industry standard for APIs and intermediates, as it provides a good balance of speed and gentleness by lowering the boiling point of volatiles under reduced pressure.[13][15]
Workflow Diagram
Caption: Standard workflow for vacuum oven drying.
Step-by-Step Methodology:
-
Preparation:
-
Ensure the vacuum oven is clean and the door seal is in good condition.
-
Break up the wet filter cake of this compound into smaller, manageable pieces to increase surface area.
-
Spread the material in a thin, even layer (e.g., <1 cm deep) on a clean, tared glass or stainless-steel tray.
-
-
Loading and Operation:
-
Place the tray inside the vacuum oven on a shelf.
-
Close the door securely and begin to apply vacuum slowly to avoid aspirating fine particles into the vacuum line. Aim for a pressure below 10 mbar.
-
Once a stable vacuum is achieved, set the oven temperature. Start with a conservative temperature, such as 40-50°C. [5]
-
-
Monitoring:
-
Dry the material for a predetermined period (e.g., 12-24 hours).
-
To check for completion, cool the oven, break the vacuum with nitrogen, quickly remove and weigh the tray, then resume drying for another 2-4 hours. The material is considered dry by LOD when two consecutive weighings show a negligible difference (e.g., <0.1% of total mass).[3]
-
-
Unloading:
-
Once drying is complete, turn off the heat and allow the oven to cool to room temperature while still under vacuum.[5]
-
Slowly break the vacuum using an inert gas like nitrogen to prevent the influx of moist air.
-
Immediately transfer the dried, free-flowing powder to a sealed, labeled container in a low-humidity environment.
-
Submit a sample for final quality control analysis (Karl Fischer, residual solvents).
-
Protocol 2: Vacuum Desiccator Drying (Gentle, Small-Scale Method)
This method is ideal for small quantities (<5g) or for highly heat-sensitive materials where any heating is undesirable.
Step-by-Step Methodology:
-
Preparation:
-
Ensure the desiccator contains a fresh, active desiccant (e.g., phosphorus pentoxide, granular anhydrous calcium sulfate).
-
Place the wet product in a shallow dish or watch glass inside the desiccator.
-
-
Operation:
-
Seal the desiccator and connect it to a vacuum pump.
-
Evacuate the desiccator slowly to a stable, low pressure.
-
Close the valve, disconnect the pump, and allow the material to dry at ambient temperature.
-
-
Monitoring and Completion:
-
This process is slow and may take several days.
-
Dryness must be confirmed analytically via Karl Fischer titration, as visual inspection is unreliable.
-
References
- 1. This compound-57616-74-7 [ganeshremedies.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. Measurement of Loss on Drying (LOD) [pharmaspecialists.com]
- 5. API Manufacturing: SOP for Vacuum Drying Procedure – V 2.0 – SOP Guide for Pharma [pharmasop.in]
- 6. Vacuum Drying | Gentle Pharmaceutical Drying | SINOTHERMO [sinothermo.com]
- 7. 7357-67-7 CAS MSDS (4-(3-Chloropropyl)morpholine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. API Manufacturing: SOP for LOD and Moisture Content Determination – V 2.0 – SOP Guide for Pharma [pharmasop.in]
- 9. Water Content vs. Loss on Drying (LOD) [webofpharma.com]
- 10. mt.com [mt.com]
- 11. news-medical.net [news-medical.net]
- 12. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 13. azom.com [azom.com]
- 14. digivac.com [digivac.com]
- 15. Precision in Pharmaceuticals: Exploring Vacuum Oven Drying Method in Drug Manufacturing - Guangdong Yuanyao Test Equipment Co.,Ltd. [yuanyao-tech.com]
Validation & Comparative
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of 4-(3-Chloropropyl)morpholine Hydrochloride
This guide provides an in-depth comparison of analytical methodologies for the quantification and stability assessment of 4-(3-Chloropropyl)morpholine hydrochloride. As a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs), ensuring its purity and stability is paramount.[1][2] We will explore two distinct HPLC-based approaches, detailing their principles, performance, and the rationale behind their application. This document is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical methods for this compound.
The Analytical Challenge: Why Standard HPLC-UV is Insufficient
This compound is a small, polar molecule.[1][3] A primary challenge in its analysis is the absence of a significant chromophore in its structure, rendering it largely transparent to standard UV-Vis detectors used in HPLC. Furthermore, its polar nature makes it difficult to retain on traditional reversed-phase columns like C18, which rely on hydrophobic interactions.[4]
To overcome these limitations, two primary strategies are employed:
-
Pre-column Derivatization: A chemical reaction is used to attach a UV-active molecule (a chromophore) to the analyte before it is injected into the HPLC system.
-
Alternative Chromatographic Modes and Detectors: Techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) can be used.[4][5]
This guide will compare a robust Reversed-Phase HPLC-UV method following pre-column derivatization with a modern HILIC-MS method .
Comparative Analysis of HPLC Methodologies
The selection of an analytical method is a balance between the required sensitivity, available instrumentation, and the specific goals of the analysis (e.g., routine QC vs. impurity profiling). The table below summarizes the key performance characteristics of the two proposed methods.
| Parameter | Method A: RP-HPLC-UV with Derivatization | Method B: HILIC-MS | Rationale & Causality |
| Principle | Analyte is chemically modified to introduce a UV chromophore, then separated on a C18 column. | Polar analyte is retained on a polar stationary phase and detected by its mass-to-charge ratio. | Method A adapts the analyte for common instrumentation (HPLC-UV). Method B utilizes advanced technology suited for the analyte's intrinsic properties. |
| Sample Preparation | Multi-step: derivatization reaction, quenching/dilution. | Simple: dissolution and dilution. | Derivatization adds complexity and potential for variability but enables UV detection. HILIC-MS offers a more direct and faster sample preparation workflow. |
| Specificity | Good. Dependent on selective derivatization and chromatographic separation from by-products. | Excellent. Mass spectrometry provides definitive identification based on mass-to-charge ratio. | MS detection is inherently more specific than UV detection, which is crucial for identifying unknown impurities or degradants. |
| Sensitivity (LOD/LOQ) | Good to Excellent. Dependent on the molar absorptivity of the chosen derivatizing agent. | Excellent. Capable of reaching very low detection limits (µg/kg or ppb levels).[4][5] | While derivatization can significantly enhance sensitivity for UV detection, MS is typically superior for trace-level analysis. |
| Linearity (R²) | Typically >0.999 | Typically >0.999 | Both methods, when properly developed and validated, can achieve excellent linearity over a defined concentration range.[6][7] |
| Accuracy (% Recovery) | Typically 98-102% | Typically 95-105% | Accuracy is contingent on method validation. The multi-step nature of derivatization requires careful control to ensure complete and reproducible reaction for high accuracy.[6][7] |
| Instrumentation | Standard HPLC with UV/PDA Detector | LC-MS System (e.g., Q-TOF, Triple Quadrupole) | Method A is accessible to most analytical labs. Method B requires a significant capital investment in mass spectrometry equipment. |
Detailed Experimental Protocol: RP-HPLC-UV with Pre-column Derivatization
This section provides a self-validating protocol for the analysis of this compound using 1-Naphthyl isothiocyanate (NIT) as the derivatizing agent. NIT reacts with the secondary amine of the morpholine moiety to form a thiourea derivative with strong UV absorbance.[7]
Reagents and Materials
-
This compound Reference Standard
-
1-Naphthyl isothiocyanate (NIT), 98% or higher purity
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade or Milli-Q
-
Triethylamine (TEA)
-
Formic Acid, ~99%
Solution Preparation
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Derivatizing Reagent (NIT Solution): Dissolve 100 mg of NIT in 10 mL of Acetonitrile. (Prepare fresh daily).
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of Diluent.
-
Working Standard Solution (100 µg/mL): Dilute 1 mL of the Standard Stock Solution to 10 mL with Diluent.
Derivatization Procedure
-
Transfer 1.0 mL of the Working Standard Solution (or sample solution) into a 10 mL volumetric flask.
-
Add 100 µL of Triethylamine to catalyze the reaction.
-
Add 200 µL of the NIT Solution.
-
Vortex the mixture for 30 seconds.
-
Allow the reaction to proceed at room temperature for 30 minutes, protected from light.
-
Dilute to the mark with Diluent and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.
HPLC Chromatographic Conditions
-
HPLC System: Agilent 1200 series or equivalent with a PDA/UV detector.
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0.0 50 50 15.0 10 90 20.0 10 90 20.1 50 50 | 25.0 | 50 | 50 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
Workflow Diagram
Caption: Workflow for HPLC-UV analysis via pre-column derivatization.
Protocol for Stability-Indicating Method Validation: Forced Degradation
A critical component of a trustworthy analytical method is its ability to be "stability-indicating." This means the method can accurately measure the analyte in the presence of its degradation products.[8] Forced degradation studies are performed to intentionally degrade the drug substance under harsh conditions to generate these products.[9][10]
Stress Conditions
Forced degradation should be performed on a solution of this compound (e.g., 1 mg/mL in water) under the following conditions as recommended by ICH guidelines.[9][11]
-
Acid Hydrolysis: Add 1 mL of 1M HCl to 1 mL of drug solution. Heat at 60°C for 4 hours.
-
Base Hydrolysis: Add 1 mL of 1M NaOH to 1 mL of drug solution. Keep at room temperature for 2 hours.
-
Oxidative Degradation: Add 1 mL of 3% H₂O₂ to 1 mL of drug solution. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Expose the solid drug substance to 105°C in a hot air oven for 24 hours.
-
Photolytic Degradation: Expose the drug solution to a photostability chamber (providing illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter) for 7 days.
Sample Preparation Post-Degradation
-
Cool: Allow all samples to cool to room temperature.
-
Neutralize: Carefully neutralize the acid and base-stressed samples with an equivalent amount of base or acid, respectively.
-
Dilute: Dilute all samples (including thermal and photolytic samples dissolved in diluent) to a suitable concentration (e.g., 100 µg/mL).
-
Analyze: Analyze the stressed samples using the validated HPLC method alongside an unstressed control sample. The goal is to demonstrate that the peaks for any degradation products are well-separated from the main analyte peak.
Forced Degradation Logic Diagram
Caption: Logical workflow for a forced degradation study.
Conclusion and Recommendations
For routine quality control of this compound where a UV detector is the standard, the RP-HPLC-UV method with pre-column derivatization is a robust, reliable, and accessible choice. Its performance is well-understood, and with proper validation, including forced degradation studies, it can be established as a stability-indicating method.
For research-intensive applications, such as impurity profiling, metabolite identification, or when ultimate sensitivity is required, the HILIC-MS method is superior. Its high specificity and sensitivity, combined with simpler sample preparation, provide unparalleled analytical power, albeit at a higher instrumentation cost.
The choice between these methods should be guided by the specific analytical requirements, available resources, and the stage of drug development.
References
- 1. This compound [lgcstandards.com]
- 2. This compound-57616-74-7 [ganeshremedies.com]
- 3. 4-(3-Chloropropyl)morpholine 97 57616-74-7 [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijsred.com [ijsred.com]
- 7. High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. biomedres.us [biomedres.us]
- 11. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Characterization of 4-(3-Chloropropyl)morpholine HCl and Its Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of a Key Pharmaceutical Intermediate
4-(3-Chloropropyl)morpholine and its hydrochloride salt are pivotal building blocks in modern pharmaceutical synthesis.[1][2] Most notably, this compound serves as a key intermediate in the manufacturing of Gefitinib, a targeted therapy for certain types of non-small cell lung cancer.[1] The morpholine ring system is a versatile scaffold in medicinal chemistry, and its derivatives are explored for a wide range of therapeutic applications, including antimicrobial agents.[1][3][4]
Given its role in producing active pharmaceutical ingredients (APIs), the structural integrity and purity of 4-(3-Chloropropyl)morpholine HCl and any subsequent derivatives are non-negotiable. A robust analytical characterization is essential to ensure the final API is safe, effective, and free from potentially harmful impurities. This guide provides an in-depth comparison of the primary analytical techniques used to characterize these compounds, explaining not just the "how" but the fundamental "why" behind each experimental choice.
The Analytical Imperative: Why a Multi-Faceted Approach is Essential
Characterizing morpholine derivatives presents a unique set of challenges. These molecules contain both an ether and an amine group, lending them a degree of polarity that can complicate analysis.[5] Furthermore, the synthesis of derivatives involves the substitution of the terminal chlorine atom, leading to new compounds with distinct physicochemical properties. A single analytical technique is insufficient to provide a complete picture. Therefore, a multi-technique approach, leveraging the strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), is the industry standard for unequivocal identification, structure confirmation, and purity assessment.
Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: The "Why" of NMR NMR spectroscopy is the gold standard for unambiguous structure determination. It provides detailed information about the carbon-hydrogen framework of a molecule, allowing us to map out the precise connectivity of atoms. For a known compound like 4-(3-Chloropropyl)morpholine, NMR confirms its identity. For a new derivative, it is the primary tool used to prove that the desired chemical transformation has occurred at the correct position. For instance, if the chlorine is substituted by another group, NMR will show distinct changes in the chemical shifts of the adjacent methylene protons, providing definitive evidence of the reaction's success.
Visualizing Structural Differences
Caption: Structural comparison of the parent compound and a derivative.
Comparative NMR Data Analysis The table below illustrates the expected ¹H NMR spectral changes upon substitution of the chlorine atom. The protons closest to the site of modification (Hc) experience the most significant shift.
| Proton Label | 4-(3-Chloropropyl)morpholine (Expected δ ppm) | Hypothetical Amine Derivative (Expected δ ppm) | Rationale for Shift |
| Ha (Morpholine) | ~3.6 - 3.8 | ~3.6 - 3.8 | Distant from the reaction site; minimal change expected. |
| Hb (Morpholine) | ~2.4 - 2.6 | ~2.4 - 2.6 | Distant from the reaction site; minimal change expected. |
| Hc (Propyl chain) | ~3.6 (t) | ~2.7 - 2.9 (t) | Chlorine is strongly electron-withdrawing, "deshielding" the proton and shifting it downfield. The less electronegative nitrogen in the amine derivative causes an upfield shift. |
| Hd (Propyl chain) | ~2.5 (t) | ~2.4 - 2.6 (t) | Minor change expected. |
| He (Propyl chain) | ~1.9 (m) | ~1.7 - 1.8 (m) | Minor change expected. |
| Note: Data is illustrative. Actual chemical shifts (δ) are dependent on the solvent and specific derivative structure. The parent compound's spectral data can be found in literature.[6] |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Spectrometer Setup: Place the NMR tube in the spectrometer. Ensure the instrument is locked onto the solvent's deuterium signal and properly shimmed to achieve a homogeneous magnetic field.
-
Acquisition: Acquire the ¹H NMR spectrum using standard instrument parameters. A typical experiment involves a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Data Processing: Process the resulting Free Induction Decay (FID) by applying a Fourier transform, phasing the spectrum, and integrating the peaks.
Molecular Weight and Fragmentation Confirmation by Mass Spectrometry (MS)
Expertise & Experience: The "Why" of MS While NMR confirms the molecular skeleton, Mass Spectrometry confirms the molecular weight.[3][4] This is a crucial, complementary piece of evidence. For halogenated compounds like 4-(3-Chloropropyl)morpholine, MS offers a unique confirmatory feature: the isotopic pattern of chlorine. Naturally occurring chlorine exists as two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. The mass spectrometer will detect two molecular ion peaks (M+ and M+2) separated by 2 mass units with a ~3:1 intensity ratio, providing a powerful signature for the presence of a single chlorine atom. This technique is also invaluable for identifying impurities and degradation products.
Workflow for GC-MS Analysis
References
- 1. nbinno.com [nbinno.com]
- 2. scbt.com [scbt.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity [iris.unibas.it]
- 5. Liquid phase method for morpholine - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 6. 4-(3-Chloropropyl)morpholine synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to the Reactivity of 4-(3-Chloropropyl)morpholine and Other Alkylating Agents
<From the Senior Application Scientist's Desk
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within pharmaceutical development, the selection of an appropriate alkylating agent is a critical decision that dictates reaction efficiency, yield, and impurity profiles. 4-(3-Chloropropyl)morpholine is a valuable bifunctional molecule, incorporating a reactive alkyl chloride for nucleophilic substitution and a morpholine ring, a common pharmacophore.[1][2] This guide provides an in-depth comparison of its reactivity against other common alkylating agents, supported by foundational chemical principles and actionable experimental protocols.
Understanding the Fundamentals of Alkylating Agent Reactivity
The reactivity of an alkylating agent in a nucleophilic substitution reaction, typically a bimolecular (SN2) process for primary halides like 4-(3-Chloropropyl)morpholine, is governed by a confluence of factors.[3][4] A comprehensive understanding of these principles is essential for rational reaction design.
-
The Substrate (Alkyl Group): Steric hindrance around the electrophilic carbon atom is a primary determinant of SN2 reaction rates. As steric bulk increases from methyl to primary to secondary, the reaction rate decreases significantly.[4][5] Tertiary halides are generally unreactive via the SN2 mechanism.[4][5][6] 4-(3-Chloropropyl)morpholine, being a primary alkyl chloride, possesses a favorable steric profile for SN2 attack.
-
The Leaving Group: The efficacy of a leaving group is inversely related to its basicity; weaker bases are better leaving groups because they are more stable upon departure.[6][7] For halogens, the leaving group ability increases down the group: I > Br > Cl > F.[5] Sulfonate esters, such as tosylates (OTs) and mesylates (OMs), are excellent leaving groups due to the resonance stabilization of their negative charge.[8][9][10]
-
The Nucleophile: The nature of the nucleophile is crucial. Strong, negatively charged nucleophiles generally accelerate SN2 reactions.[11][12][13]
-
The Solvent: Solvents play a profound role in modulating nucleophile reactivity.[3][14]
-
Polar Protic Solvents (e.g., water, methanol, ethanol) can form hydrogen bonds with nucleophiles, creating a "solvent cage" that stabilizes and shields them, thereby decreasing their reactivity and slowing down SN2 reactions.[3][15][16]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile, acetone) are polar enough to dissolve the nucleophilic salt but do not form hydrogen bonds with the anion.[15][16] This leaves the nucleophile "naked" and highly reactive, significantly increasing SN2 reaction rates.[14][15][17] For instance, the reaction of bromoethane with potassium iodide occurs 500 times faster in acetone than in methanol.[3]
-
Comparative Reactivity Analysis
To contextualize the reactivity of 4-(3-Chloropropyl)morpholine, we will compare it with three other representative alkylating agents:
-
Benzyl Bromide: A highly reactive primary benzylic halide.
-
1-Chlorobutane: A simple primary alkyl chloride for direct comparison.
-
Ethyl Tosylate: A primary alkyl electrophile with an excellent sulfonate leaving group.
The reactivity of these agents in SN2 reactions generally follows the order: Benzyl Bromide > Ethyl Tosylate > 4-(3-Chloropropyl)morpholine ≈ 1-Chlorobutane .
Explaining the Reactivity Hierarchy:
-
Benzyl Bromide: Its enhanced reactivity is due to two factors. First, bromine is a better leaving group than chlorine.[7] Second, the phenyl ring stabilizes the SN2 transition state through orbital overlap, lowering the activation energy.[18] Benzylic carbocations are also resonance-stabilized, making benzyl bromide highly reactive.[19][20]
-
Ethyl Tosylate: The tosylate group is an exceptionally good leaving group, significantly better than chloride, because its negative charge is delocalized by resonance over three oxygen atoms.[7][9][10] This makes tosylates generally more reactive than their corresponding alkyl chlorides.[7][21]
-
4-(3-Chloropropyl)morpholine vs. 1-Chlorobutane: These two primary alkyl chlorides are expected to have similar reactivity. The primary factor governing their reaction rate is the carbon-chlorine bond. While the morpholine group in 4-(3-Chloropropyl)morpholine is relatively distant from the reaction center and has a minor electronic effect, it can act as an internal base or nucleophile under certain conditions, potentially leading to side reactions like cyclization.
Quantitative Data Summary
While specific kinetic data depends heavily on the nucleophile, solvent, and temperature, the following table provides a qualitative and relative reactivity ranking for a typical SN2 reaction (e.g., with sodium azide in DMSO).
| Alkylating Agent | Structure | Leaving Group | Substrate Type | Relative Reactivity | Key Rationale |
| Benzyl Bromide | Ph-CH₂-Br | Bromide (-Br) | Primary, Benzylic | Very High | Excellent leaving group; Transition state stabilized by phenyl ring.[18] |
| Ethyl Tosylate | CH₃CH₂-OTs | Tosylate (-OTs) | Primary | High | Exceptionally good leaving group due to resonance stabilization.[7][9] |
| 4-(3-Chloropropyl)morpholine | Mor- (CH₂)₃-Cl | Chloride (-Cl) | Primary | Moderate | Standard primary alkyl chloride reactivity; sterically unhindered.[5] |
| 1-Chlorobutane | CH₃(CH₂)₃-Cl | Chloride (-Cl) | Primary | Moderate | Baseline reactivity for a simple primary alkyl chloride. |
Experimental Protocol: A Competitive Reactivity Study via HPLC
To empirically determine the relative reactivity of these agents, a competitive experiment is the most direct and self-validating approach. This protocol describes a method to compare the reactivity of 4-(3-Chloropropyl)morpholine and Benzyl Bromide with a common nucleophile, using High-Performance Liquid Chromatography (HPLC) for monitoring.
Objective:
To determine the relative rate of consumption of 4-(3-Chloropropyl)morpholine and Benzyl Bromide when reacted with a limited amount of a nucleophile.
Materials:
-
4-(3-Chloropropyl)morpholine
-
Benzyl Bromide
-
Sodium Phenoxide (Nucleophile)
-
Acetonitrile (ACN, HPLC-grade, as polar aprotic solvent)
-
Internal Standard (e.g., Naphthalene)
-
HPLC system with a UV detector and a C18 column
-
Volumetric flasks, pipettes, and autosampler vials
Workflow Diagram
Caption: Workflow for the competitive alkylation kinetics study.
Step-by-Step Methodology:
-
Preparation of Stock Solutions:
-
Alkylating Agent Mix: Accurately prepare a 0.1 M solution in ACN containing both 4-(3-Chloropropyl)morpholine and Benzyl Bromide.
-
Nucleophile Solution: Prepare a 0.05 M solution of Sodium Phenoxide in ACN. The nucleophile is the limiting reagent.
-
Internal Standard (IS) Solution: Prepare a 0.05 M solution of Naphthalene in ACN.
-
-
Reaction Setup:
-
In a temperature-controlled reaction vessel (e.g., a jacketed flask at 40°C), add a known volume of the Alkylating Agent Mix and the Internal Standard solution.
-
Allow the solution to thermally equilibrate.
-
-
Reaction Initiation and Sampling:
-
Initiate the reaction by rapidly adding the Sodium Phenoxide solution. This is time zero (t=0).
-
Immediately withdraw the first aliquot (e.g., 100 µL) and quench it in a vial containing 900 µL of a quenching solution (e.g., 0.1% formic acid in ACN) to stop the reaction.
-
Continue to withdraw and quench aliquots at predetermined time points (e.g., 5, 15, 30, 60, 90 minutes).
-
-
HPLC Analysis:
-
Method: Develop an HPLC method on a C18 column that provides baseline separation of 4-(3-Chloropropyl)morpholine, Benzyl Bromide, Naphthalene, and the expected products. A gradient elution with water and ACN is typically effective.
-
Detection: Use a UV detector at a wavelength where all compounds of interest have reasonable absorbance (e.g., 254 nm).
-
Analysis: Inject each quenched time-point sample into the HPLC.
-
-
Data Analysis:
-
For each chromatogram, integrate the peak areas for 4-(3-Chloropropyl)morpholine, Benzyl Bromide, and the Naphthalene internal standard.
-
Calculate the normalized area for each alkylating agent at each time point: Normalized Area = (Area of Alkylating Agent) / (Area of Internal Standard).
-
Plot the Normalized Area of each reactant versus time. The agent that is consumed faster (i.e., has a steeper negative slope) is the more reactive one under these conditions.
-
Causality and Trustworthiness in Protocol Design
-
Why a Competitive Study? This design minimizes variability. Both agents are subjected to the exact same conditions (temperature, concentration, solvent), so any observed difference in reaction rate is directly attributable to their intrinsic reactivity.
-
Why an Internal Standard? The internal standard corrects for variations in injection volume and potential sample evaporation, ensuring that the quantitative data is robust and trustworthy.[22]
-
Why HPLC Monitoring? HPLC is a powerful technique for kinetic analysis as it allows for the simultaneous quantification of multiple components (reactants, products, and standards) in a complex mixture.[23][24][25][26]
-
Why Quenching? Rapidly stopping the reaction at each time point is critical to accurately capture the concentration profile over time.
Conclusion
4-(3-Chloropropyl)morpholine is a moderately reactive primary alkylating agent, with a reactivity profile similar to other simple primary alkyl chlorides. Its performance is governed by the well-understood principles of SN2 reactions. It is significantly less reactive than agents with better leaving groups (like tosylates) or those with structures that stabilize the reaction's transition state (like benzyl halides). The choice of solvent is paramount; polar aprotic solvents like acetonitrile or DMF will markedly increase its alkylation efficiency. For drug development professionals, this means that while 4-(3-Chloropropyl)morpholine is a reliable and sterically accessible electrophile, reaction optimization through the judicious selection of solvent and temperature is key to achieving desired outcomes. The experimental protocol outlined provides a robust framework for empirically validating these reactivity principles in your own laboratory setting.
References
- 1. 4-(3-Chloropropyl)morpholine | C7H14ClNO | CID 95834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 6. byjus.com [byjus.com]
- 7. The leaving group in the nucleophilic substitution - SN2 [quimicaorganica.org]
- 8. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. Factors affecting nucleophilic substitution reactions finished d | PDF [slideshare.net]
- 14. quora.com [quora.com]
- 15. SN2 Effect of Solvent | OpenOChem Learn [learn.openochem.org]
- 16. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 17. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 18. rajdhanicollege.ac.in [rajdhanicollege.ac.in]
- 19. quora.com [quora.com]
- 20. PROBLEM 20 Which alkyl halide would you expect to be more reactive in an .. [askfilo.com]
- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
- 25. HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. taylorfrancis.com [taylorfrancis.com]
A Senior Application Scientist's Guide: 4-(3-Chloropropyl)morpholine vs. 4-(2-Chloroethyl)morpholine in Synthetic Chemistry
For researchers, medicinal chemists, and professionals in drug development, the choice of an alkylating agent is a critical decision that profoundly impacts reaction efficiency, yield, and the purity of the final active pharmaceutical ingredient (API). Among the plethora of available reagents, 4-(3-Chloropropyl)morpholine and 4-(2-Chloroethyl)morpholine are two structurally similar yet mechanistically distinct building blocks. Both are extensively used to introduce the morpholine moiety—a privileged scaffold in medicinal chemistry known to enhance solubility and pharmacokinetic properties.
This guide provides an in-depth comparison of these two critical intermediates. We will dissect their reactivity, explore the mechanistic nuances dictated by a single carbon atom difference in their alkyl chains, and present experimental data to inform your synthetic strategies.
Physicochemical Properties: A Head-to-Head Comparison
A foundational understanding begins with the basic physical and chemical properties of these reagents. While similar, these characteristics influence handling, reaction setup, and purification.
| Property | 4-(3-Chloropropyl)morpholine | 4-(2-Chloroethyl)morpholine |
| CAS Number | 7357-67-7[1][2] | 3240-94-6 (Free Base) / 3647-69-6 (HCl Salt)[3][4] |
| Molecular Formula | C₇H₁₄ClNO[2][5] | C₆H₁₂ClNO[3][4] |
| Molecular Weight | 163.65 g/mol [2][5] | 149.62 g/mol (Free Base) / 186.08 g/mol (HCl Salt)[3][6] |
| Appearance | Colorless to light yellow liquid/oil[7][8] | White to beige crystalline powder (HCl Salt)[9] |
| Boiling Point | ~115°C @ 25 mmHg[2] | ~128-130°C @ 2 mmHg (Free Base)[10] |
| Melting Point | N/A (Liquid at RT) | ~180-185°C (decomposes) (HCl Salt)[9] |
| Common Form | Typically supplied as the free base (liquid) | Often supplied as the hydrochloride (HCl) salt for stability[6][9] |
The Decisive Factor: Mechanistic Divergence of the Propyl vs. Ethyl Spacer
The seemingly minor difference of one methylene group (-CH₂-) between the morpholine nitrogen and the terminal chlorine atom creates a significant divergence in their reaction mechanisms and, consequently, their synthetic utility.
4-(3-Chloropropyl)morpholine: The Predictable SN2 Workhorse
This reagent primarily reacts through a direct bimolecular nucleophilic substitution (SN2) mechanism.[11] The three-carbon spacer makes intramolecular cyclization to form a four-membered azetidinium ring energetically unfavorable due to significant ring strain.[12] Therefore, in the presence of a nucleophile (e.g., a deprotonated phenol, amine, or thiol), the reaction proceeds in a straightforward and predictable manner. This leads to cleaner reaction profiles and a lower propensity for side-product formation.
4-(2-Chloroethyl)morpholine: The Highly Reactive, Double-Edged Sword
In contrast, the two-carbon spacer in 4-(2-chloroethyl)morpholine facilitates a competing intramolecular reaction. The morpholine nitrogen can readily attack the adjacent carbon bearing the chlorine atom, forming a highly strained and reactive three-membered aziridinium ion intermediate. This process is favored as it proceeds through a 5-exo-tet transition state, which is kinetically preferred according to Baldwin's rules for ring closure.[13]
This aziridinium cation is a potent electrophile. While this can lead to faster reaction rates compared to its propyl counterpart, it also introduces complexity. The ring can be opened by the intended nucleophile, but also by other nucleophilic species present in the reaction mixture, potentially leading to a mixture of products and complicating purification.
Performance in Synthesis: A Comparative Analysis
The mechanistic differences directly translate into tangible performance metrics in the laboratory.
| Performance Metric | 4-(3-Chloropropyl)morpholine | 4-(2-Chloroethyl)morpholine | Rationale |
| Predictability | High | Moderate to Low | The direct SN2 pathway is straightforward. The aziridinium intermediate can react in multiple ways. |
| Side Products | Generally Low | Higher Potential | Cleaner SN2 reaction vs. the highly reactive aziridinium intermediate.[14] |
| Reaction Control | Easier | Requires more optimization | Fewer competing pathways to manage. |
| Yield & Purity | Often Higher | Variable | Lower side-product formation leads to higher isolated yields of the desired compound. |
| Applications | Preferred for complex, late-stage syntheses where purity is critical (e.g., Gefitinib synthesis).[2][7] | Widely used for various pharmaceuticals (e.g., Floredil, Nimorazole) and as an intermediate for dyestuffs and agrochemicals.[6][9][15] |
Application Focus: Synthesis of Antipsychotic Drug Intermediates
Both reagents are instrumental in the synthesis of various central nervous system (CNS) drugs, particularly antipsychotics.[1][16] A common synthetic route involves the N-alkylation of a heterocyclic core, such as a phenothiazine.[17]
Experimental Protocol: N-Alkylation of 2-Chlorophenothiazine
This protocol details a representative synthesis for producing an intermediate common in the manufacturing of first-generation antipsychotics.
References
- 1. nbinno.com [nbinno.com]
- 2. 4-(3-Chloropropyl)morpholine | 7357-67-7 [chemicalbook.com]
- 3. 4-(2-Chloroethyl)morpholine synthesis - chemicalbook [chemicalbook.com]
- 4. 4-(2-Chloroethyl)morpholine | C6H12ClNO | CID 76727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-(3-Chloropropyl)morpholine | C7H14ClNO | CID 95834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-(2-Chloroethyl)morpholine hydrochloride-3647-69-6 [ganeshremedies.com]
- 7. nbinno.com [nbinno.com]
- 8. 4-(3-Chloropropyl)morpholine, 95% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 9. 4-(2-Chloroethyl)morpholine hydrochloride Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. academicjournals.org [academicjournals.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Intramolecular reaction - Wikipedia [en.wikipedia.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. nbinno.com [nbinno.com]
- 16. A review on synthesis of FDA-approved antipsychotic drugs: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist’s Guide to Structural Confirmation of Reaction Products Using 2D NMR
Introduction: Beyond the Lines – Why 1D NMR Is Often Not Enough
In the realm of chemical synthesis and drug development, the unequivocal confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) serves as the initial workhorse for structural assessment, its utility rapidly diminishes with increasing molecular complexity. For larger molecules, overlapping signals in ¹H NMR and the inherent ambiguity of ¹³C chemical shifts can lead to a puzzle with too many possible solutions[1][2].
This is where two-dimensional (2D) NMR spectroscopy becomes an indispensable tool. By spreading NMR signals across two frequency dimensions, 2D NMR resolves overlapping peaks and, more importantly, reveals correlations between nuclei.[3] These correlations provide direct evidence of through-bond connectivity and through-space proximity, allowing researchers to piece together a molecular structure with a high degree of confidence. This guide provides a practical, in-depth comparison of key 2D NMR techniques, grounded in the logic of experimental design and data interpretation for the unambiguous structural confirmation of reaction products.
The Foundation: Meticulous Sample Preparation
Before any advanced analysis, the quality of the NMR data is fundamentally dictated by the quality of the sample. Overlooking this step is a common pitfall that no amount of sophisticated instrumentation can fully rectify. A high-quality sample ensures optimal magnetic field homogeneity (shimming), leading to sharp, well-resolved peaks.
Experimental Protocol: Preparing a High-Quality NMR Sample
-
Analyte Purity: Start with a purified reaction product. Paramagnetic impurities (e.g., residual metal catalysts like Fe²⁺ or Cu²⁺) are particularly detrimental, causing severe line broadening that can obscure signals entirely.[4]
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the analyte to form a homogenous solution.[5] The principle of "like dissolves like" is a good starting point. The solvent's residual peak should not overlap with key analyte signals.
-
Concentration Optimization: The required concentration depends on the experiments planned.
-
Filtration: Ensure the solution is free of any particulate matter. Suspended solids will disrupt the magnetic field homogeneity, leading to broad lines.[6] A simple and effective method is to filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, dry NMR tube.[6]
-
Volume and Positioning: Fill the NMR tube to a standard height (typically 4-5 cm or ~0.6-0.7 mL for a 5 mm tube).[4][7] This ensures the sample spans the active region of the spectrometer's radiofrequency coil, which is critical for quantitative accuracy and minimizing shimming artifacts.[7]
The 2D NMR Toolkit: A Comparative Overview
The power of 2D NMR lies in using a suite of experiments where each provides a unique piece of the structural puzzle. The four most critical experiments for small molecule characterization are COSY, HSQC, HMBC, and NOESY/ROESY.
| Experiment | Full Name | Information Gained | Correlation Type | Primary Application | Key Considerations |
| COSY | CO rrelation S pectroscopY | ¹H—¹H scalar (J) coupling | Through-bond (2-3 bonds) | Identifying proton spin systems; connecting adjacent protons. | Does not show correlations across non-protonated atoms (e.g., quaternary carbons, heteroatoms).[3][8] |
| HSQC | H eteronuclear S ingle Q uantum C oherence | Direct ¹H—¹³C one-bond correlation | Through-bond (1 bond) | Assigning protons to their directly attached carbons. | Quaternary carbons are not observed. Edited HSQC can differentiate CH/CH₃ from CH₂ groups.[9][10] |
| HMBC | H eteronuclear M ultiple B ond C oherence | Long-range ¹H—¹³C correlations | Through-bond (2-4 bonds) | Assembling molecular fragments by connecting atoms across quaternary carbons and heteroatoms.[8][9] | One-bond correlations are suppressed. Absence of a peak does not definitively rule out a correlation due to small coupling constants.[9] |
| NOESY/ROESY | N uclear O verhauser E ffect S pectroscopY / R otating-frame OE S pectroscopY | ¹H—¹H spatial proximity | Through-space (< 5 Å) | Determining relative stereochemistry and 3D conformation.[11][12] | For medium-sized molecules (~1000-3000 Da), the NOE can be near zero; ROESY is the required alternative in these cases.[11][13] |
A Self-Validating Workflow for Structure Elucidation
The process of structure elucidation is not linear but iterative, where data from each experiment is used to build upon and validate information from others. The following workflow provides a robust and logical progression from sample to final structure.
Experimental Workflow: From 1D Data to 2D Confirmation
-
Acquire High-Quality 1D Spectra:
-
¹H NMR: Obtain a high signal-to-noise proton spectrum. This provides initial information on chemical shifts, integrations (proton count), and coupling patterns (multiplicity).
-
¹³C NMR & DEPT: Acquire a broadband-decoupled ¹³C spectrum to identify the number of unique carbon environments. Run a DEPT-135 (or edited HSQC) experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.[1]
-
-
Define Spin Systems with COSY:
-
The COSY spectrum reveals which protons are coupled to each other, typically through two or three bonds.[3]
-
Interpretation: Trace the connections from a diagonal peak to its corresponding cross-peaks to map out isolated networks of coupled protons (spin systems). This effectively breaks the molecule down into smaller, manageable fragments.
-
-
Link Protons to Carbons with HSQC:
-
The HSQC experiment is a powerful and sensitive method that correlates each proton signal with the signal of the carbon it is directly attached to.[9][14]
-
Interpretation: Each cross-peak in the HSQC spectrum definitively links a specific proton resonance to a specific carbon resonance, providing unambiguous C-H bond information. This allows you to "label" the carbon skeleton with its attached protons.
-
-
Assemble the Fragments with HMBC:
-
This is arguably the most critical experiment for piecing the puzzle together. The HMBC spectrum shows correlations between protons and carbons that are two, three, and sometimes four bonds apart.[15][16]
-
Interpretation: Look for correlations from protons to carbons that lack a direct one-bond connection (i.e., they do not have a corresponding peak in the HSQC). These long-range correlations bridge the gaps between the spin systems identified in the COSY, often through quaternary carbons or heteroatoms, revealing the complete carbon skeleton.
-
-
Confirm 3D Structure with NOESY/ROESY:
-
Once the 2D connectivity is established, the final step is to confirm the three-dimensional arrangement of atoms. The NOESY experiment detects protons that are close to each other in space (< 5 Å), regardless of whether they are connected through bonds.[12]
-
Interpretation: Cross-peaks in a NOESY spectrum provide evidence for through-space proximity, which is crucial for assigning relative stereochemistry at chiral centers or determining the geometry of double bonds. For intermediate-sized molecules where the standard NOE effect may be null, the ROESY experiment should be used as it provides a positive signal regardless of molecular tumbling rate.[13][17]
-
Caption: A systematic workflow for 2D NMR-based structural elucidation.
The Logic of Data Integration: A Self-Validating System
The true power of this workflow lies in the cross-validation between experiments. The final proposed structure must be consistent with all of the acquired data.
-
A COSY correlation between two protons, H-A and H-B, implies they are 2-3 bonds apart.
-
The HSQC will identify their attached carbons, C-A and C-B.
-
The HMBC must then show a correlation from H-A to C-B (a ³J coupling) and/or from H-B to C-A (a ³J coupling).
-
If H-A and H-B are on adjacent carbons in a flexible chain, the NOESY may show a weak correlation, but if they are held rigidly close in space by the molecule's conformation, a strong NOE will be observed.
Any inconsistencies in this web of correlations indicate an incorrect structural assignment, prompting a re-evaluation of the data. This iterative process of proposing and testing a structure against the complete dataset ensures a trustworthy and authoritative result.
Caption: Logical integration of 2D NMR data to confirm a molecular structure.
Case Study: Elucidating an Unknown Metabolite
To illustrate the process, consider the structural elucidation of an unknown natural product.[18] A combination of 1D and 2D NMR experiments was used to prove its identity. The ¹H and ¹³C spectra suggested a triterpenoid saponin structure. A COSY spectrum established the proton connectivity within the sugar moiety and within the rigid steroid-like core. An HSQC spectrum then assigned each proton to its corresponding carbon. The crucial connections, such as the linkage point of the sugar to the core, were established via HMBC correlations from the anomeric proton of the sugar to a carbon in the triterpenoid skeleton. Finally, NOESY experiments confirmed the relative stereochemistry at multiple chiral centers within the core by showing spatial proximity between axial and equatorial protons, leading to an unambiguous structural assignment.[18]
Conclusion
For researchers, scientists, and drug development professionals, 2D NMR is not merely a supplementary technique but a fundamental requirement for the rigorous, unambiguous structural confirmation of novel chemical entities. By systematically applying a suite of experiments—COSY, HSQC, HMBC, and NOESY/ROESY—one can build a self-validating network of correlations that moves from basic connectivity to complete three-dimensional architecture. This methodical approach, rooted in the causality of experimental choices and the logical integration of data, transforms spectral interpretation from an art of inference into a science of confirmation, ensuring the integrity and reliability of chemical research.
References
- 1. anuchem.weebly.com [anuchem.weebly.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. organomation.com [organomation.com]
- 5. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 6. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 7. depts.washington.edu [depts.washington.edu]
- 8. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 10. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 11. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 12. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 13. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 14. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]
- 15. emerypharma.com [emerypharma.com]
- 16. youtube.com [youtube.com]
- 17. UCSD SSPPS NMR Facility: NOESY and ROESY [sopnmr.blogspot.com]
- 18. ugent.be [ugent.be]
A Researcher's Guide to Investigating Cross-Resistance of Novel 4-(3-Chloropropyl)morpholine Derivatives in Oncology
For drug development professionals and researchers in oncology, the emergence of drug resistance is a formidable challenge. Novel compounds, even those with promising initial efficacy, can be rendered ineffective by the remarkable adaptability of cancer cells. Therefore, a proactive and rigorous assessment of cross-resistance is not merely a supplementary study but a critical step in the preclinical evaluation of new chemical entities. This guide provides an in-depth, technical framework for conducting cross-resistance studies of compounds synthesized from the versatile scaffold, 4-(3-chloropropyl)morpholine. This starting material is a key intermediate in the synthesis of established anticancer agents, such as the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor (TKI), Gefitinib, making its derivatives a continued area of interest in cancer research.[1][2]
This guide is designed to empower researchers with the rationale behind experimental choices and to provide a self-validating system for generating robust and reproducible data.
The Rationale for Cross-Resistance Studies: Beyond Initial Efficacy
The development of resistance to a specific drug is often not an isolated event. The underlying molecular changes that allow a cancer cell to survive in the presence of one therapeutic agent can inadvertently confer resistance to other, often structurally or mechanistically related, compounds. This phenomenon, known as cross-resistance, can significantly limit the therapeutic options for patients who have relapsed on a prior line of therapy.
For novel compounds derived from 4-(3-chloropropyl)morpholine, which often target protein kinases, understanding their potential for cross-resistance with existing drugs is paramount. For instance, in the context of non-small cell lung cancer (NSCLC), acquired resistance to first-generation EGFR TKIs like Gefitinib is frequently driven by a secondary mutation in the EGFR gene, T790M, or by the amplification of the MET oncogene.[3][4] A newly synthesized inhibitor might be highly effective against the primary activating mutations but could be completely inactive in the presence of these resistance mechanisms. Therefore, a comprehensive cross-resistance profile is essential to define the potential clinical positioning of a new drug candidate.
Experimental Workflow for Cross-Resistance Assessment
The following is a detailed, step-by-step workflow for assessing the cross-resistance profile of novel compounds synthesized from 4-(3-chloropropyl)morpholine. This workflow is designed to be a self-validating system, with built-in controls and checkpoints to ensure the integrity of the data.
Part 1: Generation and Characterization of Resistant Cell Lines
The foundation of a robust cross-resistance study is the use of well-characterized resistant cell lines. The "gradual drug induction" or "dose escalation" method is a widely accepted approach that mimics the clinical development of acquired resistance.[5][6]
Protocol 1: Generation of a Gefitinib-Resistant NSCLC Cell Line
-
Initial Cell Culture and IC50 Determination:
-
Culture a well-characterized, Gefitinib-sensitive NSCLC cell line (e.g., HCC827 or PC-9, which harbor an EGFR exon 19 deletion) in appropriate media.
-
Perform a baseline dose-response assay (e.g., MTT or SRB, see Protocol 2) to determine the initial half-maximal inhibitory concentration (IC50) of Gefitinib for the parental cell line.[7]
-
-
Dose Escalation:
-
Begin by continuously exposing the parental cells to Gefitinib at a concentration equal to the IC20 (the concentration that inhibits growth by 20%).
-
Once the cells resume a normal growth rate, passage them and increase the Gefitinib concentration in a stepwise manner (e.g., 1.5 to 2-fold increments).[6]
-
This process is lengthy and can take several months. It is crucial to maintain a parallel culture of the parental cell line in a drug-free medium.
-
-
Confirmation of Resistance:
-
Periodically perform dose-response assays on the resistant cell population to monitor the shift in the IC50 of Gefitinib. A significant increase in the IC50 (typically >3-10 fold) indicates the development of resistance.[6]
-
-
Molecular Characterization of Resistance:
-
Sanger Sequencing: Extract genomic DNA from both the parental and resistant cell lines and sequence the kinase domain of the EGFR gene (exons 18-21) to identify potential secondary mutations, such as T790M.[8]
-
Western Blotting: Prepare cell lysates and perform Western blot analysis to investigate changes in key signaling proteins. This should include probing for total and phosphorylated EGFR, MET, AKT, and ERK to identify the activation of bypass signaling pathways.[3][9]
-
Part 2: Dose-Response and Cross-Resistance Assessment
With both parental and well-characterized resistant cell lines in hand, you can now assess the activity of your novel compounds synthesized from 4-(3-chloropropyl)morpholine.
Protocol 2: Sulforhodamine B (SRB) Cytotoxicity Assay
The SRB assay is a reliable and cost-effective colorimetric method for measuring cell density based on the quantification of total cellular protein.[10][11][12]
-
Cell Seeding:
-
Seed both parental and resistant cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of your novel compounds and control drugs (e.g., Gefitinib, Osimertinib) in the cell culture medium.
-
Treat the cells with a range of concentrations for a defined period (typically 48-72 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Fixation and Staining:
-
Fix the cells by gently adding cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
-
Wash the plates with water and allow them to air dry.
-
Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.
-
-
Absorbance Measurement:
-
Solubilize the protein-bound dye with 10 mM Tris base solution.
-
Measure the absorbance at approximately 510 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curves and determine the IC50 values for each compound in both the parental and resistant cell lines using non-linear regression analysis.[13]
-
Calculate the Resistance Factor (RF) for each compound:
-
RF = IC50 (Resistant Cell Line) / IC50 (Parental Cell Line)
-
-
Data Presentation and Interpretation
Table 1: Comparative Cross-Resistance Profile of Novel Morpholine Derivatives
| Compound | Parental Cell Line IC50 (nM) (e.g., HCC827) | Resistant Cell Line IC50 (nM) (e.g., HCC827-GR) | Resistance Factor (RF) |
| Novel Compound 1 | 50 | 75 | 1.5 |
| Novel Compound 2 | 120 | >10,000 | >83 |
| Gefitinib (Control) | 25 | 5,000 | 200 |
| Osimertinib (Control) | 15 | 20 | 1.3 |
Interpretation:
-
Novel Compound 1 (Low RF): This compound demonstrates a low resistance factor, suggesting it retains significant activity against the Gefitinib-resistant cell line. This is a desirable profile, indicating it may be effective in a second-line setting.
-
Novel Compound 2 (High RF): This compound exhibits a high resistance factor, indicating significant cross-resistance with Gefitinib. The underlying resistance mechanism in the HCC827-GR cells likely also confers resistance to this compound.
-
Controls: The high RF for Gefitinib confirms the resistant phenotype of the cell line. The low RF for Osimertinib is expected if the resistance is driven by the T790M mutation, as Osimertinib is designed to overcome this specific resistance mechanism.
Understanding the Underlying Mechanisms: The EGFR Signaling Pathway
To interpret the cross-resistance data effectively, it is essential to understand the molecular context. The EGFR signaling pathway is a key regulator of cell growth and proliferation, and its dysregulation is a common driver of cancer.
As illustrated in Figure 2, EGFR activation triggers downstream signaling through the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, ultimately promoting cell proliferation and survival.[5][10][14] First-generation inhibitors like Gefitinib block this signaling by competing with ATP in the kinase domain of EGFR. However, resistance can emerge through mechanisms such as the T790M mutation, which alters the ATP binding pocket, or MET amplification, which activates the PI3K-AKT pathway independently of EGFR, thus bypassing the inhibitory effect of Gefitinib.[15]
By correlating the cross-resistance profile of novel compounds with the molecular characteristics of the resistant cell lines, researchers can gain valuable insights into their mechanism of action and potential to overcome specific resistance mechanisms.
Conclusion
The systematic evaluation of cross-resistance is an indispensable component of modern anticancer drug discovery. For novel compounds derived from 4-(3-chloropropyl)morpholine, a thorough understanding of their activity in the context of established resistance mechanisms is critical for their continued development. By employing well-characterized resistant cell lines, robust cytotoxicity assays, and detailed molecular analysis, researchers can generate a comprehensive cross-resistance profile. This data will not only guide the selection of the most promising lead candidates but also provide a strong rationale for their potential clinical application in specific patient populations, ultimately contributing to the development of more effective and durable cancer therapies.
References
- 1. nbinno.com [nbinno.com]
- 2. scbt.com [scbt.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Transcriptome Profiling of Acquired Gefitinib Resistant Lung Cancer Cells Reveals Dramatically Changed Transcription Programs and New Treatment Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. Identification of Key Genes and Pathways in Gefitinib-Resistant Lung Adenocarcinoma using Bioinformatics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug resistance analysis of gefitinib-targeted therapy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection of Rare Mutations in EGFR-ARMS-PCR-Negative Lung Adenocarcinoma by Sanger Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. medium.com [medium.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(3-Chloropropyl)morpholine Hydrochloride
For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 4-(3-Chloropropyl)morpholine hydrochloride (CAS No: 57616-74-7), a compound frequently used as an intermediate in organic synthesis.[1] Adherence to these protocols is not merely a matter of regulatory compliance but a fundamental aspect of our commitment to laboratory safety and environmental stewardship.
Understanding the Hazard Profile: The "Why" Behind Cautious Disposal
This compound is not a benign substance. A thorough understanding of its hazard profile, as outlined in numerous Safety Data Sheets (SDS), dictates the stringent disposal requirements.[2][3][4] This compound presents a multi-faceted risk, necessitating a cautious and well-defined disposal pathway.
Key Hazards:
-
Acute Toxicity: It is classified as harmful or toxic if swallowed, in contact with skin, or inhaled.[4]
-
Corrosivity: It is known to cause severe skin burns and serious eye damage.[4][5]
-
Sensitization: The compound may cause an allergic skin reaction.[3]
-
Long-Term Effects: Some classifications indicate it is suspected of causing genetic defects or damage to an unborn child.[4][5][6]
Given these significant health risks, the primary directive for disposal is to ensure the compound is managed as a hazardous waste, preventing its release into the environment and minimizing exposure to personnel.[5]
Personnel Protection: A Non-Negotiable Prerequisite
Before initiating any disposal-related activities, including the handling of empty containers or the cleanup of small spills, equipping oneself with the appropriate Personal Protective Equipment (PPE) is mandatory. The choice of PPE is directly informed by the chemical's corrosive and toxic properties.
| PPE Component | Specification & Rationale | Authoritative Sources |
| Hand Protection | Wear protective gloves. Given the risk of severe skin burns and potential for absorption, chemically resistant gloves are essential. | [2][3] |
| Eye/Face Protection | Wear safety glasses with side-shields or goggles. To prevent serious eye damage from splashes or dust, robust eye protection is critical. A face shield may be necessary for larger quantities or spill cleanup.[2][3][5] | [2][3][5] |
| Body Protection | Wear protective clothing, such as a lab coat. For larger quantities or spill response, a chemically resistant apron or suit may be required to prevent skin contact.[2][5] | [2][5] |
| Respiratory Protection | In cases of insufficient ventilation or when dealing with dust or aerosols, a NIOSH/MSHA-approved respirator is necessary.[2][5] This is crucial to prevent respiratory irritation. | [2][5] |
The Disposal Workflow: A Step-by-Step Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous waste and handled by a licensed waste disposal company.[2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[7]
Step 1: Segregation and Labeling
-
Action: Designate a specific, sealed, and clearly labeled container for the accumulation of this compound waste. The container must be compatible with the chemical.
-
Causality: Proper segregation prevents unintentional and dangerous reactions with other waste streams. Clear labeling, in accordance with OSHA's Hazard Communication Standard, ensures that all personnel are aware of the container's contents and associated dangers.[2]
Step 2: Managing Different Waste Streams
-
Unused or Excess Product: Keep the chemical in its original container if possible. If not, transfer it to a suitable, labeled waste container. Do not mix it with other solvents or waste unless directed by your institution's environmental health and safety (EHS) office.
-
Contaminated Materials: Any materials that come into direct contact with the compound, such as gloves, weighing paper, pipette tips, or contaminated lab coats, must be considered hazardous waste.
-
Action: Place all contaminated disposable materials into the designated hazardous waste container.
-
Causality: Trace amounts of the chemical on these materials can still pose a significant hazard. Treating them as hazardous waste is a critical step in preventing inadvertent exposure.[8]
Step 3: Handling Empty Containers
-
Action: "Empty" containers of this compound are not truly empty; they retain chemical residue. These containers must also be disposed of as hazardous waste. Do not rinse the container into the sink. If rinsing is necessary for a specific reason, the rinsate must be collected as hazardous waste.
-
Causality: The residual chemical can be sufficient to cause harm and contaminate the environment. The U.S. Environmental Protection Agency (EPA) has stringent regulations for pesticide container disposal that serve as a good model for handling containers of hazardous chemicals.[9]
Step 4: Spill Management
-
Action (for small, manageable spills):
-
Ensure the area is well-ventilated.[2]
-
Wearing the full complement of PPE, cover the spill with an inert absorbent material (e.g., vermiculite, dry sand).
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[7]
-
Clean the spill area with a suitable solvent (as recommended by your institution's EHS guidelines), collecting all cleaning materials as hazardous waste.
-
-
Causality: A structured spill response contains the hazard, prevents the chemical from spreading, and ensures that all contaminated materials are collected for proper disposal. For large spills, evacuate the area and contact your institution's emergency response team immediately.
Step 5: Arranging for Final Disposal
-
Action: Once the waste container is full, follow your institution's procedures for hazardous waste pickup. This typically involves sealing the container, ensuring it is properly labeled, and moving it to a designated waste accumulation area.
-
Causality: The final disposal must be conducted at an approved and licensed waste disposal plant.[2][3] These facilities have the technical capability to handle and neutralize hazardous chemicals in an environmentally responsible manner, in compliance with federal, state, and local regulations.[8]
Visualizing the Disposal Decision Process
The following diagram illustrates the logical flow for the proper handling and disposal of this compound.
By adhering to this structured and well-reasoned disposal protocol, laboratory professionals can effectively mitigate the risks associated with this compound, ensuring a safe working environment and safeguarding our shared ecosystem.
References
- 1. 4-(3-Chloropropyl)Morpholine MSDS/SDS | Supplier & Distributor [chemheterocycles.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. 4-(3-Chloropropyl)morpholine | C7H14ClNO | CID 95834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 9. epa.gov [epa.gov]
Mastering the Safe Handling of 4-(3-Chloropropyl)morpholine Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 4-(3-Chloropropyl)morpholine hydrochloride. Moving beyond a simple checklist, this document offers a framework for building a self-validating system of safety, grounded in established scientific principles and field-proven insights.
Hazard Identification and Risk Assessment: Understanding Your Compound
This compound is a substituted morpholine derivative utilized in organic synthesis. Its reactivity, a key to its utility, also presents potential hazards. A thorough understanding of these is the first step in safe handling.
The compound is classified as a hazardous chemical, with primary concerns being skin and eye irritation, and potential acute toxicity if ingested or inhaled.[1] Always consult the Safety Data Sheet (SDS) for the most current and comprehensive information.
Key Hazard Information:
| Hazard Classification | Description | Primary Routes of Exposure |
| Skin Corrosion/Irritation | Causes skin irritation.[1] | Dermal Contact |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1] | Ocular Exposure |
| Acute Toxicity, Oral | May be harmful if swallowed. | Ingestion |
| Specific Target Organ Toxicity | May cause respiratory irritation.[1] | Inhalation |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) is a critical component of mitigating risk when handling this compound. PPE should be selected based on a thorough risk assessment of the specific procedures being undertaken.
Recommended PPE:
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended).[2] | Prevents dermal contact and skin irritation. The thickness of the glove should be considered for tasks with a higher risk of splashes.[2] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes that can cause serious eye irritation.[1] |
| Body Protection | Laboratory coat. | Provides a removable barrier to protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is required for procedures that may generate dust or aerosols. | Minimizes the risk of inhaling airborne particles and causing respiratory irritation. |
Operational Plan: Safe Handling Procedures
Adherence to a standardized operational plan is crucial for minimizing exposure and ensuring reproducible, safe outcomes.
Engineering Controls
-
Ventilation: All handling of this compound solid and concentrated solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.[3]
-
Eyewash and Safety Shower: Ensure that a properly functioning eyewash station and safety shower are readily accessible in the immediate work area.[1]
Step-by-Step Protocol for Preparing a Stock Solution
This protocol provides a framework for the safe preparation of a solution of this compound.
-
Preparation:
-
Designate a specific area within the fume hood for the weighing and dissolution of the compound.
-
Assemble all necessary equipment (balance, weigh paper, spatula, beaker, stir bar, solvent, etc.) before starting.
-
Don all required PPE as outlined in Section 2.
-
-
Weighing:
-
Tare the balance with a clean piece of weigh paper.
-
Carefully weigh the desired amount of this compound. Avoid creating dust. If any material is spilled, decontaminate the area immediately (see Section 4.2).
-
-
Dissolution:
-
Place the beaker with the appropriate volume of solvent on a stir plate within the fume hood.
-
Carefully add the weighed this compound to the solvent.
-
Use a small amount of the solvent to rinse the weigh paper into the beaker to ensure a complete transfer.
-
Activate the stir bar to facilitate dissolution.
-
-
Storage and Labeling:
-
Once fully dissolved, transfer the solution to a clearly labeled, appropriate storage container.
-
The label should include the chemical name, concentration, date of preparation, and any relevant hazard warnings.
-
Store the solution in a cool, dry, and well-ventilated area, away from incompatible materials.[1]
-
Emergency Procedures: Preparedness and Response
Even with meticulous planning, accidental exposures can occur. A clear and practiced emergency plan is essential.
First Aid Measures
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing. If skin irritation persists, seek medical attention.[1]
-
In case of eye contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]
-
If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill and Leak Decontamination
-
For small spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth.
-
Place the absorbent material into a sealed, labeled container for disposal.
-
Decontaminate the spill area with a suitable cleaning agent and wipe dry.
-
-
For large spills:
-
Evacuate the area immediately.
-
Alert your institution's environmental health and safety (EHS) department.
-
Prevent entry into the affected area.
-
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its containers is a critical aspect of laboratory safety and environmental responsibility.
-
Chemical Waste:
-
Dispose of unused this compound and solutions containing it as hazardous chemical waste.[1]
-
Collect in a clearly labeled, sealed container. Do not mix with other waste streams unless compatibility is confirmed.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[1] Your institution's EHS department will provide specific guidance.
-
-
Contaminated Materials:
-
All disposable materials that have come into contact with the chemical (e.g., gloves, weigh paper, absorbent pads) should be disposed of as hazardous waste.
-
Place these materials in a designated, labeled waste container.
-
-
Empty Containers:
-
Triple-rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as hazardous chemical waste.
-
After rinsing, the container can be disposed of according to your institution's guidelines for empty chemical containers.
-
By implementing these comprehensive safety and handling protocols, you can foster a secure research environment and ensure the well-being of your team while working with this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
